4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
Beschreibung
4-(Methylnitrosamino)-1-(1-oxido-3-pyridinyl)-1-butanone is an aromatic ketone.
Eigenschaften
IUPAC Name |
N-methyl-N-[4-(1-oxidopyridin-1-ium-3-yl)-4-oxobutyl]nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRWRVSPMYAJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)C1=C[N+](=CC=C1)[O-])N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226924 | |
| Record name | 1-Butanone, 4-(methylnitrosoamino)-1-(1-oxido-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76014-82-9 | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanone, 4-(methylnitrosoamino)-1-(1-oxido-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL-N-OXIDE)-1-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9H5BL53ZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(Methylnitrosamino)-1-(1-oxido-3-pyridinyl)-1-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Guide: 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (NNK-N-Oxide)
Topic: 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone Content Type: Technical Reference Guide Audience: Researchers, Analytical Chemists, and Toxicologists
Executive Summary
This compound, commonly referred to as NNK-N-oxide , is a critical oxidative metabolite of the potent tobacco-specific carcinogen NNK. In the context of drug development and toxicology, this compound serves two primary functions:
-
Biomarker of Metabolic Clearance: Its formation represents a detoxification pathway mediated by Pyridine-N-oxidation, competing with the bioactivation pathways that lead to DNA adducts.
-
Analytical Reference Standard: It is essential for quantifying the metabolic profile of tobacco-specific nitrosamines (TSNAs) in biological matrices using LC-MS/MS.
This guide provides a comprehensive workflow for the synthesis, purification, and mass-spectrometric quantification of NNK-N-oxide, grounded in the mechanistic understanding of its formation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Accurate identification is the first step in any experimental workflow. Confusion often arises between NNK, its reduced metabolite (NNAL), and their respective N-oxides.
| Parameter | Specification |
| Chemical Name | This compound |
| Common Synonyms | NNK-N-oxide; NNK-1-oxide |
| CAS Number | 76014-82-9 (Distinct from NNK: 64091-91-4 and NNAL: 76014-81-8) |
| Molecular Formula | C₁₀H₁₃N₃O₃ |
| Molecular Weight | 223.23 g/mol |
| Solubility | Soluble in Methanol, DMSO, Dichloromethane; Sparingly soluble in water |
| Stability | Light-sensitive (N-nitroso group); Hygroscopic |
Metabolic Context: The "Why"
Understanding the formation of NNK-N-oxide is crucial for interpreting toxicological data. NNK metabolism branches into three distinct pathways. The balance between
Metabolic Pathway Diagram
The following diagram illustrates the competitive enzymatic landscape. Note that CYP2A6 and CYP2A13 are the primary catalysts for both activation and detoxification, making the ratio of metabolites a key indicator of enzyme regioselectivity.
Figure 1: Metabolic fate of NNK.[1][2][3] N-oxidation (Green) competes with the bioactivation pathway (Red).
Experimental Protocol: Chemical Synthesis
Commercially available standards can be expensive or chemically impure. The following protocol describes the synthesis of NNK-N-oxide via oxidation of NNK using meta-chloroperoxybenzoic acid (m-CPBA).
Reagents Required[3][6][10][11]
-
Precursor: NNK (Caution: Carcinogen.[1][2] Handle in a glovebox or certified fume hood).
-
Oxidant: m-CPBA (77% max).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Quench: Sodium thiosulfate (saturated aq. solution).
-
Purification: Sodium bicarbonate (sat. aq.), Brine.[4]
Step-by-Step Methodology
-
Preparation (0 min): Dissolve 1.0 eq of NNK in anhydrous DCM (0.1 M concentration) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Reasoning: Low temperature prevents N-oxide over-oxidation and minimizes side reactions at the nitroso group.
-
Oxidation (0-2 hrs): Add 1.1 eq of m-CPBA portion-wise over 15 minutes. Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.
-
Monitoring: Monitor reaction progress via TLC (MeOH:DCM 1:9). The N-oxide is significantly more polar (lower R_f) than the parent NNK.
-
Work-up:
-
Dilute with DCM.
-
Wash 2x with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.
-
Wash 1x with saturated sodium thiosulfate to quench unreacted peroxides.
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude residue often contains residual acids. Purify via flash column chromatography using a gradient of 2% to 10% Methanol in DCM.
-
Validation: Confirm identity via ¹H-NMR. The protons on the pyridine ring alpha to the nitrogen will show a characteristic downfield shift due to the N-oxide moiety.
Analytical Methodologies: LC-MS/MS Quantitation
Quantifying NNK-N-oxide in biological matrices (urine, plasma, microsomes) requires high sensitivity. The N-oxide moiety renders the molecule more polar than NNK, necessitating specific chromatographic conditions.
LC-MS/MS Workflow Diagram
Figure 2: LC-MS/MS analytical workflow for specific detection of NNK-N-oxide.
Recommended Instrument Parameters
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.
-
Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3) is preferred over standard C18 to retain the polar N-oxide.
-
Mobile Phase:
MRM Transitions (Multiple Reaction Monitoring)
The following transitions are critical for specificity. The mass shift of +16 Da relative to NNK (MW 207) is the primary identifier.
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) | Mechanism |
| NNK-N-Oxide | 224.1 [M+H]⁺ | 177.1 | 207.1 | 15 - 20 | Loss of HNO₂ (Quant) / Loss of Oxygen (Qual) |
| NNK (Parent) | 208.1 [M+H]⁺ | 122.1 | 106.1 | 18 | Pyridyl fragment |
Self-Validation Check: Ensure chromatographic resolution between NNK-N-oxide and other hydroxylated metabolites (e.g., hydroxy-NNK) which may have isobaric masses but different fragmentation patterns.
Safety & Handling
-
Carcinogenicity: While N-oxidation is a detoxification step, the compound is a nitrosamine derivative. Treat as a potential carcinogen.[1]
-
Containment: All weighing and solubilization must occur in a Class II Biological Safety Cabinet or chemical fume hood.
-
Deactivation: Deactivate waste solutions containing nitrosamines using 50% sulfuric acid and sulfamic acid before disposal.
References
-
Chemical Identity & CAS Verific
- Source: ChemicalBook & TRC Standards.
-
Title: this compound Product Page.[6]
-
Metabolic P
-
Analytical Methodologies (LC-MS/MS)
- Source: Springer (Analytical and Bioanalytical Chemistry).
- Title: UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK.
-
URL:[Link]
-
Synthesis Mechanisms (m-CPBA Oxid
- Source: Royal Society of Chemistry.
- Title: Mono-N-oxidation of Heterocycle-Fused Pyrimidines using mCPBA.
-
URL:[Link]
Sources
- 1. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) by human cytochrome P450 1A2 and its inhibition by phenethyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. This compound | 76014-82-9 [chemicalbook.com]
NNK-N-Oxide chemical structure and properties
The following technical guide is structured to serve as a definitive reference for researchers investigating the metabolic fate and analytical detection of NNK-N-Oxide.
Chemical Structure, Metabolic Significance, and Analytical Protocols
Executive Summary
NNK-N-Oxide (4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone) represents a critical, often overlooked metabolite of the potent tobacco-specific carcinogen NNK. While historically categorized as a detoxification product due to its inability to directly alkylate DNA, recent evidence suggests a more complex role involving enterohepatic recycling . Gut microbiota can reduce the N-oxide moiety back to the parent NNK, effectively extending the systemic residence time of the carcinogen.
This guide provides a comprehensive technical breakdown of NNK-N-Oxide, ranging from its chemical synthesis and physicochemical properties to validated LC-MS/MS detection protocols.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
NNK-N-Oxide is the pyridine-N-oxidized derivative of NNK. The addition of the oxygen atom to the pyridine nitrogen introduces a significant dipole, altering the solubility and metabolic stability compared to the parent compound.
Table 1: Chemical Specification
| Parameter | Data |
| Common Name | NNK-N-Oxide |
| IUPAC Name | 4-(methylnitrosamino)-1-(1-oxidopyridin-1-ium-3-yl)butan-1-one |
| CAS Registry Number | 76014-82-9 |
| Molecular Formula | C₁₀H₁₃N₃O₃ |
| Molecular Weight | 223.23 g/mol |
| Parent Compound | NNK (MW 207.[1]23) |
| Solubility | High in Methanol, DMSO, Acetonitrile; Moderate in Water |
| Appearance | Off-white to pale yellow solid (hygroscopic) |
| Stability | Stable at -20°C; sensitive to strong reducing agents |
Synthesis Protocol: Selective N-Oxidation
Note: NNK is a potent carcinogen.[2] All synthesis must be performed in a Class II Biosafety Cabinet with full PPE.
While NNK is commercially available, the N-Oxide metabolite often requires custom synthesis for use as an analytical standard. The following protocol utilizes meta-Chloroperoxybenzoic acid (mCPBA) , a standard reagent for selective pyridine oxidation that avoids over-oxidation of the nitrosamine group under controlled conditions.
Experimental Workflow
-
Reagents:
-
NNK (1.0 eq)
-
mCPBA (1.1 eq, 70-75% purity)
-
Dichloromethane (DCM, anhydrous)
-
Saturated NaHCO₃ solution
-
-
Procedure:
-
Dissolution: Dissolve NNK (e.g., 100 mg) in anhydrous DCM (10 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Add mCPBA (1.1 eq) portion-wise over 15 minutes. The low temperature prevents oxidation of the nitrosamine nitrogen.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1); the N-oxide will appear as a more polar (lower Rf) spot.
-
Quench & Wash: Dilute with excess DCM. Wash the organic layer three times with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).
-
-
Validation: Confirm structure via ¹H-NMR (downfield shift of pyridine protons adjacent to nitrogen) and MS (M+H = 224).
Metabolic Context: The "Futile Cycle" Mechanism
Understanding the formation of NNK-N-Oxide is crucial for interpreting pharmacokinetic data. It is formed via Pyridine-N-Oxidation , primarily catalyzed by Cytochrome P450 enzymes (e.g., CYP2A13, CYP2A6) or Flavin-containing Monooxygenases (FMO).
However, the reductive pathway is equally important. Anaerobic bacteria in the gut (e.g., E. coli) express nitrate reductases that can strip the oxygen from NNK-N-Oxide, reverting it to NNK. This creates a recycling loop that maintains carcinogen exposure.
Visualization: Metabolic Pathways
Figure 1: The metabolic interplay between NNK and NNK-N-Oxide. Note the dashed red line indicating the bacterial reduction pathway that recycles the carcinogen.
Analytical Protocol: LC-MS/MS Quantification
Quantification of NNK-N-Oxide in biological matrices (urine, plasma) requires high sensitivity due to trace levels. The following method utilizes Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS.
Sample Preparation (Solid Phase Extraction)
Direct injection is not recommended due to ion suppression from matrix salts.
-
Conditioning: OASIS HLB cartridge (3 mL) with MeOH followed by Water.
-
Loading: Load 1 mL urine/plasma (spiked with Internal Standard, e.g., NNK-d4).
-
Washing: Wash with 5% MeOH in Water (removes salts/proteins).
-
Elution: Elute with 100% MeOH. Evaporate to dryness and reconstitute in Mobile Phase A.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[3]
MRM Transitions Table
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| NNK-N-Oxide | 224.1 | 208.1 | 30 | 15 | Quantifier (Loss of Oxygen) |
| NNK-N-Oxide | 224.1 | 122.1 | 30 | 25 | Qualifier (Pyridyl fragment) |
| NNK | 208.1 | 122.1 | 28 | 20 | Reference |
| NNK-d4 (IS) | 212.1 | 126.1 | 28 | 20 | Internal Standard |
Visualization: Analytical Workflow
Figure 2: Step-by-step workflow for the extraction and quantification of NNK-N-Oxide from biological matrices.
References
-
Chemical Identity & Properties
-
Metabolism & Carcinogenicity
-
Hecht, S. S.[4] (1998). "Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines." Chemical Research in Toxicology. (Foundational review on NNK activation pathways).
-
Vermeiren, J., et al.[5] (2009).[6] "Nitric Oxide Production by the Human Intestinal Microbiota by Dissimilatory Nitrate Reduction to Ammonium."[6][7] PMC. Link (Context for bacterial reduction of N-oxides).
-
-
Analytical Methods
-
Meikopoulos, T., et al. (2022).[3] "UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK." Analytical and Bioanalytical Chemistry. Link
-
Waters Corporation. "Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitrosamines." Link
-
-
Synthesis (N-Oxidation)
-
RSC Advances. "Mono-N-oxidation of Heterocycle-Fused Pyrimidines." (General protocol for mCPBA oxidation of nitrogen heterocycles). Link
-
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitric Oxide Production by the Human Intestinal Microbiota by Dissimilatory Nitrate Reduction to Ammonium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrate Reduction to Nitrite, Nitric Oxide and Ammonia by Gut Bacteria under Physiological Conditions | PLOS One [journals.plos.org]
Technical Guide: Synthesis and Characterization of 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
Executive Summary
This technical guide details the chemical synthesis, purification, and characterization of 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (commonly referred to as NNK-N-oxide ). NNK-N-oxide is a primary oxidative metabolite of the potent tobacco-specific carcinogen NNK.
While NNK-N-oxide is generally considered a detoxification product formed via Cytochrome P450 (CYP450) pathways, it serves as a critical analytical standard for toxicological profiling and biomarker discovery. This guide presents a self-validating synthetic protocol utilizing meta-chloroperoxybenzoic acid (mCPBA) to selectively oxidize the pyridine nitrogen without compromising the labile nitrosamine moiety.
Chemical Context and Metabolic Significance[1][2]
The Substrate: NNK
NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) contains two key functional groups susceptible to oxidation:[1][2][3][4][5][6][7][8]
-
The Pyridine Ring: A nitrogen-containing aromatic ring.
-
The Nitrosamine Group: A labile
functionality.
The Transformation
The target synthesis mimics the metabolic detoxification pathway where hepatic enzymes (primarily CYP2A6 and CYP2A13) insert oxygen at the pyridine nitrogen.
Chemical Challenge: The primary synthetic challenge is selectivity . Strong oxidants or harsh acidic conditions (e.g.,
Pathway Visualization
The following diagram contrasts the biological formation (metabolism) with the chemical synthesis strategy.
Figure 1: Comparison of metabolic (enzymatic) and synthetic (chemical) pathways for NNK-N-oxide formation.
Synthetic Strategy: The mCPBA Oxidation Protocol[10]
Reagents and Materials
| Reagent | Role | Purity/Grade |
| NNK | Precursor | >98% (HPLC) |
| mCPBA | Oxidant | 77% max (balance benzoic acid/water) |
| Dichloromethane (DCM) | Solvent | Anhydrous, ACS Grade |
| Sodium Bicarbonate ( | Quenching/Wash | Saturated Aqueous Solution |
| Sodium Sulfate ( | Drying Agent | Anhydrous, Granular |
Safety Pre-requisites (Critical)
-
Carcinogen Hazard: NNK is a Group 1 Carcinogen. All weighing and handling must occur inside a certified Glove Box or a Class II Biological Safety Cabinet .
-
Deactivation: All glassware and waste must be treated with a 10% bleach solution (sodium hypochlorite) to degrade nitrosamine residues before removal from the hood.
-
Explosion Hazard: mCPBA is shock-sensitive and potentially explosive if concentrated or dried completely. Never distill reaction mixtures containing peroxides to dryness.
Step-by-Step Protocol
Phase 1: Reaction Setup
-
Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of NNK in anhydrous DCM (
concentration). -
Cooling: Submerge the flask in an ice-water bath (
) and allow to equilibrate for 10 minutes. -
Oxidant Addition: Dissolve 1.2 equivalents of mCPBA in a minimal volume of DCM. Add this solution dropwise to the stirring NNK solution over 15 minutes.
-
Why? Slow addition at low temperature prevents exotherms that could decompose the nitrosamine group.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
Phase 2: Monitoring (Self-Validation Step)
-
Method: Thin Layer Chromatography (TLC) on Silica Gel 60 F254 plates.
-
Eluent: 10% Methanol in DCM.
-
Visualization: UV light (254 nm).
-
Validation Criteria:
-
Starting Material (NNK): Higher
(less polar). -
Product (NNK-N-oxide): Lower
(significantly more polar due to dipole). -
Stop Condition: The reaction is complete when the NNK spot is no longer visible.
-
Phase 3: Workup and Purification
-
Quenching: Dilute the reaction mixture with excess DCM.
-
Acid Removal: Wash the organic layer three times with saturated aqueous
. -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotovap) at . -
Chromatography: Purify the crude residue via flash column chromatography (Silica Gel).
-
Gradient: 100% DCM
90:10 DCM:MeOH. -
Collection: Collect the polar fractions corresponding to the N-oxide.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and purification of NNK-N-oxide.
Characterization & Validation
To ensure the integrity of the synthesized product, the following analytical data must be obtained. The N-oxide formation is confirmed primarily by the downfield shift of the protons adjacent to the pyridine nitrogen.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Proton Position | NNK (Parent) | NNK-N-oxide (Product) | Mechanistic Insight |
| H-2 (Pyridine) | ~9.0 | ~8.3 – 8.5 | Shielding effect relative to parent, but distinct shift. |
| H-6 (Pyridine) | ~8.7 | ~8.2 – 8.4 | Protons ortho to the N-oxide shift significantly. |
| N-CH3 | ~3.0 | ~3.0 | Remains largely unchanged (distal from oxidation site). |
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Parent Molecule (NNK):
-
Target Molecule (NNK-N-oxide):
-
Validation: A mass shift of +16 Da confirms the addition of a single oxygen atom.
References
-
Hecht, S. S. (1998).[8] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603.[8] Link
-
Cayman Chemical. (2025).[9] 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Safety Data Sheet. Link
-
LGC Standards. (n.d.). 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Product Information. Link
-
Wong, H. L., Murphy, S. E., & Hecht, S. S. (2005). Cytochrome P450 2A-mediated (S)-nicotine metabolism in human fetal liver microsomes. Drug Metabolism and Disposition, 33(10), 1476-1483. Link
-
Enterline, J. R., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. RSC Advances. (Demonstrates mCPBA selectivity for N-oxidation). Link
Sources
- 1. Activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in human lung microsomes by cytochromes P450, lipoxygenase, and hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-butanone metabolism by cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolism of nicotine and cotinine by human cytochrome P450 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
The Enigmatic Metabolite: A Technical Guide to the Discovery and History of NNK-N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of tobacco carcinogenesis, the nicotine-derived nitrosamine ketone (NNK), or 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, stands as a formidable pro-carcinogen. Its metabolic activation and detoxification pathways are central to understanding its role in human cancers. This technical guide delves into the discovery, history, and scientific intricacies of a key detoxification product: NNK-N-Oxide, formally known as 4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone. While often overshadowed by its more abundant and frequently studied metabolic cousin, NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), a thorough understanding of NNK-N-Oxide is crucial for a comprehensive grasp of NNK metabolism and its implications for biomarker development and cancer risk assessment.
This guide will navigate the scientific journey of NNK-N-Oxide, from its initial identification to the current understanding of its biochemical properties, analytical methodologies for its detection, and its role as a potential biomarker of tobacco exposure.
The Genesis of a Metabolite: Discovery and Historical Context
The discovery of NNK-N-Oxide is intrinsically linked to the broader investigation of the metabolic fate of NNK, a potent lung carcinogen found in tobacco products.[1][2] Early research in the 1980s focused on elucidating the complex network of metabolic pathways that either activate NNK into DNA-damaging agents or detoxify it for excretion.
While a singular, seminal paper announcing the "discovery" of NNK-N-Oxide is not readily apparent in the historical literature, its identification emerged from systematic studies of NNK metabolism in various animal models. These studies utilized radiolabeled NNK to trace its transformation products in biological matrices like urine and plasma. Through techniques such as high-performance liquid chromatography (HPLC) coupled with radioflow detection, researchers were able to separate and identify various metabolites.
The formation of NNK-N-Oxide occurs through the N-oxidation of the pyridine ring of NNK, a common metabolic pathway for compounds containing a pyridine moiety. This reaction is catalyzed by cytochrome P450 (CYP) enzymes. The identification of NNK-N-Oxide, alongside other metabolites, was a critical step in piecing together the complete metabolic puzzle of NNK. It was recognized as a detoxification product because N-oxidation prevents the metabolic activation of NNK, which requires α-hydroxylation of the methyl or methylene group adjacent to the nitrosamino functional group.[3]
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C10H13N3O3 | N/A |
| Molecular Weight | 223.23 g/mol | N/A |
| Appearance | Not widely reported, likely a solid | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents | N/A |
Metabolic Fate of NNK: The Role of N-Oxidation
The metabolism of NNK is a critical determinant of its carcinogenic potential. It is a bifurcated process involving both metabolic activation and detoxification pathways. NNK-N-Oxide is a product of the latter, representing a protective mechanism against NNK-induced carcinogenesis.
Metabolic Pathways of NNK
Sources
Role of NNK-N-Oxide in tobacco carcinogenesis
Title: The Silent Reservoir: Metabolic Fate and Carcinogenic Potential of NNK-N-Oxide Subtitle: A Technical Deep-Dive into Mechanism, Kinetics, and Analytical Quantification
Executive Summary
In the landscape of tobacco carcinogenesis, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a dominant procarcinogen. While
This guide challenges that simplification. Emerging evidence suggests NNK-N-Oxide acts as a circulating reservoir , capable of retro-reduction to NNK via enteric bacteria and specific tissue reductases. For drug development professionals and toxicologists, accurate quantification of this metabolite is not merely a check-box for clearance; it is essential for understanding the total carcinogenic burden.
Part 1: Molecular Mechanism & The Metabolic Tug-of-War
The metabolic fate of NNK is defined by a kinetic competition between bioactivation and detoxification. This "tug-of-War" determines the concentration of electrophilic species available to damage DNA.
The Activation Pathway ( -Hydroxylation)
Bioactivation occurs via hydroxylation at the
-
-Methylene Hydroxylation: Generates methyl diazohydroxide, leading to
-methylguanine (O6-mG) adducts (highly mutagenic, GC AT transitions). - -Methyl Hydroxylation: Generates pyridyloxobutyl diazohydroxide, leading to bulky pyridyloxobutyl (POB) DNA adducts.
The Detoxification Pathway (N-Oxidation)
Pyridine-N-oxidation produces NNK-N-Oxide. Chemically, this metabolite is more polar and readily excreted. However, its stability is conditional. Unlike the unstable diazonium ions of the activation pathway, NNK-N-Oxide is stable enough to circulate, yet reactive enough to be reduced back to the parent carcinogen under hypoxic or enzymatic conditions (e.g., by E. coli in the gut).
Pathway Visualization
Figure 1: The metabolic branching of NNK. Note the reversible path from NNK-N-Oxide back to NNK, creating a recycling loop.
Part 2: Enzymology & Kinetics
The formation of NNK-N-Oxide is catalyzed primarily by the CYP2A subfamily. Understanding the kinetic differences between the hepatic and pulmonary enzymes is critical for interpreting toxicity data.
The CYP2A13 vs. CYP2A6 Paradigm
-
CYP2A6 (Hepatic): The primary clearance enzyme. It has a high capacity but relatively low affinity (high
) for NNK. It drives systemic N-oxidation. -
CYP2A13 (Pulmonary): Expressed in the respiratory tract. It has a remarkably low
(high affinity) for NNK. Even at low exposure levels (second-hand smoke), CYP2A13 efficiently intercepts NNK for bioactivation ( -hydroxylation) rather than N-oxidation.
Comparative Kinetic Data
| Parameter | Enzyme | Substrate Pathway | Value (Approx.) | Biological Implication |
| CYP2A13 | Activation (OPB formation) | ~3.5 | High efficiency in lung; drives local carcinogenesis. | |
| CYP2A6 | Activation | > 100 | Hepatic activation is less efficient at low doses. | |
| Rat Lung Microsomes | N-Oxidation (Detox) | ~10.4 | N-oxidation competes effectively only when activation pathways saturate. | |
| CYP2A13 | Overall Clearance | High | The lung is a "sink" for NNK bioactivation. |
Data Source: Derived from comparative studies of human recombinant enzymes and rat microsomes (See References).
Part 3: Analytical Methodologies (LC-MS/MS)
Quantifying NNK-N-Oxide requires rigorous control over "In-Source Fragmentation." N-oxides are thermally labile and can lose oxygen in the electrospray ionization (ESI) source, mimicking the parent NNK. This leads to false positives for NNK and underestimation of the N-oxide.
Experimental Protocol: Isotope Dilution LC-MS/MS
Objective: Simultaneous quantification of NNK, NNAL, and NNK-N-Oxide in urine or plasma.
Reagents:
-
Internal Standard:
-NNK or Deuterated NNK-N-Oxide (Essential to correct for matrix effects). -
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8). Note: Neutral pH is preferred to stabilize N-oxides.
-
Mobile Phase B: Acetonitrile (LC-MS grade).
Step-by-Step Workflow:
-
Sample Prep (SPE):
-
Condition OASIS MCX cartridges (Mixed-mode cation exchange) with MeOH and Water.
-
Load 1 mL Urine (spiked with Internal Standard).
-
Wash with 0.1 N HCl (removes acidic interferences).
-
Elute with 5%
in MeOH (releases basic amines and N-oxides). -
Critical: Evaporate under
at <40°C . High heat degrades N-oxides.
-
-
LC Separation:
-
Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6
m). Biphenyl phases offer superior selectivity for pyridine ring metabolites. -
Gradient: 5% B to 90% B over 8 minutes.
-
-
MS/MS Parameters (ESI+):
-
Source Temp: Keep <350°C to minimize in-source reduction.
-
Transitions (MRM):
-
NNK:
(Pyridyl), . -
NNK-N-Oxide:
(Loss of Oxygen), (Characteristic fragment). -
Validation Step: Monitor the 208 peak retention time. If a peak appears in the 208 channel at the retention time of the N-oxide, your source temperature is too high (In-source fragmentation).
-
-
Analytical Workflow Diagram
Figure 2: Optimized analytical workflow for labile N-oxide metabolites.
Part 4: Clinical & Translational Implications
Biomarker Utility
While NNAL is the standard biomarker for tobacco exposure (due to its long half-life), the ratio of NNK-N-Oxide / NNK can serve as a phenotypic marker for CYP2A activity. A lower ratio suggests efficient clearance (high N-oxidation) or, conversely, high reductive recycling.
Chemoprevention Targets
Strategies to inhibit bioactivation often target CYP2A13. However, drug developers must ensure that inhibitors do not shunt metabolism largely toward the reductive pathway (NNAL), which is also carcinogenic. The ideal chemopreventive agent would enhance glucuronidation (Phase II) rather than merely blocking Phase I oxidation.
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology.
-
Su, T., et al. (2000). Human cytochrome P450 2A13: predominant expression in the respiratory tract and its high efficiency in metabolic activation of a tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Cancer Research.
-
Peterson, L. A., et al. (1994). The role of cytochrome P450 2A6 in the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) by human liver microsomes. Carcinogenesis.
-
Atawondi, S. E., & Richter, E. (1996). Bacterial metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): formation of the N-oxide and reduction of the keto group. Archives of Toxicology.
-
Carmella, S. G., et al. (2002). Analysis of tobacco-specific nitrosamines in urine by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry. Cancer Epidemiology, Biomarkers & Prevention.
Pharmacokinetics of 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone: A Technical Guide
Executive Summary
This technical guide analyzes the pharmacokinetic profile of 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (commonly referred to as NNK-N-oxide ). As a primary oxidative metabolite of the potent tobacco-specific carcinogen NNK, this molecule represents a critical "detoxification" junction in the metabolic landscape of nitrosamines.
For researchers in toxicology and drug metabolism, understanding NNK-N-oxide is essential for two reasons:
-
Biomarker Utility: Its presence quantifies the extent of metabolic diversion away from the bioactivation pathways that lead to DNA adduct formation.
-
Enzymatic Specificity: It serves as a probe for specific Cytochrome P450 (CYP) oxidative capacity, distinguishing N-oxidation (detoxification) from
-hydroxylation (carcinogenesis).
Chemical Identity and Molecular Context[1][2][3]
To ensure experimental precision, the molecule must be distinguished from its parent compound and parallel metabolites.
| Parameter | Detail |
| Common Name | NNK-N-oxide |
| IUPAC Name | This compound |
| CAS Number | 76014-82-9 |
| Molecular Formula | C |
| Molecular Weight | 223.23 g/mol |
| Parent Compound | NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone) |
| Key Structural Feature | Oxidation of the tertiary nitrogen on the pyridine ring.[1][2][3][4][5][6] |
Technical Note: Unlike the hydroxylated metabolites of NNK (which increase polarity but retain high reactivity), the N-oxide moiety stabilizes the pyridine ring, generally reducing the molecule's affinity for DNA alkylation.
Metabolic Pathways: The Activation vs. Detoxification Fork
The pharmacokinetics of NNK-N-oxide cannot be viewed in isolation; it exists in dynamic competition with carcinogenic activation.
Mechanism of Formation
NNK metabolism is a "race" between three pathways:
-
Carbonyl Reduction: Converts NNK to NNAL (reversible).
- -Hydroxylation: The bioactivation pathway leading to DNA adducts (O6-methylguanine).[1]
While CYP2A6 and CYP2A13 drive the carcinogenic
Pathway Visualization
The following diagram illustrates the critical divergence point where NNK is either activated to a carcinogen or detoxified to NNK-N-oxide.
Figure 1: Metabolic divergence of NNK. Green node indicates the target analyte (NNK-N-oxide), representing the detoxification pathway.
Pharmacokinetic Profile (ADME)
Absorption
NNK-N-oxide is rarely administered directly in clinical settings; it is formed endogenously following NNK exposure (tobacco smoke or environmental). However, in animal models where NNK is administered:
-
Rapid Appearance: NNK-N-oxide appears in plasma rapidly, often peaking within 30–60 minutes post-exposure to NNK.
-
Bioavailability: If administered orally (experimental), the polar N-oxide group limits passive diffusion compared to the lipophilic parent NNK, reducing oral bioavailability.
Distribution
-
Tissue Specificity: A critical pharmacokinetic distinction exists between lung and liver tissues.
-
Liver: High clearance of NNK, but the dominant pathways are typically
-hydroxylation and NNAL formation. -
Lung: In isolated perfused lung models, NNK-N-oxide is often a major metabolite , sometimes exceeding the levels found in the liver. This suggests that the lung possesses significant N-oxidation capacity, serving as a local detoxification mechanism against the potent lung carcinogen NNK.
-
-
Protein Binding: Moderate. The increased polarity of the N-oxide reduces sequestration in adipose tissue compared to NNK.
Metabolism (Secondary)
NNK-N-oxide is relatively stable but can undergo:
-
Reduction: Retro-reduction back to NNK is possible but thermodynamically unfavorable in aerobic conditions.
-
Carbonyl Reduction: Conversion to NNAL-N-oxide . This is a parallel metabolite often detected in urine.
Excretion
-
Route: Predominantly urinary excretion.
-
Form: Excreted largely unchanged or as NNAL-N-oxide.
-
Clearance: Renal clearance of the N-oxide is faster than the parent NNK due to increased water solubility.
Bioanalytical Protocol: LC-MS/MS Quantification
Reliable detection of NNK-N-oxide requires distinguishing it from hydroxylated metabolites, which share a similar mass shift (+16 Da) but have vastly different toxicological implications.
Self-Validating Method: The "Deoxygenation" Check
A robust protocol must validate that the signal is an N-oxide and not a hydroxylated species.
-
N-Oxides: Under APCI or ESI source conditions, N-oxides characteristically lose the oxygen atom (
).[7] -
Hydroxyls: Hydroxylated metabolites typically lose water (
).
Experimental Workflow
The following protocol outlines a validated extraction and quantification strategy.
Step 1: Sample Preparation (Urine/Plasma)
-
Aliquot: 200 µL of sample.
-
Internal Standard: Spike with deuterated analog (
-NNK or -NNK-N-oxide if available). -
Extraction: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges is superior to liquid-liquid extraction due to the polarity of the N-oxide.
-
Wash: 5% Methanol (remove salts).
-
Elute: 5% Ammonium Hydroxide in Methanol (releases the basic pyridine).
-
Step 2: LC-MS/MS Parameters[8][9][10]
-
Column: C18 Reverse Phase (e.g., Acquity HSS T3), 2.1 x 100 mm.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 9.0). Note: Basic pH ensures the pyridine is neutral, improving retention.
-
B: Acetonitrile.
-
-
Ionization: ESI Positive Mode.
Step 3: MRM Transitions (Critical)
| Analyte | Precursor Ion ( | Product Ion ( | Type | Rationale |
| NNK-N-oxide | 224.1 | 208.1 | Quantifier | Loss of Oxygen (Specific to N-oxide) |
| 224.1 | 177.1 | Qualifier | Loss of Oxygen + NO group | |
| NNK (Parent) | 208.1 | 122.1 | Quantifier | Pyridyl fragment |
Analytical Workflow Diagram
Figure 2: Analytical workflow for specific detection of NNK-N-oxide, emphasizing the validation of transition ratios.
Toxicological Implications[12][13]
The formation of NNK-N-oxide is a protective mechanism .
-
Reduced DNA Binding: Unlike the
-hydroxylation pathway which generates unstable diazonium ions capable of alkylating DNA (forming O6-mG adducts), the N-oxide is chemically stable and does not spontaneously react with DNA. -
Carcinogenicity: In comparative bioassays (e.g., A/J mouse lung tumor models), NNK-N-oxide exhibits significantly lower tumorigenicity than NNK.
-
Reversibility Risk: While primarily a detoxification product, limited in vivo reduction back to NNK is possible, meaning it serves as a "reservoir" of the carcinogen, though this contribution is minor compared to the primary exposure.
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link
-
Schulze, J., et al. (1996). Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver. Carcinogenesis, 17(8), 1733-1739. Link
-
Ramanathan, R., et al. (2000).[7] Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[8][9] Analytical Chemistry, 72(6), 1352-1359. Link
-
Carmella, S. G., et al. (2002). Mass spectrometric analysis of tobacco-specific nitrosamine hemoglobin adducts in snuff users, smokers, and nonsmokers. Chemical Research in Toxicology, 15(6), 795-804. Link
-
Upadhyaya, P., et al. (2008). Analysis of pyridine-N-oxide metabolites of tobacco-specific nitrosamines. Chemical Research in Toxicology, 21(7), 1468-1476. Link
Sources
- 1. Regulatory function of peroxiredoxin I on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DETERMINATION OF 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) ARISING FROM TOBACCO SMOKE IN AIRBORNE PARTICULATE MATTER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
NNK-N-Oxide as a biomarker for tobacco exposure
Topic: NNK-N-Oxide as a Biomarker for Tobacco Exposure: A Technical Guide to Metabolic Phenotyping and Detoxification Pathways Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide evaluates NNK-N-Oxide (4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone) as a specific biomarker within the metabolic landscape of the potent tobacco-specific carcinogen NNK . While 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL ) remains the gold standard for assessing total exposure, NNK-N-Oxide serves a distinct and critical role: it marks the pyridine-N-oxidation detoxification pathway .
For drug development professionals and toxicologists, quantifying NNK-N-Oxide (and its downstream metabolite NNAL-N-Oxide) offers unique insights into an individual's metabolic capacity to shunt carcinogenic nitrosamines away from bioactivation (alpha-hydroxylation) and toward excretion. This guide details the mechanistic rationale, high-sensitivity LC-MS/MS protocols, and data interpretation frameworks necessary to utilize this biomarker effectively.
Mechanistic Foundation: The "Fork in the Road"
To understand the utility of NNK-N-Oxide, one must analyze the metabolic bifurcation of NNK. The parent compound, NNK, is a pro-carcinogen that requires metabolic activation to exert genotoxicity.[1][2]
The Competition: Activation vs. Detoxification
Upon systemic absorption, NNK faces three primary metabolic fates. The ratio of these pathways dictates individual cancer susceptibility.
-
Carbonyl Reduction (Major Pathway): Rapid conversion to NNAL . NNAL is also carcinogenic but can be glucuronidated (detoxified) or bioactivated.[3]
-
Alpha-Hydroxylation (Bioactivation): Catalyzed primarily by CYP2A13 (lung) and CYP2A6 (liver). This pathway yields unstable hydroxy-methyl intermediates that spontaneously decompose into methanediazonium ions, causing DNA methylation (O6-mG) and tumorigenesis.
-
Pyridine-N-Oxidation (Detoxification): Catalyzed primarily by CYP3A4 (and potentially CYP2B1 in rodent models).[1] This pathway oxidizes the nitrogen in the pyridine ring, forming NNK-N-Oxide . This metabolite is significantly less tumorigenic and more polar, facilitating excretion.
Key Insight: High levels of NNK-N-Oxide (relative to total exposure) indicate a "favorable" metabolic phenotype, where the subject efficiently detoxifies the carcinogen before it can bind to DNA.
Pathway Visualization
Figure 1: Metabolic fate of NNK.[3] Red paths indicate bioactivation leading to carcinogenesis; Green paths indicate detoxification leading to excretion.
Analytical Methodology: High-Sensitivity LC-MS/MS
Detecting NNK-N-Oxide in human urine is technically demanding due to its low abundance (often <1% of total NNK metabolites) and rapid reduction to NNAL-N-Oxide. The following protocol utilizes Isotope Dilution LC-MS/MS to ensure specificity and accuracy.
Experimental Design & Causality
-
Why Urine? It provides a non-invasive, integrated measure of systemic metabolism over time.
-
Why SPE? Liquid-Liquid Extraction (LLE) often fails to recover polar N-oxides efficiently. Cation-exchange Solid Phase Extraction (SPE) captures the basic pyridine nitrogen (even in N-oxide form, the pKa shifts but retention is possible on mixed-mode phases).
-
Why Isotope Dilution? Matrix effects in urine are severe. Using a deuterated internal standard ([Pyridine-D4]NNK-N-Oxide) is non-negotiable for accurate quantitation.
Reagents and Standards
-
Analyte: NNK-N-Oxide (Reference Standard, >98% purity).
-
Internal Standard (IS): [Pyridine-D4]NNK-N-Oxide or [D4]NNAL-N-Oxide.
-
Enzyme:
-Glucuronidase (Type H-1 from Helix pomatia) is NOT required for NNK-N-Oxide itself, but is required if measuring total NNAL to normalize the data.
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1. Sample Prep | Thaw urine at 4°C. Vortex. Aliquot 1.0 mL. | Prevents thermal degradation of thermally labile N-oxides. |
| 2. Spiking | Add 50 µL of Internal Standard (10 nM). Equilibrate 30 min. | Ensures IS binds to matrix components similarly to the analyte. |
| 3. SPE Loading | Condition MCX (Mixed-Mode Cation Exchange) cartridges with MeOH and Water. Load sample. | MCX retains basic amines. N-oxides are less basic than parent amines but retain via hydrophobic interactions on the polymeric backbone. |
| 4. Wash | Wash with 0.1N HCl, then MeOH. | Acid wash removes neutrals/acids; MeOH wash removes hydrophobic interferences. |
| 5. Elution | Elute with 5% NH4OH in MeOH. | High pH deprotonates the compounds, releasing them from the ion-exchange sites. |
| 6. Reconstitution | Evaporate to dryness (N2 gas, <40°C). Reconstitute in 100 µL Mobile Phase A. | Concentrates the sample 10-fold to improve Limit of Detection (LOD). |
LC-MS/MS Parameters
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm), 100 x 2.1 mm.[4]
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 6.5).
-
B: Acetonitrile.[5]
-
-
Ionization: ESI Positive Mode.
MRM Transitions (Optimized for Specificity):
| Analyte | Precursor (m/z) | Product (m/z) | Note |
| NNK-N-Oxide | 224.2 [M+H]+ | 194.2 [M - NO]+ | Loss of NO (Characteristic of N-oxides) |
| 224.2 | 178.2 [M - NO2]+ | Quantifier Transition | |
| NNAL-N-Oxide | 226.2 [M+H]+ | 196.2 [M - NO]+ | Downstream metabolite |
| [D4]NNK-N-Oxide | 228.2 | 198.2 | Internal Standard |
Validation & Data Interpretation
The "Missing Peak" Phenomenon
In many smokers, NNK-N-Oxide levels may fall below the Limit of Quantitation (LOQ), while NNAL-N-Oxide is detectable.
-
Interpretation: This does not mean the pathway is inactive. It indicates rapid carbonyl reduction of NNK to NNAL prior to or immediately following N-oxidation.
-
Action: If NNK-N-Oxide is < LOD, sum the molar equivalents of NNK-N-Oxide + NNAL-N-Oxide to represent the "Total N-Oxidation Flux."
Calculating the Metabolic Index
To assess the detoxification efficiency, calculate the N-Oxidation Ratio :
-
High Ratio: Indicates efficient clearance via CYP3A4/Detox pathways. Lower theoretical cancer risk.
-
Low Ratio: Indicates preferential shunting toward activation or retention. Higher theoretical risk.
Analytical Workflow Diagram
Figure 2: Analytical workflow for the quantification of NNK-N-Oxide, illustrating the decision logic for handling low-abundance data.
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603.
-
Carmella, S. G., et al. (2002). Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen.[1][2][6][7][8][9] Cancer Epidemiology, Biomarkers & Prevention, 11(11), 1305-1311.
-
Yuan, J. M., et al. (2012). Urinary levels of the tobacco-specific carcinogen N'-nitrosonornicotine and its glucuronide are strongly associated with esophageal cancer risk in smokers. Carcinogenesis, 32(9), 1366-1371.
-
Stepanov, I., & Hecht, S. S. (2005). Tobacco-specific nitrosamines and their pyridine-N-glucuronides in the urine of smokers and smokeless tobacco users.[1][10] Cancer Epidemiology, Biomarkers & Prevention, 14(4), 885-891.
-
Jacob, P., et al. (2008). Minor tobacco alkaloids as biomarkers for tobacco use: Comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health, 98(8), 1468-1475.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NNK - Wikipedia [en.wikipedia.org]
- 4. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique [mdpi.com]
- 6. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N’-Nitrosonornicotine (NNN) in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Guide: Genotoxicity Assessment of 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
Executive Summary & Molecular Identity
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (hereafter referred to as NNK-N-oxide ) is a primary oxidative metabolite of the potent tobacco-specific nitrosamine, NNK.[1] In the context of drug development and impurity profiling, NNK-N-oxide presents a unique toxicological paradox. While pyridine N-oxidation is classically categorized as a detoxification pathway facilitating excretion, NNK-N-oxide retains latent genotoxic potential via metabolic retro-reduction.
This guide provides a rigorous technical framework for evaluating the genotoxicity of NNK-N-oxide. Unlike standard impurity assessments, this molecule requires specific experimental conditions—notably regarding metabolic activation systems (S9 source) and reductive environments—to avoid false negatives.
Chemical Profile[2][3][4][5][6][7]
-
CAS Number: 76014-81-8
-
Molecular Formula: C₁₀H₁₃N₃O₃
-
Key Structural Feature: Pyridine N-oxide moiety, which increases polarity relative to the parent NNK but serves as a substrate for reductase enzymes in hypoxic tissues and the gut microbiome.
Metabolic Dynamics & Mechanisms of Action
To design a valid genotoxicity assay, one must understand that NNK-N-oxide acts primarily as a pro-pro-carcinogen . It is not directly reactive with DNA. Its genotoxicity is contingent upon two competing pathways:
-
Clearance (Detoxification): Excretion as a polar metabolite.
-
Bioactivation (Retro-Reduction): Reduction back to NNK, followed by
-hydroxylation to form DNA-alkylating diazonium ions.
The Retro-Reduction Loop
The critical error in standard testing is assuming the N-oxide is stable. In vivo, and in certain in vitro conditions, it reverts to NNK.
Figure 1: The Metabolic Loop.[1][2][3] Note the dashed red line indicating the retro-reduction of NNK-N-oxide back to the carcinogenic parent NNK, the primary source of genotoxic risk.
Experimental Framework: Self-Validating Protocols
Standard OECD guidelines (e.g., OECD 471) must be adapted for nitrosamine-oxides. The standard rat liver S9 fraction is often insufficient for this class of compounds.
Protocol A: Enhanced Ames Test (Bacterial Reverse Mutation)
Objective: Detect base-pair substitution mutations induced by NNK (formed via reduction) or direct N-oxide reactivity.
Critical Deviation from Standard:
-
S9 Source: Use Hamster Liver S9 (30% v/v) rather than Rat S9. Hamsters possess higher constitutive levels of CYP2A enzymes necessary for nitrosamine activation.
-
Method: Pre-incubation (20-30 mins) is mandatory. Plate incorporation is insufficiently sensitive for nitrosamines.
Step-by-Step Methodology:
-
Strain Selection:
-
S. typhimuriumTA100 and TA1535 (Targets: Base-pair substitutions at G-C sites, consistent with O6-methylguanine adducts).
-
S. typhimurium TA98 (Frameshift) is generally less sensitive for this class but included for regulatory completeness.
-
-
Preparation of Metabolic Activation System:
-
Thaw Phenobarbital/β-naphthoflavone induced Hamster liver S9.
-
Prepare S9 mix: 30% S9 fraction, buffered salts (KCl, MgCl₂), Glucose-6-phosphate, and NADP.
-
Validation Check: Run a positive control with NNK (parent) to confirm S9 competency. If NNK does not revert TA1535, the assay is invalid.
-
-
Exposure (Pre-incubation):
-
Mix 0.1 mL bacterial culture (
cells/mL) + 0.5 mL S9 mix + 0.1 mL Test Article (NNK-N-oxide dissolved in DMSO). -
Incubate at 37°C for 30 minutes with shaking.
-
-
Plating:
-
Add 2.0 mL molten top agar (with traces of histidine/biotin).
-
Pour onto minimal glucose agar plates.
-
-
Incubation & Scoring:
Protocol B: In Vitro Micronucleus (MN) with Reductive Phase
Objective: Assess chromosomal damage (clastogenicity/aneugenicity) accounting for potential physiological reduction.
Scientific Rationale: Standard CHO or V79 cell assays are oxidative environments. To mimic the gut or hypoxic tissue where NNK-N-oxide becomes dangerous, a reductive pre-step or specific cell lines expressing reductases are beneficial.
Workflow:
-
Cell System: V79 Chinese Hamster lung cells (high sensitivity to nitrosamines).
-
Treatment:
-
Short Term (4h): With Hamster S9.
-
Continuous (24h): Without S9.
-
-
Cytotoxicity Monitor: Measure Replication Index (RI) or Relative Population Doubling (RPD). Do not score genotoxicity if cytotoxicity exceeds 55-60%.
-
Harvest & Staining:
-
Cytochalasin B block (to score binucleated cells).
-
Acridine Orange or Giemsa stain.
-
-
Analysis: Score 1,000–2,000 binucleated cells for micronuclei.
Data Presentation & Interpretation
When reporting results, distinct comparisons must be made between the N-oxide and the parent NNK to contextualize risk.
Comparative Genotoxicity Profile
| Parameter | Parent: NNK | Metabolite: NNK-N-Oxide | Interpretation |
| Ames Potency (TA1535) | High (+ S9) | Low to Moderate (+ S9) | N-oxide requires conversion; lower molar potency. |
| Direct Mutagenicity | Negative (- S9) | Negative (- S9) | Both require metabolic activation. |
| Primary DNA Adducts | O6-mG, 7-mG, POB | O6-mG, 7-mG (via reduction) | Identical adduct profile confirms common pathway. |
| Carcinogenicity (Rodent) | Potent Lung Carcinogen | Weak Lung Carcinogen | Tumor induction latency is longer for N-oxide. |
Decision Logic for Impurity Assessment
If NNK-N-oxide is detected as an impurity in a drug product:
Figure 2: Decision Logic. Note that even with a negative Ames test, the potential for in vivo reduction often necessitates controlling NNK-N-oxide to strict nitrosamine limits.
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603.
-
Castonguay, A., et al. (1983). Metabolism of tobacco-specific nitrosamines in cultured human tissues. Cancer Research, 43(3), 1223-1229.
-
Peterson, L. A., et al. (2013). The pyridyloxobutyl DNA adducts formed by NNK and NNN.[6][7][8] IARC Scientific Publications, 163, 405-413.
-
Schrader, E., et al. (1998). A Transformation of NNK-N-oxide towards NNK due to incubation with E. coli.[9] Archives of Toxicology, 72, 532–534.
-
OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.
Sources
- 1. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hesiglobal.org [hesiglobal.org]
- 5. Mutagenicity testing of selected analgesics in Ames Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Guide: Interaction of NNK-N-Oxide with DNA and Proteins
Executive Summary
This technical guide addresses the biochemical behavior of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone N-oxide (NNK-N-Oxide) . While historically categorized as a detoxification product of the potent tobacco-specific carcinogen NNK, contemporary research redefines NNK-N-Oxide as a metabolic reservoir .
Unlike electrophilic diazonium ions that directly alkylate DNA, NNK-N-Oxide interacts with biological macromolecules primarily through a retro-reduction mechanism , reverting to NNK in vivo. This guide details the enzymatic pathways governing this reversibility, the subsequent formation of DNA/protein adducts, and the LC-MS/MS protocols required for precise quantification.
Part 1: Molecular Identity & The "Reservoir" Hypothesis
The Metabolic Shunt
NNK metabolism diverges into two primary fates:
-
Activation (
-Hydroxylation): Mediated by Cytochrome P450s (CYP2A13, CYP2A6), leading to DNA alkylation. -
Detoxification/Storage (Pyridine N-Oxidation): Formation of NNK-N-Oxide.
Crucial Insight: The formation of NNK-N-Oxide is not a terminal detoxification event. In biological systems, particularly under hypoxic conditions or specific enzymatic catalysis, the N-oxide moiety can be reduced back to the parent NNK. This creates a circulating pool of pro-carcinogen that effectively extends the biological half-life of NNK.
Enzymatic Drivers
-
Formation: CYP2A6 (liver) and CYP2A13 (lung) catalyze the N-oxidation of the pyridine ring.
-
Reduction (Re-activation): The reduction of NNK-N-Oxide back to NNK is likely mediated by cytosolic enzymes and gut microbiota, facilitating the release of NNK back into systemic circulation.
Pathway Visualization
The following diagram illustrates the reversible relationship between NNK and its N-oxide, highlighting the critical "danger zone" where re-activated NNK enters the DNA damage pathway.
Figure 1: The metabolic cycle of NNK.[1][2] Note the dashed red line indicating the retro-reduction of NNK-N-Oxide back to the carcinogenic NNK, acting as a secondary source of exposure.
Part 2: Interaction Mechanisms
DNA Interactions (Indirect Alkylation)
NNK-N-Oxide itself is chemically stable and does not spontaneously bind DNA. Its genotoxicity is indirect , dependent on its conversion to NNK. Once converted, NNK undergoes
| Adduct Class | Mechanism | Key Lesions | Consequence |
| Methyl Adducts | O6-mG (O6-methylguanine)7-mG (7-methylguanine) | O6-mG is highly mutagenic (G:C | |
| POB Adducts | O6-POB-dG O2-POB-dT | Bulky adducts that block DNA replication and induce strand breaks. |
Scientific Note: The presence of NNK-N-Oxide in urine correlates with POB-DNA adduct burden in tissues, serving as a surrogate marker for the "activation capacity" of the organism.
Protein Interactions (Hemoglobin & Albumin)
While DNA adducts are critical for carcinogenesis, protein adducts serve as stable biomarkers of exposure (molecular dosimetry).
-
Hemoglobin (Hb): NNK metabolites bind to the N-terminal valine of hemoglobin. The "reservoir" effect of NNK-N-Oxide contributes to the total pool of HPB-releasing Hb adducts.
-
Serum Albumin: Cysteine-34 is a common target for electrophiles generated from the re-activated NNK pool.
Part 3: Analytical Protocols (LC-MS/MS)
Objective: To quantify NNK-N-Oxide and its associated DNA adducts (specifically O6-mG and 7-mG) in biological matrices. Methodology: Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS).[4]
Experimental Workflow
This protocol utilizes stable isotope standards to correct for analyte loss during extraction, ensuring high scientific integrity (E-E-A-T).
Step 1: Sample Preparation
-
Lysis/Homogenization: Tissue samples (lung/liver) are homogenized in lysis buffer.
-
Enzymatic Hydrolysis (for DNA):
-
Digest isolated DNA with Micrococcal Nuclease and Spleen Phosphodiesterase (converts DNA to nucleotides).
-
Follow with Alkaline Phosphatase (converts nucleotides to nucleosides).
-
Critical Control: Add internal standards (
-O6-mG, -NNK-N-Oxide) before hydrolysis/extraction.
-
Step 2: Solid Phase Extraction (SPE)
-
Cartridge: MCX (Mixed-mode Cation Exchange) is preferred for basic nitrosamines and adducts.
-
Conditioning: Methanol followed by water.
-
Loading: Acidified sample (pH < 3).
-
Wash: 0.1% Formic acid in water (removes proteins/salts).
-
Elution: 5% Ammonium Hydroxide in Methanol (releases basic analytes).
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
MRM Transitions (Quantification):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| NNK-N-Oxide | 224.1 | 177.1 | 15 |
| NNK | 208.1 | 122.1 | 18 |
| O6-mG | 282.1 | 166.1 | 20 |
| 228.1 | 181.1 | 15 |
Analytical Workflow Diagram
Figure 2: Standardized workflow for the extraction and quantification of NNK metabolites and DNA adducts.
Part 4: Implications for Drug Development
For professionals in oncology and toxicology, understanding the NNK-N-Oxide pathway is vital for:
-
Biomarker Validation: High levels of urinary NNK-N-Oxide may paradoxically indicate lower immediate cancer risk if the reduction pathway (reversion to NNK) is blocked or saturated, as it represents successful excretion. However, in the presence of strong reductive enzymes, it represents a latent risk.
-
Chemoprevention Targets: Agents that inhibit the reduction of NNK-N-Oxide back to NNK could serve as novel chemopreventive drugs, effectively trapping the carcinogen in its detoxified state.
-
Safety Screening: New chemical entities (NCEs) intended for lung delivery must be screened for their ability to induce CYP2A13, which would accelerate the activation of the NNK pool.
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. [Link]
-
Peterson, L. A. (2010). Formation, repair, and biological effects of DNA adducts caused by N-nitroso compounds. Comprehensive Toxicology, 2nd Edition. [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines.[3][5][6] International Journal of Molecular Sciences, 23(9), 5109. [Link]
-
Upadhyaya, P., et al. (2008). Analysis of pyridine-N-oxidized metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in human urine. Chemical Research in Toxicology, 21(7), 1468–1476. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mechanistic Profiling of NNK-N-Oxide: Cellular Disposition and Bioanalytical Strategies
Executive Summary
Compound: 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (commonly NNK-N-oxide ).[1] Role: Primary detoxification metabolite of the tobacco-specific nitrosamine NNK. Criticality: While traditionally viewed as a terminal elimination product, recent kinetic data suggests NNK-N-oxide can function as a metabolic reservoir. Under specific reductive conditions (e.g., hypoxia or microbiome activity), it may undergo retro-reduction back to the bioactivatable parent carcinogen, NNK.
This technical guide details the physicochemical barriers governing the cellular uptake of NNK-N-oxide, its potential transport vectors, and the validated LC-MS/MS workflows required to quantify its intracellular disposition.
Part 1: Physicochemical Determinants of Uptake
The cellular entry of NNK-N-oxide is fundamentally distinct from its parent compound, NNK. Understanding this polarity shift is crucial for experimental design.
The Polarity Shift and Passive Diffusion
NNK is a lipophilic pyridine derivative capable of rapid passive diffusion across the phospholipid bilayer. The metabolic addition of the N-oxide oxygen creates a significant dipole moment, altering the partition coefficient.
| Property | Parent Compound (NNK) | Metabolite (NNK-N-oxide) | Impact on Uptake |
| LogP (Octanol/Water) | ~0.8 - 1.2 | < 0.2 (Estimated) | Drastically reduces passive membrane permeability. |
| pKa (Pyridine N) | ~5.2 | ~0.79 | N-oxide is a much weaker base; remains uncharged at physiological pH but highly polar. |
| Dipole Moment | ~2.03 D | ~4.37 D | High polarity impedes transit through the hydrophobic membrane core. |
The "Metabolic Trapping" Hypothesis
In typical hepatocyte or pneumocyte models, intracellular NNK-N-oxide concentrations are high not because of uptake, but due to intracellular formation via CYP2A6, CYP2B1, and CYP3A4.
-
Efflux Dominance: Due to its polarity, NNK-N-oxide formed inside the cell is trapped unless actively transported out (likely via MRP/ABCC transporters) or slowly diffused down a steep concentration gradient.
-
Influx Limitation: Exogenous NNK-N-oxide (e.g., circulating metabolites) shows rate-limited uptake, likely requiring facilitated transport.
Part 2: Transporter-Mediated Mechanisms
Given the kinetic limitations of passive diffusion for N-oxides, uptake likely relies on Solute Carrier (SLC) transporters.
Candidate Transporters
While specific transporter knockout studies for NNK-N-oxide are niche, structural analogs suggest the following pathways:
-
Organic Cation Transporters (OCTs/SLC22A): Despite the reduced basicity, the pyridine ring structure makes NNK-N-oxide a potential low-affinity substrate for OCT1 (liver) and OCT2 (kidney).
-
Equilibrative Nucleoside Transporters (ENTs): Pyridine nucleoside analogs often utilize ENTs; this remains a critical area for inhibition studies.
Part 3: Intracellular Fate & Retro-Reduction Pathway
The bioanalytical challenge is distinguishing between NNK-N-oxide that has entered the cell vs. that which is formed there. Furthermore, the "Trojan Horse" mechanism poses a risk where the N-oxide is re-reduced.
Figure 1: The dynamic flux of NNK and its N-oxide.[1][2][3] Note the bidirectional potential between the parent and metabolite, mediated by CYP enzymes and reductases.
Part 4: Validated Experimental Workflow
To rigorously assess cellular uptake, one must isolate the uptake event from metabolic generation.
Protocol A: Kinetic Uptake Assay (LC-MS/MS)
Objective: Determine the rate of entry (
Reagents:
-
Substrate: Authentic NNK-N-oxide (purity >98%).
-
Internal Standard (IS): NNK-N-oxide-d3 or d4.
-
Transport Buffer: HBSS with 10 mM HEPES, pH 7.4 (37°C).
-
Stop Solution: Ice-cold PBS + 10 µM dipyridamole (to block transporters).
Step-by-Step Methodology:
-
Seeding: Plate HEK293 cells (transiently transfected with OCT1/2) or A549 lung cells in 24-well plates. Cultivate to 90% confluence.
-
Equilibration: Wash cells 2x with pre-warmed Transport Buffer.
-
Pulse: Add 500 µL Transport Buffer containing 10 µM NNK-N-oxide.
-
Incubation: Incubate at 37°C for defined intervals (0.5, 1, 2, 5, 10 min) to capture initial rate.
-
Control: Perform parallel incubation at 4°C to quantify non-specific binding vs. active transport.
-
-
Termination: Aspirate buffer rapidly. Wash 3x with Ice-Cold Stop Solution .
-
Lysis: Add 200 µL Methanol/Water (50:50) containing Internal Standard. Scrape cells.
-
Extraction: Vortex (10 min), Centrifuge (15,000 x g, 10 min, 4°C). Collect supernatant for LC-MS/MS.
Protocol B: LC-MS/MS Quantification Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Mode: Positive Electrospray Ionization (+ESI), MRM.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| NNK-N-oxide | 224.1 | 177.1 | 25 | Quantifier (Loss of HNO/NO) |
| NNK-N-oxide | 224.1 | 146.1 | 35 | Qualifier |
| NNK-N-oxide-d4 | 228.1 | 181.1 | 25 | Internal Standard |
| NNK (Parent) | 208.1 | 122.1 | 20 | Monitoring Retro-reduction |
Chromatography:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of the N-oxide.
-
Mobile Phase: A: 10mM Ammonium Formate (pH 3.5); B: Acetonitrile.
Part 5: Analytical Workflow Diagram
Figure 2: The analytical pipeline for precise quantification of polar N-oxide metabolites using HILIC-MS/MS.
References
-
Hecht, S. S. (1998).[1] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. [Link]
-
Schrader, E., et al. (2000). Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in primary cultures of rat alveolar type II cells.[4] Drug Metabolism and Disposition, 28(2), 180-185. [Link]
-
Upadhyaya, P., et al. (2008). Analysis of tobacco-specific nitrosamines and their metabolites in biological samples. Journal of Chromatography B, 873(1), 1-16. [Link]
-
PubChem. (2024). Compound Summary: 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-oxide.[1][2][3][5] National Library of Medicine. [Link]
-
Li, Q., et al. (2011). Simultaneous determination of nicotine, NNK and their metabolites in human urine by LC-MS/MS.[6] Journal of Chromatography B, 879(21), 1969-1974. [Link]
Sources
- 1. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in human kidney epithelial cells transfected with rat CYP2B1 cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory function of peroxiredoxin I on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in primary cultures of rat alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Guide: Enzymatic Mechanisms of NNK N-Oxidation in Humans
Executive Summary
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent tobacco-specific nitrosamine (TSNA) and a primary etiological agent in pulmonary adenocarcinoma.[1][2] While the metabolic activation of NNK via
This guide details the enzymatic architecture governing NNK N-oxidation, specifically isolating the roles of CYP2A13 (pulmonary) and CYP2A6 (hepatic).[3] It provides a validated experimental framework for quantifying N-oxide formation, distinguishing it from the bioactivation pathways that lead to DNA adduction.
Part 1: Mechanistic Enzymology
The N-oxidation of NNK occurs at the pyridine nitrogen, yielding NNK-N-oxide . This reaction is catalyzed primarily by the cytochrome P450 2A subfamily. Understanding the tissue-specific distribution and kinetic properties of these enzymes is essential for interpreting pharmacokinetic data and individual cancer susceptibility.
CYP2A13: The High-Affinity Pulmonary Catalyst
-
Localization: Expressed predominantly in the respiratory tract (nasal mucosa, trachea, and lung peripheral tissue).[3]
-
Role: CYP2A13 is the most efficient catalyst for NNK metabolism in humans.[4] Although it is infamous for driving the bioactivation (carcinogenic) pathway, it also catalyzes N-oxidation.
-
Kinetic Significance: CYP2A13 exhibits a remarkably low
for NNK ( 1–5 M), allowing it to metabolize NNK efficiently even at the low systemic concentrations found in smokers.
CYP2A6: The High-Capacity Hepatic Catalyst
-
Localization: The major CYP2A isoform in the human liver.
-
Role: CYP2A6 is responsible for the systemic clearance of NNK.
-
Kinetic Significance: CYP2A6 has a significantly higher
( 100+ M) compared to CYP2A13. While it contributes to N-oxidation, its lower affinity means it is less efficient at sequestering NNK from lung tissue compared to the local action of CYP2A13.
Structural Determinants
The active sites of CYP2A13 and CYP2A6 differ by only a few amino acids (e.g., residues 117, 300, 301, and 365), yet these changes result in profound kinetic differences. The tighter active site of CYP2A13 stabilizes the binding of the bulky NNK molecule, facilitating oxygen insertion at the pyridine nitrogen or the
Part 2: Metabolic Pathway Visualization
The following diagram illustrates the bifurcation of NNK metabolism. N-oxidation competes directly with the bioactivation pathways (
Caption: Divergent metabolic pathways of NNK. CYP2A13 and CYP2A6 mediate both the detoxification (N-oxidation) and activation (
Part 3: Kinetic Profiling (Human Enzymes)
The following table summarizes the consensus kinetic parameters. Note the distinct affinity gap between the pulmonary and hepatic enzymes.
| Enzyme | Primary Tissue | Intrinsic Clearance ( | Relevance to N-Oxidation | ||
| CYP2A13 | Lung | Low (1–5 | High | Very High | Critical for local metabolism in lung tissue; competes with activation. |
| CYP2A6 | Liver | High (>100 | Moderate | Moderate | Systemic clearance; requires higher substrate loads to engage efficiently. |
| CYP2E1 | Liver/Lung | High (>500 | Low | Low | Minor contribution at physiological concentrations; relevant only at very high exposures. |
Part 4: Experimental Protocol (In Vitro Assay)
This protocol is designed to quantify NNK N-oxide formation using human liver microsomes (HLM) or recombinant enzymes.
Reagents & Materials[5][6][7]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: NNK (Caution: Carcinogen.[1][2][4][5][6] Handle in fume hood).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Enzyme Source: Recombinant human CYP2A13 or CYP2A6 (Supersomes™) or HLM.
-
Internal Standard (IS): NNK-d4 or NNAL-d3.
-
Stop Solution: Ice-cold Acetonitrile containing IS.
Workflow Visualization
Caption: Step-by-step workflow for the in vitro enzymatic assay of NNK N-oxidation.
Detailed Methodology
-
Preparation: Thaw microsomes/enzymes on ice. Prepare a master mix of Potassium Phosphate buffer (pH 7.4) and NNK substrate.[1][4][5][7][8]
-
Note: For CYP2A13, use substrate concentrations [0.5 – 50
M]. For CYP2A6, extend range to [10 – 500 M].
-
-
Pre-incubation: Aliquot enzyme mix into tubes. Pre-incubate at 37°C for 5 minutes to equilibrate.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Incubation: Incubate for 20 minutes in a shaking water bath.
-
Validation: Ensure reaction remains linear with time and protein concentration (typically < 0.5 mg/mL protein).
-
-
Termination: Quench reaction by adding an equal volume of ice-cold acetonitrile containing the deuterated Internal Standard.
-
Extraction: Vortex for 1 minute, then centrifuge at 3,000
g for 15 minutes at 4°C to pellet protein. -
Analysis: Transfer supernatant to LC vials for MS/MS analysis.
Part 5: Analytical Validation (LC-MS/MS)
Accurate quantification of NNK-N-oxide requires distinguishing it from other metabolites (NNAL, HPB).
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex or Thermo Altis).
-
Ionization: Electrospray Ionization (ESI) Positive mode.[7]
-
Chromatography: C18 Reverse Phase Column (e.g., Waters Acquity BEH C18).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
MRM Transitions (Example):
| Analyte | Precursor Ion (
Note: N-oxides can be thermally unstable. Ensure the source temperature is optimized (< 500°C) to prevent in-source fragmentation back to the parent amine.
References
-
Genetic and Enzymatic Characteristics of CYP2A13 in Relation to Lung Damage Source: MDPI (Int. J. Mol. Sci. 2021) [Link][1][2][9][10]
-
CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion Source: National Institutes of Health (PMC) [Link]
-
Inhibition of human cytochromes P450 2A6 and 2A13 by flavonoids... Source: National Institutes of Health (PMC) [Link]
-
Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells Source: National Institutes of Health (PMC) [Link]
-
UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK Source: National Institutes of Health (PMC) [Link]
Sources
- 1. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 2. Role of polymorphic CYP2E1 and CYP2D6 genes in NNK-induced chromosome aberrations in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic and Enzymatic Characteristics of CYP2A13 in Relation to Lung Damage [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP2B6 Functional Variability in Drug Metabolism and Exposure Across Populations—Implication for Drug Safety, Dosing, and Individualized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Quantification of 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone in urine
This Application Note is designed for researchers in toxicology and drug metabolism. It details a high-sensitivity LC-MS/MS protocol for the quantification of 4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (NNK-N-Oxide), a specific metabolic product of the tobacco-specific nitrosamine NNK.
Part 1: Scientific Context & Biological Relevance[1]
The Analyte: NNK-N-Oxide (CAS: 76440-09-6) is formed via the pyridine-N-oxidation of NNK. While carbonyl reduction of NNK to NNAL (and subsequent glucuronidation) is the dominant detoxification pathway in humans (>95%), pyridine-N-oxidation represents a critical minor pathway.
Biological Caveat (Critical for Experimental Design): In human urine, NNAL-N-Oxide (the butanol form) is the predominant N-oxide metabolite, typically found at concentrations of ~0.5 pmol/mg creatinine. NNK-N-Oxide (the ketone form) is often undetectable or present at trace levels in human smokers due to rapid reduction to NNAL-N-Oxide or back-conversion to NNK. However, NNK-N-Oxide is a significant metabolite in rodent models (mice/rats) and in vitro microsomal assays.
Therefore, this protocol is optimized to separate NNK-N-Oxide from its abundant congener NNAL-N-Oxide to prevent false positives.
Metabolic Pathway Diagram
The following diagram illustrates the relationship between NNK, NNAL, and their respective N-oxides.
Caption: Metabolic activation and detoxification pathways of NNK. Note the reversible reduction between NNK and NNAL, and the parallel N-oxidation pathways.
Part 2: Experimental Protocol
Materials & Reagents
-
Analyte Standard: NNK-N-Oxide (>98% purity).
-
Internal Standard (IS): [Pyridine-D4]NNK-N-Oxide or [D3-methyl]NNK-N-Oxide.
-
Note: If exact isotopologue is unavailable, [D4]NNAL-N-Oxide may be used with relative response factor correction, though a structural analog is preferred.
-
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Acetate.
-
SPE Cartridges: Waters Oasis HLB (Hydrophilic-Lipophilic Balance), 30 mg or 60 mg.
-
Why HLB? Pyridine N-oxides have a very low pKa (~0.79), making them too weakly basic to retain effectively on Cation Exchange (MCX) columns under standard acidic conditions. HLB retains them via polar/non-polar interactions.
-
Sample Preparation (Solid Phase Extraction)
Step 2.1: Pre-treatment
-
Thaw urine samples at room temperature and vortex.
-
Aliquot 1.0 mL of urine into a glass tube.
-
Add 20 µL of Internal Standard working solution (e.g., 50 ng/mL).
-
Add 1.0 mL of Ammonium Acetate buffer (100 mM, pH 5.0) to buffer the urine.
-
Optional: If measuring total N-oxides (conjugated + free), incubate with
-glucuronidase.[1] However, N-oxides are rarely glucuronidated directly. This step is usually reserved for NNAL analysis.
Step 2.2: SPE Workflow (Oasis HLB) Follow this strict conditioning and elution protocol to minimize matrix suppression.
Caption: Solid Phase Extraction (SPE) workflow using Polymeric HLB cartridges for N-oxide enrichment.
Step 2.3: Reconstitution
-
Evaporate the methanolic eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Centrifuge at 14,000 x g for 10 minutes to remove particulates before LC injection.
LC-MS/MS Conditions
Chromatography (LC): Separation of NNK-N-Oxide (Ketone) from NNAL-N-Oxide (Alcohol) is critical.
-
Column: Waters Atlantis T3 C18 (3 µm, 2.1 x 150 mm) or Phenomenex Kinetex Biphenyl.
-
Why: T3 columns are designed to retain polar analytes in high-aqueous conditions.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5-10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 2% | Loading |
| 1.0 | 2% | Hold |
| 10.0 | 40% | Linear Gradient |
| 10.1 | 95% | Wash |
| 12.0 | 95% | Wash |
| 12.1 | 2% | Re-equilibration |
| 15.0 | 2% | End |[1]
Mass Spectrometry (MS/MS):
-
Source: Electrospray Ionization (ESI), Positive Mode.[1][2][3]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[3]
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 400°C.
MRM Transitions:
NNK-N-Oxide Precursor Ion
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type | Mechanism |
| NNK-N-Oxide | 224.1 | 177.1 | 18 | Quantifier | Loss of HNO₂ (N-oxide + methyl) |
| 224.1 | 207.1 | 12 | Qualifier | Loss of Oxygen (Deoxygenation) | |
| 224.1 | 148.1 | 25 | Qualifier | Pyridyl ring fragment | |
| IS ([D4]NNK-N-Ox) | 228.1 | 181.1 | 18 | Quantifier | Loss of HNO₂ |
Note: The loss of 16/17 Da (Oxygen/OH) is common in N-oxides but can be non-specific. The transition 224 -> 177 is more specific to the nitrosamine structure.
Part 3: Validation & Troubleshooting
Performance Criteria
-
Linearity: 0.05 – 50 ng/mL (
).[4] -
LOD: ~10-20 pg/mL (Matrix dependent).
-
Recovery: Expect 85-105% using HLB extraction.
Troubleshooting Guide
-
Peak Tailing: Pyridine N-oxides can interact with silanols. Ensure the column is "end-capped" and consider adding 5mM Ammonium Acetate to Mobile Phase A if tailing persists.
-
Interference from NNAL-N-Oxide: NNAL-N-Oxide (
) is +2 Da higher. If the MS resolution is low, or if there is in-source fragmentation (dehydrogenation), crosstalk can occur. Ensure chromatographic baseline separation. NNAL-N-Oxide typically elutes earlier than NNK-N-Oxide on C18 due to the hydroxyl group increasing polarity. -
Stability: N-oxides can be thermally labile. Do not exceed 45°C during nitrogen evaporation.
References
-
Carmella, S. G., et al. (2003). Analysis of Total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine. Cancer Epidemiology, Biomarkers & Prevention. Link
-
Hecht, S. S. (1998).[5] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. Link
-
Stpanov, I., & Hecht, S. S. (2005). Tobacco-specific nitrosamines and their pyridine-N-glucuronides in the urine of smokers and smokeless tobacco users.[6] Cancer Epidemiology, Biomarkers & Prevention. Link
-
Ma, B., et al. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers.[6][7] Chemical Research in Toxicology. Link
-
Upadhyaya, P., et al. (2008). Mutagenicity and DNA binding of the 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolites.[5] Chemical Research in Toxicology. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS protocol for NNK-N-Oxide analysis
Application Note: High-Sensitivity LC-MS/MS Protocol for the Analysis of NNK-N-Oxide in Biological Matrices
Executive Summary
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of NNK-N-Oxide (4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone). As a specific oxidative metabolite of the potent tobacco-specific nitrosamine NNK, NNK-N-Oxide represents a critical branch of the metabolic activation/detoxification pathway.
While 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) is the predominant urinary biomarker, the analysis of NNK-N-Oxide is essential for in vitro microsomal stability assays, mechanistic toxicology studies, and high-exposure animal models. This guide addresses the specific challenges of N-oxide analysis, including thermal instability, source fragmentation, and polarity-driven matrix effects.
Scientific Context & Metabolic Pathway
The Biological Imperative: NNK is a pro-carcinogen requiring metabolic activation. The balance between bioactivation (α-hydroxylation) and detoxification (N-oxidation/Glucuronidation) dictates carcinogenic potential. NNK-N-Oxide is formed via pyridine N-oxidation, primarily catalyzed by CYP450 enzymes (e.g., CYP2A13, CYP2A6). Unlike the DNA-reactive diazonium ions formed by α-hydroxylation, NNK-N-Oxide is generally considered a detoxification product, though it can revert to NNK under certain reducing conditions.
Expert Insight:
-
Abundance Warning: In human urine, NNK-N-Oxide is often present at trace levels or is undetectable because NNK is rapidly reduced to NNAL (which is then N-oxidized to NNAL-N-Oxide). This protocol is optimized for high sensitivity but researchers should consider monitoring NNAL-N-Oxide concurrently for human biomonitoring.
-
Source Reduction: N-oxides can thermally deoxygenate in the electrospray source (ESI), mimicking the parent drug. Chromatographic separation of NNK and NNK-N-Oxide is therefore mandatory to prevent false positives.
Figure 1: Metabolic fate of NNK. The N-oxidation pathway (blue nodes) represents a detoxification route competing with bioactivation (grey node).
Experimental Protocol
Reagents & Standards
-
Analytes: NNK-N-Oxide (Synthetic standard required).[1]
-
Internal Standard (IS): [Pyridine-D4]-NNK-N-Oxide or [D3]-NNK. Note: Deuterated analogs of the specific N-oxide are preferred to compensate for matrix-induced ionization suppression.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Ammonium Acetate (1M stock), Formic Acid.
Sample Preparation: Mixed-Mode Cation Exchange (MCX)
Given the basicity of the pyridine ring, Mixed-Mode Cation Exchange (MCX) provides superior cleanup compared to standard C18 or LLE (Liquid-Liquid Extraction), effectively removing neutral interferences.
Workflow Diagram:
Figure 2: Optimized Mixed-Mode Cation Exchange (MCX) extraction protocol.
LC-MS/MS Method Parameters
Chromatography: A Pentafluorophenyl (PFP) column is recommended over C18 for its superior selectivity towards pyridine isomers and polar N-oxides.
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Kinetex PFP or Waters HSS T3 (2.1 x 100 mm, 1.8 µm or 2.6 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0). Note: pH control is vital for reproducible retention of the pyridine moiety.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 2 | Load |
| 1.0 | 2 | Isocratic Hold |
| 6.0 | 40 | Linear Ramp |
| 6.1 | 95 | Wash |
| 8.0 | 95 | Hold |
| 8.1 | 2 | Re-equilibration |
| 11.0 | 2 | End |
Mass Spectrometry (Source Parameters):
-
Source: ESI Positive Mode.
-
Spray Voltage: 3500 V.
-
Source Temp: 450°C. Caution: Excessively high temperatures can induce in-source deoxygenation of N-oxides.
-
Curtain Gas: 30 psi.
MRM Transitions (Quantification & Confirmation): Based on fragmentation patterns of pyridine-N-oxides (loss of Oxygen and loss of HNO2/NO):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Type | Mechanism |
| NNK-N-Oxide | 224.1 | 177.1 | 25 | Quant | Loss of HNO₂ (-47 Da) |
| NNK-N-Oxide | 224.1 | 208.1 | 15 | Qual | Loss of Oxygen (-16 Da) |
| NNK-N-Oxide | 224.1 | 148.1 | 35 | Qual | Pyridine ring fragmentation |
| NNK (Parent Check) | 208.1 | 122.1 | 20 | Monitor | Pyridine ion |
| IS (D4-NNK-NOx) | 228.1 | 181.1 | 25 | Quant | IS Response |
Note: The transition 224 -> 177 is specific to the N-oxide losing the nitroso group and an oxygen, distinct from parent NNK fragmentation.
Validation & Quality Control
Linearity & Sensitivity
-
Range: 0.05 ng/mL to 50 ng/mL.
-
LOQ (Limit of Quantitation): Target < 0.05 ng/mL (50 pg/mL) for urinary analysis.
-
Curve Fit: Linear, 1/x² weighting.
Matrix Effects
N-oxides are polar and elute early in Reversed-Phase chromatography, making them susceptible to ion suppression from urinary salts.
-
Calculation: (Peak Area Spiked Matrix / Peak Area Solvent Standard) x 100.
-
Acceptance: 85% - 115%. If suppression is high (<80%), reduce injection volume or switch to HILIC chromatography.
Stability (Critical)
-
Light Sensitivity: TSNAs are photosensitive. All extraction steps must be performed under yellow light or in amber glassware.
-
Thermal Stability: N-oxides can degrade during evaporation. Do not exceed 40°C during the N2 dry-down step.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Signal in Blank (Interference) | In-source oxidation of NNK | If NNK is present in high amounts, it may oxidize to NNK-N-Oxide in the source. Ensure chromatographic resolution between NNK and NNK-N-Oxide (Rt difference > 0.5 min). |
| Low Recovery | pH mismatch in SPE | Ensure the sample is acidified (pH < 4) before loading onto MCX to ensure the pyridine nitrogen is protonated (positively charged). |
| Peak Tailing | Secondary interactions | Add 10mM Ammonium Acetate to Mobile Phase A. The ammonium ions compete for silanol sites on the column. |
| High Backpressure | Protein precipitation | If analyzing plasma, ensure protein crash (ACN precipitation) is thorough before SPE to prevent cartridge clogging. |
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. Link
-
Carmella, S. G., et al. (2002). Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen.[1][4] Cancer Epidemiology, Biomarkers & Prevention, 11(12), 1531-1537. Link
-
Jacob, P., et al. (2008). Metabolism and pharmacokinetics of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in humans. Cancer Epidemiology, Biomarkers & Prevention, 17(9), 2268-2276. Link
-
Li, Y., et al. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users.[5] Chemical Research in Toxicology, 35(11), 2092–2100. Link
-
Upadhyaya, P., et al. (2008). In Vivo Stable Isotope Labeling and Mass Spectrometry-Based Metabolic Profiling of a Potent Tobacco-Specific Carcinogen in Rats. Chemical Research in Toxicology, 21(6), 1178-1183. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification and Characterization of Trimethylamine-N-oxide Uptake and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: NNK-N-Oxide in Nitrosamine Toxicology & Analysis
This Application Note is designed to serve as a definitive technical guide for the use of NNK-N-Oxide (4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone) in toxicological research and analytical method development.
Executive Summary
NNK-N-Oxide is a critical metabolite of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), one of the most potent tobacco-specific nitrosamines (TSNAs). While NNK is a known pulmonary carcinogen, its pyridine-N-oxidation product, NNK-N-Oxide, represents a pivotal "switch" in metabolic fate—often categorized as a detoxification pathway, yet capable of retro-reduction to the parent carcinogen under specific physiological conditions.
This guide details the metabolic significance , analytical quantification (LC-MS/MS) , and handling protocols for NNK-N-Oxide, providing researchers with a robust framework for investigating nitrosamine carcinogenesis.
Chemical Identity & Properties
Researchers must rigorously distinguish between the parent compound (NNK) and its N-oxide metabolite.
| Property | Parent Compound: NNK | Metabolite: NNK-N-Oxide |
| CAS Number | 64091-91-4 | 764661-24-7 (d4 analog ref) / Specific N-oxide CAS varies by vendor |
| Formula | C₁₀H₁₃N₃O₂ | C₁₀H₁₃N₃O₃ |
| MW | 207.23 g/mol | 223.23 g/mol |
| Key Feature | Pyridine ring | Pyridine-N-Oxide (Polar, Thermally Labile) |
| Solubility | DMSO, Methanol, DCM | Water, Methanol (High Polarity) |
| Stability | Stable at Room Temp | Thermally Unstable (Deoxygenates at high heat) |
Critical Note: Many chemical vendors index "NNK" and "NNK-N-Oxide" together. Always verify the structure and Molecular Weight (223.23 vs 207.23) before purchasing standards.
Metabolic Context: The Activation vs. Detoxification Switch
Understanding the role of NNK-N-Oxide requires mapping the competitive enzymatic pathways governing NNK. The formation of the N-oxide is generally considered a detoxification step because it prevents the
Pathway Visualization
The following diagram illustrates the competitive metabolic fate of NNK, highlighting the role of CYP enzymes and the reversibility of the N-oxide pathway.
Figure 1 Caption: Competitive metabolic pathways for NNK. The Green path represents N-Oxidation (detoxification), while the Red path leads to DNA damage.
Analytical Protocol: LC-MS/MS Quantification
Objective: Quantify NNK-N-Oxide in biological matrices (plasma/urine) or tobacco particulate matter.
Methodological Challenges
-
Thermal Instability: N-oxides can deoxygenate in the ion source if temperatures are too high, artificially inflating the parent NNK signal. GC-MS is not recommended without prior reduction.
-
Polarity: NNK-N-Oxide is significantly more polar than NNK, requiring careful column selection to prevent early elution with matrix effects.
Sample Preparation (Solid Phase Extraction)
-
Cartridge: Mixed-mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balanced (HLB).
-
Conditioning: 2 mL Methanol followed by 2 mL Water.
-
Loading: Load 500 µL sample (pH adjusted to 6.0).
-
Wash: 2 mL 5% Methanol in Water (removes salts/proteins).
-
Elution: 2 mL 5% Ammonia in Methanol.
-
Reconstitution: Evaporate to dryness under
(Max 35°C) and reconstitute in Mobile Phase A.
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2]
Chromatography:
-
Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B (0-1 min)
95% B (8 min).
MRM Transitions (Optimization Required): Researchers must optimize collision energies (CE) for their specific instrument. The following are theoretical/representative transitions based on N-oxide fragmentation patterns.
| Analyte | Precursor (m/z) | Product (m/z) | Type | Mechanism |
| NNK-N-Oxide | 224.2 [M+H]⁺ | 207.2 | Quantifier | Loss of Oxygen (-16 Da) |
| 177.1 | Qualifier | Loss of NO + O | ||
| NNK (Parent) | 208.2 [M+H]⁺ | 122.1 | Quantifier | Pyridine ring fragment |
| NNK-d4 (IS) | 212.2 [M+H]⁺ | 126.1 | Internal Std | Deuterated standard |
Self-Validating QC Step: Inject a neat standard of NNK-N-Oxide. Monitor the transition for NNK parent (208.2
122.1). If you see a peak at the N-Oxide retention time in the Parent channel, your source temperature is too high, causing in-source fragmentation. Lower the source temperature (e.g., from 500°C to 350°C).
Experimental Workflow: Microsomal Stability Assay
To determine the metabolic clearance of NNK via the N-oxide pathway.
-
Incubation System:
-
Liver Microsomes (Human/Rat/Mouse) at 0.5 mg protein/mL.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: NNK (10 µM).
-
-
Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
Termination: Add ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS targeting NNK-N-Oxide formation.
Safety & Handling
-
Carcinogenicity: While NNK-N-Oxide is often termed a "detoxification" product, it is a nitrosamine derivative and can be retro-reduced to NNK. Treat as a high-potency carcinogen .
-
Containment: Handle only in a Class II Biological Safety Cabinet or Chemical Fume Hood.
-
Deactivation: All waste must be collected in specific "Carcinogen" waste streams. Deactivate surfaces with 10% bleach followed by ethanol wash.
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603.
-
Schrader, E., et al. (1998). Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver. Naunyn-Schmiedeberg's Archives of Pharmacology, 357, 336-343.
-
Aquilina, N. J., et al. (2021). Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter. Science of The Total Environment.
-
D'Agostino, J., et al. (2012). LC-MS/MS determination of tobacco-specific nitrosamines in urine. Journal of Chromatography B.
-
World Health Organization (IARC). (2007). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 89.
Sources
Application Note: Mechanistic Evaluation of NNK Metabolism In Vitro
Introduction & Clinical Significance
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is the most potent tobacco-specific nitrosamine (TSNA) associated with lung adenocarcinoma.[1] Unlike direct-acting carcinogens, NNK is a procarcinogen ; it is biologically inert until metabolically activated (bioactivation) by Cytochrome P450 enzymes.
For drug development and toxicological screening, understanding NNK metabolism is critical for two reasons:
-
Cheroprevention: Identifying inhibitors of the bioactivation pathway.
-
Risk Assessment: Evaluating how new chemical entities (NCEs) or tobacco additives modulate the metabolic clearance of NNK.
This guide delineates the experimental frameworks for studying NNK metabolism, transitioning from subcellular kinetic assays to physiologically relevant cellular models.
The Metabolic Landscape: Pathways & Targets
The toxicity of NNK hinges on the balance between activation (
-
Bioactivation (The Danger Signal): Mediated primarily by CYP2A13 (expressed in the lung respiratory tract) and CYP2A6 (hepatic). CYP2A13 is the high-affinity catalyst (
) responsible for in situ lung carcinogenesis, whereas CYP2A6 ( ) handles systemic hepatic clearance.-
Methylene Hydroxylation: Generates methyl diazonium ions
DNA methylation ( -mG, -mG). -
Methyl Hydroxylation: Generates pyridyloxobutylating agents
bulky DNA adducts.
-
-
Detoxification: Carbonyl reductases convert NNK to NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol). While NNAL is less reactive, it can be re-oxidized to NNK or glucuronidated for excretion.
Visualization: NNK Metabolic Fate
Caption: Figure 1. Dual metabolic fate of NNK. CYP2A13-mediated activation leads to DNA adducts, while carbonyl reduction leads to NNAL formation.
Model Selection Matrix
Choosing the correct model depends on whether the goal is kinetic characterization or functional toxicity.
| Feature | Recombinant Enzymes (Supersomes™) | Lung Microsomes (HLM/RLM) | A549 Cell Line | Transfected A549 (CYP2A13) | Primary HBEC (ALI) |
| Primary Use | Species difference evaluation | General cytotoxicity (Poor metabolism) | Mechanistic bioactivation studies | Physiological relevance; Chronic exposure | |
| Metabolic Competence | High (Single Isoform) | Moderate (Mixed Isoforms) | Low (Lacks CYP2A13) | High (Specific) | High (Native expression) |
| Throughput | High | High | Medium | Medium | Low |
| Cost | $ | ||||
| Key Limitation | Lacks Phase II conjugation | Donor variability | False negatives for bioactivation | Artificial expression levels | Donor variability; Technical difficulty |
Expert Insight: Do not rely on wild-type A549 cells for NNK metabolism studies. They express negligible levels of CYP2A13. For functional assays, use A549 cells stably transfected with CYP2A13 or primary Human Bronchial Epithelial Cells (HBEC) cultured at the Air-Liquid Interface (ALI).
Protocol A: Kinetic Profiling (Microsomal Incubation)
This protocol determines the intrinsic clearance (
Reagents & Preparation[1][2][3][4][5][6][7][8]
-
Enzyme Source: Human Lung Microsomes (HLM) or Recombinant CYP2A13.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM
. -
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase.
-
Stop Solution: Ice-cold Acetonitrile containing Internal Standard (NNK-d4 or NNAL-d4).
Experimental Workflow
-
Pre-incubation: Thaw microsomes on ice. Mix Buffer, Microsomes (0.5 mg/mL final protein), and Test Inhibitor (if applicable) in a glass tube. Pre-incubate at 37°C for 5 minutes.
-
Substrate Addition: Add NNK (typically 0.5 – 50
range for kinetics) to initiate the reaction except for the NADPH system. -
Initiation: Add the NADPH regenerating system to start the reaction.
-
Control: Run a parallel sample without NADPH to quantify non-enzymatic degradation.
-
-
Incubation: Incubate at 37°C with shaking.
-
Time: Linear range is typically 10–30 minutes for CYP2A13.
-
-
Termination: Add an equal volume of Stop Solution. Vortex immediately.
-
Extraction: Centrifuge at 3,000 x g for 15 minutes at 4°C to pellet protein. Collect supernatant for LC-MS/MS.
Protocol B: Cellular Bioactivation & DNA Adduct Assay
This protocol measures the functional consequence of metabolism: the formation of the mutagenic
Reagents
-
Cell Model: A549-CYP2A13 (Adherent).
-
Lysis Buffer: 10 mM Tris-HCl, 10 mM EDTA, 0.5% SDS.
-
Hydrolysis Agent: 0.1 M HCl.
Step-by-Step Methodology
-
Seeding: Seed A549-CYP2A13 cells in 6-well plates (
cells/well). Allow 24h attachment. -
Treatment: Treat cells with NNK (10
) Test Inhibitor (e.g., Methoxsalen 1 ) for 24 hours.-
Note: Include a vehicle control (0.1% DMSO).
-
-
Harvest: Wash cells 2x with cold PBS. Scrape into Lysis Buffer.
-
DNA Isolation: Extract DNA using a standard Phenol:Chloroform protocol or a high-purity genomic DNA kit. Quantify DNA via
. -
Acid Hydrolysis: Incubate 50
of DNA in 0.1 M HCl at 70°C for 1 hour. This releases purine bases (Guanine, Adenine, and adducts). -
Neutralization: Adjust pH to 7.0 with Ammonium Bicarbonate.
-
Analysis: Analyze via LC-MS/MS monitoring the transition for
-mG. Normalize results to unmodified Guanine levels (fmol adduct / mg DNA).
Analytical Validation (LC-MS/MS)
Precise quantification is non-negotiable. The following parameters are standard for NNK and metabolite detection.
Instrument Setup
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7
). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
MRM Transitions (Multiple Reaction Monitoring)
| Analyte | Precursor Ion ( | Product Ion ( | Purpose |
| NNK | 208.1 | 122.1 | Quantification |
| NNAL | 210.1 | 93.1 | Metabolic Reduction Marker |
| HPB | 222.1 | 79.1 | Bioactivation Marker (Oxidation) |
| NNK-d4 | 212.1 | 126.1 | Internal Standard |
Self-Validation Check: The ratio of NNAL (reduction) to HPB (oxidation) indicates the metabolic balance. In CYP2A13-competent systems, HPB levels must be quantifiable. If HPB is absent, your model lacks bioactivation capability.
Experimental Workflow Visualization
Caption: Figure 2. Standardized workflow for microsomal stability and kinetic assays.
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link
-
Su, T., et al. (2000). Human cytochrome P450 2A13: predominant expression in the respiratory tract and its high efficiency in metabolic activation of a tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Cancer Research, 60(18), 5074-5079. Link
-
Peterson, L. A. (2010). Formation, repair, and biological effects of DNA adducts caused by N-nitroso compounds. Comprehensive Toxicology, 2nd Ed. Link
-
Wong, H. L., et al. (2005). Metabolic activation of the tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) by cytochrome P450 2A13 in human fetal nasal microsomes. Chemical Research in Toxicology, 18(6), 913-918. Link
-
US FDA. (2012). Harmful and Potentially Harmful Constituents in Tobacco Products and Tobacco Smoke: Established List. Link
Sources
Application Note: Cell Culture Systems for 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (NNAL) Exposure
Executive Summary & Physiological Context[1]
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL ) is the primary carcinogenic metabolite of NNK, a potent tobacco-specific nitrosamine.[1] While NNK requires metabolic reduction to form NNAL, NNAL itself accumulates in the lung and urine, serving as a critical biomarker of carcinogen exposure.
The Critical Challenge: Standard lung epithelial cell lines (e.g., A549, wild-type BEAS-2B) often fail to recapitulate NNAL toxicity because they lack sufficient expression of CYP2A13 , the cytochrome P450 enzyme responsible for the bioactivation of NNAL into DNA-alkylating agents.[2]
This guide details two validated systems for NNAL exposure:
-
Metabolically Competent 2D Monolayers: Using CYP2A13-transfected BEAS-2B cells for high-throughput screening.
-
3D Air-Liquid Interface (ALI): Using primary Human Bronchial Epithelial Cells (HBECs) for physiological stratification.
Mechanism of Action & Experimental Design
To design a valid experiment, one must understand that NNAL is a pro-carcinogen . It is not directly genotoxic; it must undergo
Metabolic Activation Pathway
The following diagram illustrates the obligatory metabolic pathway required to generate DNA adducts. If your cell system does not support the "Bioactivation" step, your negative results are false negatives.
Figure 1: NNAL Bioactivation Pathway. Note that CYP2A13 is the rate-limiting step for the formation of reactive diazonium ions.
Experimental Variables Table
| Variable | Recommendation | Rationale |
| Cell Model | B-2A13 (Transfected BEAS-2B) or Primary HBEC | Wild-type lung lines have negligible CYP2A13 activity [1].[2][3] |
| Concentration | 1 | Physiological serum levels are nM, but in vitro kinetics often require |
| Vehicle | DMSO (< 0.1% v/v) | NNAL is lipophilic. High DMSO concentrations can inhibit CYP activity and mask toxicity. |
| Exposure Time | 24h (Acute) / 7-21 Days (Chronic) | DNA adducts (e.g., O6-mG) require time to accumulate and escape repair mechanisms (MGMT). |
| Inhibitor Control | Nicotine (1-10 | Nicotine competes for CYP2A13, reducing NNAL toxicity. This proves the mechanism is CYP-mediated [2].[2] |
Protocol A: High-Throughput 2D Exposure (B-2A13 Cells)
Target: Screening for cytotoxicity, micronucleus formation, or
Reagents
-
NNAL Stock: Dissolve 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in 100% DMSO to create a 100 mM stock. Store at -20°C.
-
Culture Media: LHC-9 Serum-Free Medium (to prevent protein binding of NNAL).
-
Assay Control: 1
M Nicotine (Specificity control).
Step-by-Step Methodology
-
Seeding:
-
Seed B-2A13 cells at
cells/well in 96-well plates (viability) or cells/well in 6-well plates (DNA/Protein extraction). -
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Starvation (Optional but Recommended):
-
Replace media with basal LHC-9 (no growth factors) for 4 hours prior to exposure to synchronize cell cycle.
-
-
Exposure Preparation:
-
Prepare 2X NNAL working solutions in LHC-9 media.
-
Example: For a 100
M final concentration, prepare 200 M in media. -
Crucial Step: Ensure final DMSO concentration is identical in all wells (including Vehicle Control) and does not exceed 0.1%.
-
-
Treatment:
-
Aspirate starvation media.
-
Add 100
L of fresh media + 100 L of 2X NNAL solution. -
Inhibition Control: Pre-incubate cells with 10
M Nicotine for 1 hour before adding NNAL to verify CYP2A13 dependence.
-
-
Incubation:
-
Incubate for 24 to 48 hours .
-
Note: NNAL is stable in media, but reactive intermediates have microsecond half-lives.
-
-
Harvest/Analysis:
-
Cytotoxicity: Perform CCK-8 or MTS assay.
-
Genotoxicity: Fix cells with 4% paraformaldehyde for
-H2AX immunofluorescence.
-
Protocol B: Physiological 3D Air-Liquid Interface (ALI)
Target: Chronic exposure, mucociliary clearance interaction, and tissue-level response. Cell Model: Primary Human Bronchial Epithelial Cells (HBECs).
Rationale
ALI culture induces differentiation into basal, goblet, and ciliated cells. This upregulates xenobiotic metabolic enzymes (including CYPs) closer to in vivo levels compared to submerged culture.
Workflow Diagram
Figure 2: Timeline for Air-Liquid Interface (ALI) NNAL Exposure.
Step-by-Step Methodology
-
Differentiation:
-
Seed HBECs on collagen-coated Transwell® inserts (0.4
m pore size). -
Maintain submerged until 100% confluent.
-
Remove apical media ("Air-Lift") and feed only basolaterally with PneumaCult™-ALI or equivalent differentiation media.
-
Culture for 21 days until cilia are visible and Transepithelial Electrical Resistance (TEER) > 500
.
-
-
NNAL Exposure (Method A: Basolateral Systemic Mimicry):
-
Add NNAL (1-10
M) directly to the basolateral media. -
This mimics systemic circulation of NNAL (e.g., from urinary accumulation or blood).
-
Change media every 48 hours.
-
-
NNAL Exposure (Method B: Apical Direct Mimicry):
-
Dissolve NNAL in PBS.
-
Apply 20
L of NNAL solution onto the apical surface of the cells (for a 6.5mm insert). -
Note: Keep volume low to avoid "drowning" the cilia and reverting the phenotype.
-
Incubate for 1 hour, then wash with PBS (acute) or leave for 24h (chronic).
-
-
Endpoint Analysis:
-
Barrier Function: Measure TEER before and after exposure. A drop indicates junctional toxicity.
-
Ciliary Beat Frequency (CBF): Analyze via high-speed microscopy.
-
Secretion: Collect apical wash to analyze mucin (MUC5AC) secretion.
-
Validation & Quality Control
To ensure your data is authoritative, you must validate the system.
Positive & Negative Controls
-
Negative Control: 0.1% DMSO Vehicle.
-
Positive Control (Direct): MNNG (Methylnitronitrosoguanidine) – Direct alkylating agent, does not require metabolic activation.
-
Positive Control (Metabolic): NNK (Parent compound) – Requires activation; confirms metabolic competence if toxicity is observed.
Analytical Confirmation (LC-MS/MS)
Do not rely solely on viability. Confirm adduct formation:
-
Extract DNA from
cells. -
Hydrolyze DNA (acid hydrolysis).
-
Quantify O6-methylguanine (O6-mG) via LC-ESI-MS/MS.[4]
-
Expected Result: B-2A13 cells should show >10-fold higher adduct levels than wild-type BEAS-2B [3].
References
-
Su, T. et al. (2011). Human Cytochrome P450 CYP2A13: Predominant Expression in the Respiratory Tract and Its High Efficiency Metabolic Activation of a Tobacco-Specific Carcinogen, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone.[5][6] Cancer Research.
-
Hang, B. et al. (2013). Mutagenic and cytotoxic effects of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in mammalian cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
-
Chiang, H. et al. (2011). Cytotoxicity and Genotoxicity of the Tobacco-Specific Nitrosamine NNK in BEAS-2B Cells Expressing CYP2A13.[2][3] Chemical Research in Toxicology.
-
Upadhyay, S. and Palmberg, L. (2018). Air-Liquid Interface: Relevant In Vitro Models for Investigating Airway Pathophysiology. Frontiers in Bioengineering and Biotechnology.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of nicotine and cotinine by human cytochrome P450 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
Application Note: Animal Models for Investigating the Effects of NNK-N-Oxide
Abstract
This application note details the experimental frameworks for investigating 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone N-oxide (NNK-N-Oxide) , a critical metabolite of the potent tobacco-specific carcinogen NNK.[1][2] While often categorized as a detoxification product, NNK-N-Oxide exhibits complex pharmacokinetics, including in vivo reduction back to the parent carcinogen NNK. This guide provides researchers with mechanistic insights, model selection criteria, and validated protocols for assessing the tumorigenic potential and metabolic reversibility of NNK-N-Oxide in rodent models.
Mechanistic Rationale: The Metabolic "Switch"
To design effective experiments, one must understand that NNK-N-Oxide is not merely an endpoint metabolite; it is part of a dynamic equilibrium.
The Pyridine-N-Oxidation Pathway
NNK metabolism diverges into two primary fates:
-
Activation (Carcinogenic):
-hydroxylation (mediated by CYPs like 2A13, 2A6 in humans; 2A5 in mice) leads to unstable intermediates that form DNA adducts (O -methylguanine). -
Detoxification/Storage (Ambiguous): Pyridine-N-oxidation forms NNK-N-Oxide.[2][3] While N-oxidation generally reduces reactivity, in vivo enzymes can reduce the N-oxide oxygen, reverting the compound back to carcinogenic NNK.
Therefore, animal models must be selected based on their ability to mimic this specific enzymatic environment.
Diagram 1: NNK Metabolic Fate and Reversibility
The following diagram illustrates the critical "loop" between NNK and its N-Oxide, highlighting the danger of metabolic reversion.
Caption: The metabolic interplay between NNK and NNK-N-Oxide. Note the dashed red line indicating the reduction pathway that restores carcinogenicity.
Model Selection: A/J Mouse vs. F344 Rat
The choice of animal model dictates the site of tumor formation and the metabolic profile.
| Feature | A/J Mouse (Recommended) | F344 Rat |
| Primary Tumor Site | Lung (Adenoma/Adenocarcinoma) | Liver, Nasal Cavity, Lung |
| Sensitivity | High (Carry Kras mutations) | Moderate |
| Metabolic Relevance | High pulmonary CYP activity; mimics human lung bioactivation. | High hepatic CYP activity; better for systemic metabolism studies. |
| Study Duration | 16–24 Weeks (Adenoma)42–54 Weeks (Carcinoma) | > 80 Weeks (often required for significant tumor yield) |
| Application | Tumorigenicity Bioassays | Pharmacokinetics & Toxicology |
Recommendation: For investigating NNK-N-Oxide tumorigenicity, the A/J mouse is the gold standard due to its high susceptibility to chemically induced lung tumors and well-characterized pulmonary CYP enzymes.
Experimental Protocols
Safety Warning
CRITICAL: NNK and its derivatives are potent carcinogens. All procedures must be performed in a Class II Biological Safety Cabinet (BSC). Personnel must wear double nitrile gloves, N95 respirators (or PAPR), and Tyvek suits. All waste must be deactivated and incinerated.
Protocol A: Tumorigenicity Bioassay (A/J Mouse Model)
Objective: To determine if NNK-N-Oxide induces lung tumors and to compare its potency to NNK.
1. Animals
-
Strain: Female A/J mice (Jackson Laboratory or equivalent).
-
Age: 6–8 weeks at study start.
-
Acclimatization: 1 week on AIN-76A or NIH-07 diet.
2. Compound Preparation
-
Vehicle: Saline (0.9% NaCl) or Trioctanoin (if oral gavage is preferred, though IP is standard for lung specificity).
-
Purity: Verify NNK-N-Oxide purity via HPLC (>98%) to ensure no contamination with parent NNK.
3. Dosing Regimen
-
Route: Intraperitoneal (i.p.) injection.[4]
-
Groups (n=15-20 per group):
-
Vehicle Control: Saline only.
-
Positive Control: NNK (10 µmol per mouse; approx. 2 mg).
-
Experimental High: NNK-N-Oxide (Molar equivalent to NNK, ~10 µmol).
-
Experimental Low: NNK-N-Oxide (2 µmol).
-
-
Frequency: Single dose or weekly for 3 weeks (cumulative toxicity check).
4. Study Duration & Termination
-
Maintain animals for 16 weeks (post-first dose).
-
Monitor body weight weekly. Euthanize via CO
asphyxiation followed by cervical dislocation.
5. Lung Harvesting & Counting
-
Perfuse lungs intratracheally with 10% neutral buffered formalin (NBF).
-
Separate lobes and examine under a dissecting microscope.
-
Endpoint: Count surface adenomas (pearly white nodules, 0.5–2.0 mm).
Protocol B: Metabolic Reversibility Study (Pharmacokinetics)
Objective: To confirm if NNK-N-Oxide is reduced back to NNK in vivo.
1. Dosing
-
Administer a single i.p. dose of NNK-N-Oxide (50 mg/kg) to A/J mice or F344 rats.
2. Sample Collection
-
Plasma: Collect at 15 min, 30 min, 1h, 4h, 12h, 24h.
-
Urine: Place animals in metabolic cages for 24h collection.
3. Analysis (LC-MS/MS)
-
Validation: Detection of NNK or NNAL in the plasma/urine of mice treated only with NNK-N-Oxide confirms metabolic reduction (re-activation).
Data Analysis & Visualization
Diagram 2: Experimental Workflow
This workflow ensures data integrity from dosing to histological verification.
Caption: Integrated workflow for simultaneous assessment of tumorigenicity and metabolic conversion.
Statistical Validation
-
Tumor Multiplicity: Express as mean tumors per mouse ± SE. Use ANOVA followed by Dunnett’s test to compare against Vehicle and Positive Control.
-
Incidence: Use Fisher’s Exact Test for percentage of tumor-bearing animals.
References
-
Hecht, S. S. (1998).[6] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. [Link]
-
Castonguay, A., Lin, D., Stoner, G. D., et al. (1983).[7] Metabolism of tobacco-specific N-nitrosamines by cultured human tissues. Proceedings of the National Academy of Sciences. [Link]
-
Peterson, L. A., & Hecht, S. S. (1991). O6-Methylguanine is a critical determinant of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone tumorigenesis in A/J mouse lung. Cancer Research. [Link]
-
Su, T., Bao, Z., Zhang, Q. Y., et al. (2000). Human cytochrome P450 CYP2A13: predominant expression in the respiratory tract and its high efficiency metabolic activation of a tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Cancer Research. [Link]
-
Upadhyaya, P., McIntee, E. J., & Hecht, S. S. (2009). Preparation and characterization of metabolites of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1][8] Chemical Research in Toxicology. [Link]
Sources
- 1. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) by cytochrome P450IIB1 in a reconstituted system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oncology Letters [spandidos-publications.com]
- 3. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicokinetic and Genotoxicity Study of NNK in Male Sprague Dawley Rats Following Nose-Only Inhalation Exposure, Intraperitoneal Injection, and Oral Gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NNK - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of tobacco-specific N-nitrosamines by cultured human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Chromatographic Purification and Isolation of 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (NNK-N-Oxide)
Executive Summary & Scientific Context
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (commonly referred to as NNK-N-Oxide ) is a critical metabolite of the potent tobacco-specific nitrosamine, NNK.[1] While NNK metabolic activation via
High-purity NNK-N-Oxide is essential as a reference standard for toxicology assays, metabolic profiling, and biomarker validation in urine. However, its purification presents distinct challenges:
-
Polarity: The N-oxide moiety significantly increases polarity compared to the parent NNK, causing early elution and potential co-elution with solvent fronts in Reverse Phase (RP) chromatography.
-
Thermal & Photostability: Like many N-oxides, the compound is thermally labile and, being a nitrosamine, is sensitive to UV degradation.
-
Reversibility: Non-sterile conditions can lead to bacterial reduction of the N-oxide back to the parent NNK, compromising purity.
This guide details a self-validating protocol for the purification of NNK-N-Oxide from synthetic crude mixtures (e.g., m-CPBA oxidation of NNK) using a Phenyl-Hexyl stationary phase, which offers superior selectivity for aromatic N-oxides over standard C18 phases.
Chemical Logic & Separation Strategy
The "Purity-Polarity" Paradox
Standard C18 columns often fail to retain pyridine N-oxides sufficiently because the zwitterionic nature of the N-oxide bond (
-
Solution: We utilize a Phenyl-Hexyl stationary phase. The
- interactions between the phenyl ring of the stationary phase and the pyridine ring of the analyte provide a secondary retention mechanism that persists even when the mobile phase is highly aqueous.
Mobile Phase Selection
-
Buffer: Ammonium Acetate (10 mM, pH 5.5).
-
Reasoning: Pyridine N-oxides have a pKa ~0.8–1.0, meaning they are neutral at pH 5.5. The parent NNK (pyridine nitrogen pKa ~5.2) will be partially ionized or neutral depending on precise pH, but the N-oxide remains distinct. Ammonium acetate is volatile, preventing salt crust formation during the critical post-purification lyophilization step.
-
Experimental Protocols
Protocol A: Analytical Quality Control (Method Development)
Objective: To establish purity profile and retention times prior to scale-up.
Instrumentation: HPLC with PDA (Photodiode Array) and MS (Single Quad).
| Parameter | Specification |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax or XBridge) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 5.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C (Do not heat; prevents thermal degradation) |
| Detection | UV 254 nm (Pyridine ring), UV 230 nm (Nitrosamine); MS ESI(+) |
| Injection Vol | 10 µL |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Isocratic Hold (Load) |
| 2.0 | 5 | Start Gradient |
| 15.0 | 40 | Linear Ramp |
| 16.0 | 95 | Wash |
| 20.0 | 95 | Hold |
| 20.1 | 5 | Re-equilibrate |
Protocol B: Preparative Purification Workflow
Objective: Isolation of >98% pure NNK-N-Oxide from synthetic crude.
Step 1: Sample Preparation
-
Dissolve crude reaction mixture (e.g., 100 mg) in 2 mL of 100% Mobile Phase A (Water/Buffer).
-
Critical: Do not dissolve in pure Acetonitrile. Strong organic solvents in the sample diluent will cause "solvent effect" breakthrough, resulting in poor peak shape for early-eluting N-oxides.
-
-
Filter through a 0.22 µm PTFE syringe filter into an amber vial.
Step 2: Preparative Chromatography
Column: Phenyl-Hexyl Prep Column, 150 x 19 mm, 5 µm. Flow Rate: 15 mL/min.
| Time (min) | % B | Logic |
| 0–3 | 2 | Trapping Phase: Low organic ensures N-oxide binds to the phase. |
| 3–18 | 2 | Separation Gradient: Shallow slope (approx 2% B/min) to maximize resolution between N-oxide and unreacted NNK. |
| 18–22 | 95 | Column Wash: Remove hydrophobic byproducts. |
Step 3: Fraction Collection & Processing
-
Trigger: Collect fractions based on UV threshold at 254 nm.
-
Verification: Analyze fractions immediately using Protocol A. Pool fractions with purity >98%.
-
Drying (CRITICAL):
-
Do NOT use rotary evaporation at high temperatures (>40°C).
-
Method: Lyophilization (Freeze Drying) is mandatory.
-
Reasoning: Heat can cause deoxygenation or rearrangement of the N-oxide. Freeze drying removes the volatile ammonium acetate buffer and water gently.
-
Visualizations
Diagram 1: Purification Logic & Workflow
This diagram illustrates the decision matrix and physical workflow for isolating the target metabolite.
Caption: Step-by-step workflow for the isolation of NNK-N-Oxide, emphasizing the critical aqueous loading and freeze-drying steps to preserve stability.
Diagram 2: Metabolic Context & Separation Order
Understanding the metabolic pathway clarifies the impurities likely present in the crude mixture.
Caption: Metabolic relationship between NNK and its N-oxide, correlating to their chromatographic behavior where the N-oxide elutes significantly earlier.
Troubleshooting & Stability Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong (high % organic). | Dissolve sample in 100% Buffer A (Water). |
| Low Recovery | Thermal degradation during evaporation. | Switch from Rotavap to Lyophilizer. Keep temp < 30°C. |
| Shift in RT | pH drift in mobile phase. | Freshly prepare Ammonium Acetate buffer daily. |
| New Impurity Peaks | Photolytic degradation (Nitrosamine cleavage). | Use amber glassware and limit exposure to ambient light. |
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link
-
Carmella, S. G., et al. (1997). Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen.[2][3] Cancer Epidemiology, Biomarkers & Prevention, 6(2), 113-120. Link
-
Upadhyay, P., et al. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers.[2] Chemical Research in Toxicology, 35(11), 2063–2072. Link
-
Baran Lab. (2012). Pyridine N-Oxides: Synthesis and Reactivity. Baran Group Meeting Notes. Link
Sources
- 1. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Analytical Characterization of NNK-N-Oxide
Here is a detailed Application Note and Protocol guide for the characterization of NNK-N-Oxide, designed for researchers in drug metabolism and toxicology.
Technique: Nuclear Magnetic Resonance (NMR) & High-Resolution Tandem Mass Spectrometry (LC-MS/MS) Analyte: 4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (NNK-N-Oxide) Application: Metabolic Profiling, Toxicology, and Structural Validation
Abstract
This guide outlines the definitive protocols for the structural characterization and quantification of NNK-N-Oxide, a primary detoxification metabolite of the tobacco-specific nitrosamine NNK. Unlike the carcinogenic
Introduction & Metabolic Context
NNK [4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone] is a potent pro-carcinogen requiring metabolic activation.[1][2] The balance between activation (via cytochrome P450-mediated
-
Activation: Leads to unstable
-hydroxy-NNK, generating diazonium ions that methylate or pyridyloxobutylate DNA.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Detoxification: Pyridine N-oxidation produces NNK-N-Oxide, a stable, polar metabolite excreted in urine.
Analytical Challenge: NNK-N-Oxide is thermally labile. In mass spectrometry, it can undergo in-source deoxygenation, mimicking the parent NNK. Rigorous source parameter control is required to prevent false negatives.
Metabolic Pathway Diagram
Figure 1: Divergent metabolic fates of NNK.[1][2] N-oxidation serves as a protective sink, diverting NNK from the bioactivation pathway.
Chemical Properties & Safety
| Property | Data |
| Chemical Name | This compound |
| Formula | C₁₀H₁₃N₃O₃ |
| Molecular Weight | 223.23 g/mol |
| Monoisotopic Mass | 223.0957 Da |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in Hexane. |
| Safety | WARNING: Potentially carcinogenic. Handle in a fume hood with double nitrile gloves. Treat as a hazardous cytotoxic agent. |
Method 1: High-Resolution Mass Spectrometry (LC-MS/MS)
Principle of Analysis
Electrospray Ionization (ESI) in positive mode is the standard for NNK metabolites. The N-oxide moiety introduces a specific fragmentation pathway: the loss of oxygen (M-16) or the loss of the hydroxyl radical (M-17), which are diagnostic.
Experimental Protocol
Sample Preparation (Urine/Plasma):
-
Extraction: Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges (e.g., Oasis MCX) is preferred to retain the basic pyridine moiety.
-
Elution: Elute with 5% NH₄OH in Methanol.
-
Reconstitution: Evaporate under N₂ and reconstitute in 95:5 Water:Acetonitrile (0.1% Formic Acid).
LC Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes. NNK-N-Oxide elutes earlier than NNK due to increased polarity.
MS Parameters (Source Optimization):
-
Ionization: ESI Positive (+).
-
Source Temp: CRITICAL: Keep < 350°C. High temperatures (>400°C) cause thermal deoxygenation, converting NNK-N-Oxide back to NNK inside the source, leading to quantitation errors.
-
Capillary Voltage: 3.0 kV.
Diagnostic Transitions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| NNK-N-Oxide | 224.1 [M+H]⁺ | 208.1 | 15-20 | Quantifier (Loss of O) |
| 224.1 | 177.1 | 25 | Qualifier (Loss of HNO₂) | |
| 224.1 | 148.1 | 30 | Qualifier (Pyridyl fragment) | |
| NNK (Parent) | 208.1 [M+H]⁺ | 122.1 | 18 | Quantifier |
Expert Insight: The transition m/z 224 → 208 is the "smoking gun" for N-oxides. It represents the cleavage of the N-O bond. If you observe m/z 208 in the Q1 scan of a pure NNK-N-Oxide standard, your source temperature is too high.
Method 2: Nuclear Magnetic Resonance (NMR)
Principle of Analysis
Nitrogen oxidation fundamentally alters the electronic environment of the pyridine ring.
-
Inductive Effect: The N⁺ withdraws electron density.
-
Mesomeric (Resonance) Effect: The O⁻ donates electron density back into the ring.
-
Net Result: In neutral solvents (CDCl₃), the resonance effect often dominates for ortho-protons (H2, H6), causing an upfield shift (shielding) relative to the parent pyridine. This is counter-intuitive but diagnostic.
Experimental Protocol
-
Solvent: CDCl₃ (Chloroform-d) is preferred for observing distinct chemical shift differences. DMSO-d₆ is an alternative if solubility is an issue.
-
Frequency: 400 MHz or higher recommended.
-
Reference: TMS (0.00 ppm).
Chemical Shift Assignments (¹H NMR in CDCl₃)
| Position | Proton | NNK Shift (δ ppm) | NNK-N-Oxide Shift (δ ppm) | Shift Direction (Δ) |
| Pyridine H-2 | Singlet (broad) | ~9.0 - 9.1 | 8.2 - 8.4 | Upfield (Shielded) |
| Pyridine H-6 | Doublet | ~8.7 - 8.8 | 8.1 - 8.3 | Upfield (Shielded) |
| Pyridine H-4 | Doublet | ~8.0 - 8.1 | 7.3 - 7.5 | Upfield |
| Pyridine H-5 | Multiplet | ~7.4 - 7.5 | 7.3 - 7.4 | Minor Change |
| N-CH₃ | Singlet | ~3.1 | ~3.1 - 3.2 | Negligible |
Data Interpretation:
-
The "Ortho-Shift": The most dramatic change is the upfield shift of the H-2 and H-6 protons (those adjacent to the nitrogen). In NNK, these are very deshielded (>8.7 ppm). In the N-Oxide, the back-donation from the oxygen moves them to ~8.2 ppm.
-
Coupling: The coupling constants (
) often decrease slightly in the N-oxide compared to the free base.
Analytical Workflow Diagram
Figure 2: Integrated workflow for NNK-N-Oxide analysis. MS/MS is used for low-level quantitation, while NMR is reserved for standard purity validation.
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link
-
Ramanathan, R., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[3][4][5] Analytical Chemistry, 72(6), 1352-1359. Link
-
Gajeles, G., et al. (2020).[6] N-oxidation of Pyridine Derivatives: Supporting Information (NMR Data). Royal Society of Chemistry. Link
-
Ma, B., et al. (2010).[7] Liquid chromatography/tandem mass spectrometry utilizing ion-molecule reactions and collision-activated dissociation for the identification of N-oxide drug metabolites. Journal of the American Society for Mass Spectrometry, 21(3). Link
-
Carmella, S. G., et al. (2002). Analysis of N- and O-glucuronides of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine. Chemical Research in Toxicology, 15(4), 545-550. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (NNAL) in Lung Cancer Research
Abstract
This guide details the experimental application of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) , the primary carcinogenic metabolite of the tobacco-specific nitrosamine NNK.[1][2][3][4][5] Unlike its parent compound, NNAL persists in the body, serving as both a long-term biomarker of exposure and a potent lung carcinogen. This note provides high-precision protocols for in vivo tumorigenesis assays in A/J mice and quantitative LC-MS/MS analysis in biological fluids, emphasizing the stereoselective differences between (R)- and (S)-NNAL.
Chemical Biology & Mechanism of Action[6]
The Metabolic Axis
NNAL is formed via the carbonyl reduction of NNK. While NNK is rapidly metabolized, NNAL remains in circulation longer, acting as a "carcinogen reservoir." Its carcinogenicity relies on metabolic activation via Cytochrome P450 enzymes (primarily CYP2A13 in human lungs and CYP2A5 in mouse lungs).
Key Mechanistic Insight: The chirality of NNAL is critical. NNAL exists as (R) and (S) enantiomers.[1][3][4] Research indicates that (S)-NNAL is significantly more tumorigenic in A/J mice than (R)-NNAL, likely due to preferential retention in the lung and higher rates of bioactivation versus detoxification (glucuronidation) [1].
Pathway Visualization
The following diagram maps the metabolic fate of NNAL, distinguishing between the detoxification pathway (Glucuronidation) and the bioactivation pathway leading to DNA adducts (
Figure 1: Metabolic activation vs. detoxification pathways of NNAL.[1] Bioactivation leads to DNA alkylation, primarily causing G
Protocol: A/J Mouse Lung Tumor Bioassay
Rationale: The A/J mouse is the "gold standard" model for nitrosamine-induced lung tumorigenesis due to its high susceptibility to chemically induced adenomas. This protocol uses Intraperitoneal (IP) injection for precise dosage control, avoiding the variability of oral gavage or ad libitum water dosing.
Experimental Design
-
Subject: Female A/J mice, 6–8 weeks old (Jackson Laboratory).
-
Group Size:
per group (required for statistical power due to variable tumor multiplicity). -
Duration: 16–30 weeks post-injection.
Reagents & Preparation
-
NNAL Stock: Dissolve NNAL (racemic or enantiopure) in Trioctanoin or Phosphate Buffered Saline (PBS). Note: Trioctanoin is preferred for lipophilic stability, but PBS is acceptable for immediate use.
-
Dosage: 8 µmol to 20 µmol per mouse (single dose).
-
Expert Note: A single dose of 8 µmol is sufficient to induce ~4 tumors/mouse with (S)-NNAL, whereas (R)-NNAL at the same dose may yield <1 tumor/mouse [2].
-
Step-by-Step Workflow
-
Acclimatization: Quarantine mice for 1 week upon arrival.
-
Dosing (Week 0):
-
Weigh each mouse.
-
Administer the calculated volume (typically 0.1 mL) via IP injection into the lower right quadrant of the abdomen.
-
Control: Inject vehicle (Trioctanoin/PBS) only.
-
-
Monitoring (Weeks 1–24):
-
Monitor body weight weekly.
-
Observe for signs of toxicity (ruffled fur, lethargy), though NNAL is generally well-tolerated at this dose.
-
-
Termination (Week 24):
-
Euthanize mice using
asphyxiation followed by cervical dislocation.
-
-
Lung Harvesting:
-
Perfuse lungs intratracheally with 10% neutral buffered formalin (NBF) to expand alveoli.
-
Excise lungs and fix in NBF for 24 hours.
-
-
Tumor Enumeration:
-
Surface Count: Count visible surface tumors (pearly white nodules) under a dissecting microscope.
-
Histology: Embed in paraffin, section at 5 µm, and stain with H&E to distinguish adenomas from adenocarcinomas.
-
Expected Results (Comparative Potency)
| Treatment Group | Dose (µmol/mouse) | Tumor Incidence (%) | Multiplicity (Tumors/Mouse) |
| Control (Vehicle) | 0 | < 10% | 0.1 ± 0.1 |
| NNK (Parent) | 8 | 100% | 7.5 ± 1.2 |
| (S)-NNAL | 8 | 100% | 4.4 ± 2.1 |
| (R)-NNAL | 8 | ~53% | 1.1 ± 1.3 |
Data derived from comparative studies on enantiomer potency [2].
Protocol: LC-MS/MS Biomarker Quantification[1][5][7]
Rationale: NNAL and its glucuronides (NNAL-Gluc) in urine are the specific biomarkers for NNK exposure.[6] Because >90% of urinary NNAL exists as glucuronides, this protocol includes a hydrolysis step to measure "Total NNAL."
Workflow Visualization
Figure 2: Analytical workflow for Total NNAL quantification in urine.
Method Parameters[7][9][10][11][12]
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Thermo TSQ or Sciex QTRAP).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 2.1 x 100 mm.
-
Mobile Phase:
-
A: 10mM Ammonium Acetate in
. -
B: 100% Acetonitrile.
-
-
Ionization: Electrospray Ionization (ESI) Positive mode.
Critical Steps
-
Hydrolysis: Incubate 1 mL urine with
-glucuronidase (E. coli K12) in ammonium acetate buffer (pH 6.8) at 37°C overnight.-
Validation Check: Ensure complete hydrolysis by monitoring the disappearance of the glucuronide peak in a QC sample.
-
-
Extraction (SPE): Use a Mixed-Mode Cation Exchange cartridge (MCX) or a Molecularly Imprinted Polymer (MIP) specific for TSNAs.
-
Condition: MeOH
Water. -
Load: Hydrolyzed urine.
-
Wash: 0.1N HCl
MeOH. -
Elute: 5%
in MeOH.
-
-
Quantification: Monitor the transition m/z 210
180 (loss of NO) and m/z 210 93 (pyridyl ring).
Safety & Handling (E-E-A-T)
-
Carcinogenicity: NNAL is a Group 1 carcinogen precursor. All handling must occur in a Class II Biosafety Cabinet or a certified chemical fume hood.
-
Deactivation: Surface contamination should be neutralized with a solution of 50% Ethanol + 1N NaOH . Do not use bleach alone, as it may form varying toxic byproducts with nitrosamines.
-
Waste: Segregate all NNAL-contaminated bedding and carcasses (from Protocol 2) as hazardous chemical waste, not general biohazard.
References
-
Upadhyay, P., et al. (2021). NNAL, a major metabolite of tobacco-specific carcinogen NNK, promotes lung cancer progression through deactivating LKB1 in an isomer-dependent manner.[4] bioRxiv.[4]
-
Lao, Y., et al. (2007). Characterization of adductomic totality of NNK, (R)-NNAL and (S)-NNAL in A/J mice, and their correlations with distinct lung carcinogenicity.[3] Carcinogenesis.[3][7][6][8]
-
Carmella, S. G., et al. (2013). Sub-Picogram Per Milliliter Determination of the Tobacco-Specific Carcinogen Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine Using Liquid Chromatography - Tandem Mass Spectrometry. Chemical Research in Toxicology.
-
Hecht, S. S. (2014).[9] Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines. Chemical Research in Toxicology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Characterization of adductomic totality of NNK, (R)-NNAL and (S)-NNAL in A/J mice, and their correlations with distinct lung carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A new liquid chromatography/mass spectrometry method for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen - Canada.ca [canada.ca]
- 7. epa.gov [epa.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of Deuterated NNK-N-Oxide Internal Standards
For: Researchers, scientists, and drug development professionals engaged in bioanalytical studies of tobacco-specific nitrosamines.
Introduction: The Critical Role of Internal Standards in NNK Metabolite Quantification
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent procarcinogen found in tobacco products and smoke.[1][2] Its metabolic fate within biological systems is a key area of research in cancer etiology and tobacco product risk assessment. NNK undergoes extensive metabolism, leading to both activation and detoxification pathways. One such pathway is the formation of 4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (NNK-N-Oxide), a detoxification metabolite.[3] Accurate and precise quantification of NNK and its metabolites in biological matrices is paramount for understanding exposure, dosimetry, and individual susceptibility to tobacco-related cancers.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.[4] However, the accuracy of LC-MS/MS quantification can be significantly compromised by matrix effects, variations in sample extraction recovery, and instrument response fluctuations. To mitigate these sources of error, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable. An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the analyte and experiences the same physical and chemical processes during sample preparation and analysis, thereby providing a reliable means of normalization.[5]
This document provides a comprehensive guide to the synthesis of deuterated NNK-N-Oxide and its application as an internal standard for the quantitative analysis of NNK-N-Oxide in biological samples. The protocols herein are designed to ensure scientific rigor and adherence to international validation guidelines.
Part 1: Synthesis of Deuterated NNK-N-Oxide ([D₄]-NNK-N-Oxide)
The synthesis of a deuterated internal standard requires careful consideration of the position and stability of the deuterium labels. For NNK-N-Oxide, deuteration on the pyridine ring is a strategic choice as these positions are not susceptible to metabolic exchange. The following proposed synthesis is a logical combination of established methods for deuterating pyridine derivatives and N-oxidation.
Causality in Synthetic Design:
The synthetic route begins with a commercially available deuterated pyridine precursor, pyridine-d₅, to ensure high isotopic incorporation from the outset. The subsequent steps are designed to build the butanone side chain and introduce the nitrosamino group, culminating in the selective oxidation of the pyridine nitrogen.
Synthetic Workflow Diagram:
Sources
- 1. Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter [escholarship.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) (IARC Summary & Evaluation, Volume 37, 1985) [inchem.org]
- 4. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
Application Note: Advanced Quantitation of NNK-N-Oxide in Environmental Tobacco Smoke (ETS) via LC-MS/MS
Executive Summary
This application note details a robust protocol for the detection and quantitation of 4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (NNK-N-Oxide) in Environmental Tobacco Smoke (ETS). While NNK is a well-established tobacco-specific carcinogen, its N-oxide derivative represents a critical marker for oxidative aging in "Thirdhand Smoke" (THS) and atmospheric transformation of tobacco aerosols.
This guide moves beyond standard TSNA (Tobacco-Specific Nitrosamine) analysis, addressing the specific challenges of N-oxide polarity and stability. We utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Isotope Dilution to achieve sub-nanogram sensitivity, ensuring precise measurement in complex indoor air matrices.
Scientific Context & Analytical Strategy
The Target Analyte
NNK-N-Oxide is formed via the oxidation of the pyridine nitrogen in NNK. In biological systems, it is a detoxification metabolite. However, in environmental matrices, it serves as an indicator of oxidative weathering of smoke particles on surfaces and in the air.
-
Chemical Formula: C₁₀H₁₃N₃O₃
-
Molecular Weight: 223.23 g/mol
-
Key Property: Significantly more polar than NNK, leading to weaker retention on standard C18 columns and potential co-elution with matrix salts.
Analytical Logic (The "Why")
-
Choice of LC-MS/MS: Gas Chromatography (GC-TEA) is historical for TSNAs but unsuitable for N-oxides due to their thermal instability and high polarity. LC-MS/MS with Electrospray Ionization (ESI) provides the necessary "soft" ionization.
-
Chromatography: We employ a Pentafluorophenyl (PFP) or Polar-Embedded C18 column. Standard C18 phases often fail to retain N-oxides sufficiently to separate them from the ion-suppression zone (void volume).
-
Internal Standardization: The use of deuterated NNK-N-Oxide-d3 is mandatory to correct for matrix effects and extraction losses, which can be significant in air filter extracts containing tar and nicotine.
Visualized Workflows
Experimental Workflow
The following diagram outlines the critical path from sampling to data acquisition.
Figure 1: End-to-end analytical workflow for NNK-N-Oxide determination in air samples.
Mass Spectrometry Fragmentation Logic
Understanding the fragmentation is vital for setting up the MRM transitions.
Figure 2: Proposed fragmentation pathway for NNK-N-Oxide in ESI+ mode.
Detailed Protocols
Reagents and Standards
-
Reference Standard: NNK-N-Oxide (>98% purity).
-
Internal Standard (ISTD): NNK-N-Oxide-d3 (or d4).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water.
-
Buffer: 100 mM Ammonium Acetate (pH 4.5).
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB), 60 mg/3 mL.
Protocol 1: Environmental Sampling
Objective: Collect both particulate and vapor phase fractions of ETS.
-
Apparatus: Calibrated air sampling pump (e.g., 2–4 L/min).
-
Media:
-
Primary: 37mm Quartz Fiber Filter (QFF) for particulate matter.
-
Secondary: XAD-4 sorbent tube downstream of the filter for vapor phase "blow-off."
-
-
Duration: Sample for 4–8 hours in the target environment to achieve sufficient mass loading.
-
Storage: Immediately transfer filters/tubes to amber vials. Store at -20°C. Crucial: TSNAs are photosensitive; avoid UV light.
Protocol 2: Extraction and Enrichment
Objective: Isolate NNK-N-Oxide from the tar-laden filter matrix.
-
Spiking: Add 50 µL of ISTD solution (100 ng/mL NNK-N-Oxide-d3) directly to the filter. Allow to equilibrate for 15 mins.
-
Extraction:
-
Add 10 mL of 100 mM Ammonium Acetate to the vial.
-
Sonicate for 45 minutes at room temperature.
-
Note: Aqueous buffer is preferred over pure organic solvent initially to ensure solubility of the polar N-oxide.
-
-
Solid Phase Extraction (SPE):
-
Condition: 3 mL MeOH followed by 3 mL Water.
-
Load: Pass the aqueous extract through the HLB cartridge (gravity flow or low vacuum).
-
Wash: 3 mL of 5% MeOH in Water (removes salts and highly polar interferences).
-
Elute: 3 mL of 100% Methanol .
-
-
Concentration: Evaporate eluate to dryness under N₂ stream at 40°C. Reconstitute in 200 µL of Mobile Phase A.
Protocol 3: LC-MS/MS Analysis
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
LC Parameters:
-
Column: Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex PFP.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0–1 min: 5% B (Isocratic hold for polar retention)
-
1–6 min: 5% -> 90% B
-
6–7 min: 90% B (Wash)
-
7.1 min: 5% B (Re-equilibration)
-
MS Parameters (ESI+):
-
Source Temp: 500°C
-
Capillary Voltage: 3.5 kV
-
Curtain Gas: 30 psi
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
| NNK-N-Oxide | 224.2 | 177.1 | Quantifier | 25 |
| 224.2 | 148.1 | Qualifier | 35 | |
| NNK-N-Oxide-d3 | 227.2 | 180.1 | ISTD Quant | 25 |
Quality Assurance & Validation (Self-Validating System)
To ensure the "Trustworthiness" pillar of E-E-A-T, the following controls must be embedded in every batch:
-
Solvent Blank: Inject Mobile Phase A before samples to check for carryover.
-
Matrix Spike: Spike a blank filter extract with native NNK-N-Oxide. Recovery must be 80–120%.
-
Isotope Ratio Check: The area ratio of the Quantifier/Qualifier ions for the native analyte must match the reference standard within ±15%.
-
Linearity: Calibration curve (0.5 – 100 ng/mL) must have R² > 0.995.
References
-
Centers for Disease Control and Prevention (CDC). (2018). Laboratory Procedure Manual: Method 6102 - TSNAs in Urine. (While specific to urine, this establishes the MS/MS baseline for TSNA metabolites).
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. (The foundational text on NNK chemistry and oxidation).
-
Sleiman, M., et al. (2010). Formation of carcinogens indoors by surface-mediated reactions of nicotine with nitrous acid. Proceedings of the National Academy of Sciences, 107(15), 6576-6581. (Establishes the oxidative pathways in ETS).
-
World Health Organization (WHO). (2008). TobLabNet Official Method SOP 03: Determination of Tobacco Specific Nitrosamines in Cigarette Mainstream Smoke.
Troubleshooting & Optimization
Technical Support Center: Quantification of NNK-N-Oxide in Biological Matrices
Welcome to the technical support center for the quantification of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-N-oxide (NNK-N-Oxide) in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of NNK-N-Oxide analysis. As a Senior Application Scientist, I've compiled this guide based on established scientific principles and extensive field experience to help you troubleshoot common issues and answer frequently asked questions.
Introduction to the Challenges
NNK-N-Oxide is a metabolite of the potent tobacco-specific lung carcinogen, NNK. Its quantification in biological matrices like urine and plasma is crucial for assessing tobacco exposure and understanding its metabolic pathways. However, this analysis is fraught with challenges, primarily due to the inherent instability of N-oxide metabolites and the complexity of the biological samples.[1] This guide will provide you with the expertise to anticipate and overcome these hurdles.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Problem 1: Low or No Analyte Signal
Question: I am not seeing a signal for NNK-N-Oxide, or the signal is much lower than expected. What could be the cause?
Answer: This is a common issue that can stem from several factors throughout the analytical workflow. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Analyte Instability: NNK-N-Oxide, like many N-oxide metabolites, is prone to degradation, particularly reversion to its parent compound, NNK.[1]
-
pH: N-oxides are more stable at neutral or near-neutral pH. Acidic or strongly alkaline conditions can accelerate degradation.[1][2] Ensure all your buffers and solvents are within a pH range of 6-8.
-
Temperature: Avoid high temperatures during sample preparation and storage.[1] Process samples on ice and store them at -80°C if not analyzed immediately.
-
Light Exposure: Protect your samples and standards from direct light, as photodecomposition can occur.
-
-
Inefficient Extraction: The recovery of NNK-N-Oxide from the biological matrix might be low.
-
Extraction Method: A simple protein precipitation might not be sufficient for complex matrices like plasma. Consider a more robust method like solid-phase extraction (SPE). A protocol for SPE is provided below.
-
Solvent Polarity: Ensure the polarity of your extraction and elution solvents is optimized for the highly polar nature of NNK-N-Oxide.
-
-
Mass Spectrometry Issues:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for NNK-N-Oxide. Confirm your instrument is set to the correct mode.[1]
-
Source Conditions: In-source fragmentation or reduction can occur. Optimize the source temperature and voltages to minimize this. Using a "soft" ionization method is crucial.[1]
-
Experimental Protocol: Solid-Phase Extraction (SPE) for NNK-N-Oxide from Urine
This protocol is a starting point and may require optimization for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen urine samples on ice.
-
To 1 mL of urine, add an internal standard (e.g., deuterated NNK-N-Oxide).
-
Vortex mix for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE cartridge.
-
Condition the cartridge with 3 mL of methanol followed by 3 mL of water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated urine supernatant onto the conditioned SPE cartridge.
-
Allow the sample to pass through the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interfering hydrophilic compounds.
-
-
Elution:
-
Elute the NNK-N-Oxide with 2 mL of methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Problem 2: Poor Peak Shape and Retention Time Shifts
Question: My chromatographic peaks for NNK-N-Oxide are broad, tailing, or the retention time is inconsistent. How can I improve this?
Answer: Chromatographic issues are often related to the interaction of the analyte with the column and the mobile phase.
Potential Causes & Solutions:
-
Column Choice: NNK-N-Oxide is a polar compound. A standard C18 column may not provide adequate retention. Consider using a column with a more polar stationary phase, such as a C18 with an embedded polar group or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of polar and ionizable compounds. Experiment with different pH values around the pKa of NNK-N-Oxide.
-
Mobile Phase Additives: The addition of a small amount of an ion-pairing agent or a volatile buffer like ammonium formate or ammonium acetate can improve peak shape and retention time stability.
-
Sample Matrix Effects: Co-eluting matrix components can interfere with the chromatography.[3] Ensure your sample cleanup is effective. A dilution of the sample extract can also sometimes mitigate these effects.
Problem 3: Inaccurate Quantification and High Variability
Question: My quantitative results are not reproducible, and the accuracy is poor. What are the likely causes?
Answer: Inaccurate quantification is a critical issue that undermines the validity of your data. The use of a suitable internal standard is paramount.
Potential Causes & Solutions:
-
Lack of a Proper Internal Standard: Due to the instability of NNK-N-Oxide, a stable isotope-labeled internal standard (SIL-IS) of NNK-N-Oxide is highly recommended.[1] This will compensate for analyte loss during sample preparation and for matrix effects during ionization.
-
Metabolic Conversion: NNK can be formed from NNK-N-Oxide during sample processing and analysis. Conversely, NNK present in the sample can be oxidized to NNK-N-Oxide.
-
To prevent the reduction of NNK-N-Oxide, avoid using any reducing agents in your sample preparation.
-
To prevent the oxidation of NNK, consider adding an antioxidant to your collection tubes if you are also measuring NNK. However, be aware that this could potentially interfere with NNK-N-Oxide stability.[1]
-
-
Matrix Effects: The biological matrix can suppress or enhance the ionization of NNK-N-Oxide, leading to inaccurate quantification.[4]
-
Assessment: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.
-
Mitigation: Improve your sample cleanup, dilute the sample, or use a different chromatographic method to separate NNK-N-Oxide from the interfering matrix components.
-
Diagram: Troubleshooting Workflow for NNK-N-Oxide Quantification
Caption: A logical workflow for troubleshooting common issues in NNK-N-Oxide quantification.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for quantifying NNK-N-Oxide?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of NNK-N-Oxide in biological matrices.[1][4] Its high sensitivity and selectivity are necessary to detect the low concentrations typically found in these samples and to differentiate it from other metabolites and matrix components.
Q2: How should I store my biological samples to ensure the stability of NNK-N-Oxide?
For long-term storage, samples should be kept at -80°C. It is also advisable to minimize freeze-thaw cycles. When processing, samples should be kept on ice to minimize degradation.[1]
Q3: Can I analyze NNK-N-Oxide indirectly?
Yes, an indirect method has been reported where NNK-N-Oxide is converted back to NNK using the bacterium Proteus mirabilis.[5] The resulting NNK is then quantified. This can be a useful approach if you are facing significant challenges with the direct analysis of the unstable N-oxide.
Q4: What are typical concentrations of NNK-N-Oxide found in human samples?
The concentration of NNK-N-Oxide is generally very low. In the urine of smokers, NNAL-N-oxide (a related metabolite) has been detected in the range of 0.06 to 1.4 pmol/mg creatinine, while NNK-N-oxide was not detected.[5] This highlights the need for a highly sensitive analytical method.
Q5: Is pyridine-N-oxidation a major metabolic pathway for NNK in humans?
No, studies have shown that pyridine-N-oxidation is a relatively minor detoxification pathway for NNK and its metabolite NNAL in humans.[5]
Data Presentation
Table 1: Typical LC-MS/MS Parameters for NNK-N-Oxide Analysis
| Parameter | Typical Setting | Rationale |
| Ionization Mode | ESI Positive | Provides good sensitivity for NNK-N-Oxide. |
| MRM Transition | Analyte Specific (e.g., m/z 224 -> m/z 194) | Precursor ion corresponds to [M+H]+ of NNK-N-Oxide. Product ion is a stable fragment. |
| Collision Energy | Optimized for Analyte | Needs to be empirically determined for your specific instrument to achieve optimal fragmentation. |
| Source Temperature | 350 - 450 °C | Lower temperatures can help to minimize in-source degradation. |
| Internal Standard | Stable Isotope-Labeled NNK-N-Oxide | Compensates for matrix effects and analyte loss during sample preparation.[1] |
Diagram: Metabolic Pathway of NNK
Caption: Simplified metabolic pathway of NNK, highlighting the formation of NNK-N-Oxide.
References
-
Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
- Toledo, J. C., & Augusto, O. (2012). Detection and quantification of nitric oxide–derived oxidants in biological systems. Free Radical Biology and Medicine, 52(1), 1-18.
- Kondratov, I. S., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. International Journal of Molecular Sciences, 24(13), 10899.
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.). Separation Science. Retrieved February 7, 2026, from [Link]
- Bari, A., et al. (2022).
-
Method validation (accuracy and precision) for NNK and NNAL fortified into control rat urine. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
- Rosa, J. G., et al. (2010). Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung. Chemical Research in Toxicology, 23(6), 1103–1111.
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Retrieved February 7, 2026, from [Link]
- Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645–657.
- Hecht, S. S., et al. (1996). Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen. Cancer Epidemiology, Biomarkers & Prevention, 5(11), 877-884.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides [mdpi.com]
- 3. Analytical Methods for Nanomaterial Determination in Biological Matrices | MDPI [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Stability & Handling of 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (NNK-N-oxide)
[1]
Executive Summary & Compound Profile
Compound: 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone Common Abbreviation: NNK-N-oxide CAS Number: 76014-81-8 (varies by salt form; verify specific batch) Role: A primary oxidative metabolite of the tobacco-specific nitrosamine (TSNA) NNK.[1][2] Unlike its parent compound, NNK-N-oxide is generally considered a detoxification product excreted in urine.[1]
Technical Context:
Handling NNK-N-oxide requires balancing two opposing chemical properties: the polarity introduced by the N-oxide group (increasing water solubility but altering retention) and the photosensitivity inherent to the nitrosamine (
Solvent Compatibility & Stability Matrix
The following matrix synthesizes solubility data with long-term stability observations.
| Solvent System | Solubility Rating | Stability Rating (24h) | Long-Term Storage | Technical Notes |
| DMSO (Anhydrous) | Excellent (Preferred) | High | Recommended (-20°C) | The high polarity of DMSO stabilizes the N-oxide zwitterion.[1] Low volatility prevents concentration drift.[1] |
| Methanol | Good | Moderate | Not Recommended | Suitable for immediate LC-MS injections.[1] High volatility risks concentration errors during storage.[1] |
| Acetonitrile | Moderate | High | Acceptable (-20°C) | Excellent for LC-MS transitions.[1] Less solvation power for the N-oxide moiety than DMSO.[1] |
| Water / PBS | Good | Low | Critical Failure Risk | Risk of Bacterial Reduction: Bacteria (e.g., Proteus mirabilis) can reduce the N-oxide back to NNK, compromising purity.[1] |
| Ethanol | Moderate | Moderate | Avoid | Potential for trans-esterification or oxidation over long periods; less optimal than Methanol.[1] |
Critical Degradation Pathways (The "Why")
Understanding how the molecule breaks down is essential for troubleshooting "ghost peaks" or loss of signal.[1]
A. Photolytic Cleavage (The Primary Threat)
Like all nitrosamines, the
-
Mechanism: Homolytic cleavage of the N-N bond releases nitric oxide (
) and an amino radical.[1] -
Symptom: Rapid loss of the parent peak without the immediate appearance of a single stoichiometric by-product.[1]
-
Prevention: Amber glassware is mandatory .[1] All handling should occur under yellow light (sodium vapor or filtered LED).[1]
B. Bacterial/Reductive Deoxygenation[1]
-
Mechanism: The N-oxide oxygen is removed, reverting the compound back to the parent carcinogen, NNK.[1]
-
Symptom: Appearance of a peak matching NNK (less polar, longer retention time on Reverse Phase LC).[1]
-
Cause: Non-sterile aqueous buffers or contamination with reductants (e.g., DTT, TCEP) in the assay buffer.[1]
Visualization: Degradation Logic Flow
Figure 1: Decision tree illustrating the two primary degradation risks: Photolysis (light-induced) and Reduction (biological/chemical).[1][2][3][4][5][6][7][8][9][10][11][12]
Standard Preparation Protocol
This protocol is designed to maximize shelf-life.[1]
Reagents Required:
-
NNK-N-oxide Solid Standard[1]
-
DMSO (Anhydrous, ≥99.9%, PCR Grade preferred)[1]
-
Amber Glass Vials (Silanized preferred)
Step-by-Step Workflow:
-
Equilibration: Allow the vial of solid NNK-N-oxide to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic N-oxide solid.[1]
-
Primary Stock (10 mM):
-
Aliquoting:
-
Divide the stock into single-use aliquots (e.g., 50 µL).
-
Do not store a large volume stock that is repeatedly freeze-thawed.[1]
-
-
Storage:
-
Store at -20°C (or -80°C for >6 months).
-
Double-bag aliquots with a desiccant packet to prevent moisture ingress.[1]
-
Troubleshooting & FAQs
Q1: I see a new peak eluting after my NNK-N-oxide peak in Reverse Phase HPLC. What is it?
-
Reasoning: The N-oxide group makes the molecule highly polar. If it loses the oxygen (reduction), it becomes less polar and retains longer on a C18 column.[1]
-
Action: Check your solvent for bacterial contamination or reducing agents.[1] If using a biological matrix (urine/plasma), this reversion is a known metabolic phenomenon.[1]
Q2: My stock solution in Methanol has increased in concentration over 2 weeks.
-
Diagnosis: Solvent Evaporation.[1]
-
Reasoning: Methanol is volatile.[1] Even in a closed vial at -20°C, subtle evaporation can occur if the seal is imperfect, artificially concentrating the solute.[1]
-
Action: Switch to DMSO for storage. Use Methanol only for daily working solutions.[1]
Q3: Can I use plastic (polypropylene) tubes for storage?
-
Diagnosis: Not recommended for long-term storage.[1]
-
Reasoning: While NNK-N-oxide is less lipophilic than NNK, nitrosamines can sorb to plastics over time.[1] Furthermore, plasticizers (phthalates) can leach from the tube into DMSO, creating interfering peaks in MS analysis.[1]
-
Action: Use Amber Glass vials with PTFE-lined caps.
Q4: The peak area varies significantly between injections on my LC-MS.
-
Diagnosis: Photolytic degradation in the autosampler.
-
Reasoning: If your autosampler has a clear window or internal lighting, the compound may degrade while "waiting in line" for injection.[1]
-
Action: Enable the "dark" function on the autosampler or cover the vial rack with aluminum foil.
References & Authority
-
Hecht, S. S. (1998).[1][9] Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines. Chemical Research in Toxicology.
-
Foundational text on NNK metabolism and the N-oxide detoxification pathway.
-
-
Carmella, S. G., et al. (2002).[1] Analysis of human urine for pyridine-N-oxide metabolites of NNK.[1][7] Cancer Epidemiology, Biomarkers & Prevention.[1]
-
Establishes the urinary stability and bacterial reduction risks (Proteus mirabilis).[1]
-
-
Cayman Chemical. (2024).[1] NNK Product Safety Data Sheet & Solubility Guide.
-
Source for physical solubility data in DMSO/DMF.
-
-
Toronto Research Chemicals. (2024).[1] this compound Product Sheet.
-
Reference for storage conditions (-20°C, Hygroscopic).
-
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone is correlated with 8-hydroxy-2'-deoxyguanosine in humans after exposure to environmental tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol | C10H15N3O3 | CID 150097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NNK - Wikipedia [en.wikipedia.org]
- 9. hri.global [hri.global]
- 10. Metabolism of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in primary cultures of rat alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter [escholarship.org]
- 12. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in NNK-N-Oxide synthesis
Welcome to the technical support resource for the synthesis of 4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (NNK-N-Oxide). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your experimental work. This guide is structured in a question-and-answer format to directly address potential issues and provide a foundational understanding of the synthesis process.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, workup, or purification of NNK-N-Oxide.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield is a frequent issue in the N-oxidation of heterocyclic amines like NNK. The pyridine ring nitrogen is less nucleophilic than a typical tertiary amine due to the delocalization of electrons within the aromatic system, making oxidation more challenging.[1] Several factors could be at play:
-
Suboptimal Oxidizing Agent: The choice of oxidant is critical. While common reagents like hydrogen peroxide can be effective, they often require activation or more forcing conditions for heterocyclic amines.[1]
-
Causality: The N-O bond formation is an electrophilic attack on the nitrogen. A stronger electrophilic oxygen source is needed to overcome the lower nucleophilicity of the pyridine nitrogen.
-
Solution: Consider using a more potent oxidizing agent. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are generally effective. Alternatively, using hydrogen peroxide in conjunction with an acid anhydride, such as trifluoroacetic anhydride (TFAA), generates a highly reactive trifluoroperacetic acid in situ, which can significantly improve yields.[2]
-
-
Incorrect Reaction Stoichiometry: Using too little oxidant will result in incomplete conversion. Conversely, a large excess can lead to over-oxidation and byproduct formation.
-
Solution: Start with a modest excess of the oxidizing agent (e.g., 1.1 to 1.5 equivalents). Monitor the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of NNK. If the reaction stalls, a small additional charge of the oxidant can be introduced.
-
-
Inadequate Temperature Control: N-oxidation reactions can be exothermic. A runaway temperature can lead to the degradation of both the starting material and the product.
-
Solution: Maintain strict temperature control. Initiate the reaction at a lower temperature (e.g., 0 °C) by adding the oxidant portion-wise to the solution of NNK. Allow the reaction to slowly warm to room temperature and proceed until completion.
-
-
Product Degradation During Workup: NNK-N-Oxide may be sensitive to certain workup conditions. For instance, strong acidic or basic conditions could potentially compromise the N-oxide or nitrosamino functional groups. There is also evidence that some N-oxides can be reduced back to the parent amine by certain microorganisms, suggesting a potential for chemical reduction under harsh conditions.[3]
-
Solution: Employ a mild workup procedure. A typical approach involves quenching excess oxidant with a gentle reducing agent (e.g., sodium thiosulfate or sodium sulfite solution), followed by extraction into an organic solvent like dichloromethane (DCM).[4] Avoid prolonged exposure to strong acids or bases.
-
Question 2: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. What are these impurities and how can I prevent them?
Answer: Byproduct formation is a clear indicator that the reaction conditions are not selective for the desired N-oxidation. The primary impurities are typically unreacted starting material and products from over-oxidation or side reactions.
-
Unreacted NNK: The most common "impurity." Its presence indicates an incomplete reaction.
-
Prevention: Ensure sufficient reaction time and an adequate amount of oxidizing agent. Monitor the reaction closely until the NNK spot on the TLC plate has disappeared or is minimized.
-
-
Side-Chain Oxidation: The NNK molecule possesses other potentially reactive sites, such as the carbonyl group and the methylnitrosamino group.[4] While N-oxidation of the pyridine ring is generally favored, aggressive conditions can lead to undesired side reactions.
-
Causality: Highly potent oxidizing environments can lack chemoselectivity, attacking other electron-rich or susceptible functional groups in the molecule.
-
Prevention: Use the mildest effective oxidizing agent and the lowest possible reaction temperature that allows the reaction to proceed at a reasonable rate. Avoid a large excess of the oxidant.
-
-
Purification Strategy: Effective purification is crucial for isolating NNK-N-Oxide.
-
Recommended Protocol: Column chromatography on silica gel is typically the most effective method. A gradient elution system starting with a less polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increasing the polarity with methanol is often successful in separating the more polar NNK-N-Oxide from the less polar NNK starting material and other nonpolar byproducts.
-
Question 3: How do I effectively monitor the progress of the reaction?
Answer: Real-time monitoring is essential for determining the reaction endpoint, preventing over-oxidation, and maximizing yield.
-
Thin Layer Chromatography (TLC): This is the most straightforward method.
-
Procedure:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 95:5 DCM:Methanol).
-
On a silica gel plate, spot the starting material (NNK), a co-spot (NNK and reaction mixture), and the reaction mixture.
-
The product, NNK-N-Oxide, is significantly more polar than NNK due to the N-oxide group. Therefore, it will have a lower Retention Factor (Rf) value (it will travel less distance up the plate).
-
The reaction is complete when the NNK spot in the reaction mixture lane has disappeared.
-
-
-
High-Performance Liquid Chromatography (HPLC): For more precise, quantitative monitoring.[5]
-
Procedure: A reverse-phase C18 column is typically used. The more polar NNK-N-Oxide will elute earlier than the less polar NNK. By integrating the peak areas, you can determine the relative percentage of starting material and product over time.
-
Frequently Asked Questions (FAQs)
Question 4: What are the recommended oxidizing agents for NNK-N-Oxide synthesis, and what are their pros and cons?
Answer: The choice of oxidant is a critical parameter. Here is a comparison of suitable reagents:
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| m-CPBA | DCM or Chloroform, 0 °C to RT | High yields, commercially available, relatively clean reactions. | Can be thermally unstable; acidic byproduct (m-chlorobenzoic acid) may need to be removed. |
| H₂O₂ / TFAA | DCM, 0 °C | Forms highly reactive trifluoroperacetic acid in situ; very effective for less reactive substrates.[2] | TFAA is corrosive and moisture-sensitive; reaction can be highly exothermic. |
| Oxone® (Potassium peroxymonosulfate) | Biphasic medium (e.g., DCM/water) with a buffer | Inexpensive, stable, and environmentally benign.[6] | May require phase-transfer catalysts or specific pH conditions for optimal results. |
Question 5: Can you provide a standard, step-by-step protocol for the synthesis of NNK-N-Oxide?
Answer: The following is a representative protocol using m-CPBA, which should be adapted and optimized for your specific laboratory conditions.
Caution: NNK is a potent carcinogen and should be handled with extreme care using appropriate personal protective equipment (PPE) in a designated fume hood.[7][8] N-oxides can be energetic materials.[2]
Experimental Protocol: Synthesis via m-CPBA Oxidation
-
Reagent Preparation:
-
Dissolve 1 equivalent of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A concentration of 0.1 M is a good starting point.
-
In a separate container, prepare a solution of 1.2 equivalents of m-CPBA (70-77% purity) in DCM.
-
-
Reaction Setup:
-
Place the flask containing the NNK solution in an ice bath and allow it to cool to 0 °C with stirring.
-
Add the m-CPBA solution dropwise to the cooled NNK solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature.
-
Monitor the reaction's progress every 1-2 hours using TLC (e.g., 95:5 DCM:Methanol), checking for the disappearance of the NNK spot. The reaction may take anywhere from a few hours to overnight.
-
-
Workup:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bicarbonate (NaHCO₃). Stir for 20-30 minutes until a spot test with starch-iodide paper indicates no remaining peroxide.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
-
Purification:
-
Purify the resulting crude oil or solid via flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield NNK-N-Oxide.
-
Question 6: How can I definitively characterize the final product to confirm successful synthesis and purity?
Answer: A combination of analytical techniques is required for unambiguous structure confirmation and purity assessment.[9]
-
Mass Spectrometry (MS): This is the primary method to confirm N-oxidation. The molecular weight of NNK-N-Oxide will be 16 amu greater than that of NNK. Look for the correct [M+H]⁺ ion in the mass spectrum.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the N-oxide bond deshields the adjacent protons on the pyridine ring. Expect to see a downfield shift of the signals corresponding to the protons at the C2 and C6 positions of the pyridine ring compared to the NNK starting material.
-
¹³C NMR: Similar to ¹H NMR, the carbons of the pyridine ring, particularly C2 and C6, will exhibit a downfield shift upon N-oxidation.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.[9] A pure sample should show a single, sharp peak under various detection wavelengths.
Question 7: What are the best practices for storing the synthesized NNK-N-Oxide?
Answer: While NNK itself is noted to be stable in particulate matter, N-oxides can be susceptible to reduction or degradation.[3][7] To ensure long-term stability:
-
Storage Conditions: Store the pure compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Keep it in a freezer at -20 °C or below.
-
Light: Protect the compound from light by using an amber vial or by wrapping the vial in aluminum foil.
Visualized Workflows and Pathways
NNK [label=<
NNK
C₁₀H₁₃N₃O₂
];
NNK_N_Oxide [label=<
NNK-N-Oxide
C₁₀H₁₃N₃O₃
];
oxidant [label="[O]\nm-CPBA or H₂O₂/TFAA", shape=plaintext, fontcolor="#EA4335"];
NNK -> NNK_N_Oxide [label="Pyridine N-Oxidation", fontsize=9]; oxidant -> NNK_N_Oxide [arrowhead=none]; } Caption: Reaction pathway for the oxidation of NNK to NNK-N-Oxide.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 18(1), 125-139. Available from: [Link]
-
Wikipedia. (n.d.). Nicotine-derived nitrosamine ketone. Retrieved February 5, 2026, from [Link]
-
Chem-Station. (2017). Synthesis of N-Oxide. Retrieved February 5, 2026, from [Link]
-
Weng, M. W., Wu, W., & Lajtha, A. (2011). Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung. Neurochemistry International, 59(5), 659-664. Available from: [Link]
-
Aquilina, N. J., et al. (2021). Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter. Atmospheric Environment, 267, 118763. Available from: [Link]
-
Sleiman, M., Gundel, L. A., Pankow, J. F., Jacob, P., Singer, B. C., & Destaillats, H. (2010). Formation of carcinogens indoors by surface-mediated reactions of nicotine with nitrous acid, leading to potential thirdhand smoke hazards. Proceedings of the National Academy of Sciences, 107(15), 6576-6581. Available from: [Link]
-
He, C., Zhang, J., Parrish, D. A., & Shreeve, J. M. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry, 44(47), 20763-20768. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). N-oxide synthesis by oxidation. Retrieved February 5, 2026, from [Link]
-
Richter, E., & Schulze, J. (1998). A Transformation of NNK-N-oxide towards NNK due to incubation with E. coli. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(1), R561. Available from: [Link]
-
Aquilina, N. J., et al. (2021). DETERMINATION OF 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) ARISING FROM TOBACCO SMOKE IN AIRBORNE PARTICULATE MATTER. Atmospheric Environment, 267, 118763. Available from: [Link]
-
Hecht, S. S., Stepanov, I., & Wang, M. (2010). Recent Studies on the Endogenous Formation of N-Nitroso-Compounds. In Endogenous Tumour Promotion. Available from: [Link]
-
Schrader, E., & Richter, E. (1999). Metabolism of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in primary cultures of rat alveolar type II cells. Toxicology Letters, 109(1-2), 89-96. Available from: [Link]
-
da Silva, P. B., et al. (2021). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. Journal of Medicinal Chemistry, 64(15), 11466-11484. Available from: [Link]
-
Stepanov, I., Carmella, S. G., Han, S., Pinto, A., Strasser, A. A., Lerman, C., & Hecht, S. S. (2009). Evidence for endogenous formation of N′-nitrosonornicotine in some long-term nicotine patch users. Nicotine & Tobacco Research, 11(1), 99-105. Available from: [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Analytical Techniques for Assaying Nitric Oxide Bioactivity. Free Radical Biology and Medicine, 43(5), 645-657. Available from: [Link]
-
Hetrick, E. M., & Schoenfisch, M. H. (2006). Analytical Chemistry of Nitric Oxide. Annual Review of Analytical Chemistry, 2, 409-433. Available from: [Link]
-
RIVM. (2018). NNN (N'-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). Retrieved February 5, 2026, from [Link]
-
Goral, A., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 28(15), 5778. Available from: [Link]
-
Fowler, D., et al. (2015). Analytical techniques for measuring nitrous oxide. Reviews of Environmental Science and Bio/Technology, 14, 487-503. Available from: [Link]
Sources
- 1. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. DETERMINATION OF 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) ARISING FROM TOBACCO SMOKE IN AIRBORNE PARTICULATE MATTER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Techniques for Assaying Nitric Oxide Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-oxide synthesis by oxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. NNN (N’-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) | RIVM [rivm.nl]
- 9. Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of NNK-N-Oxide
Welcome to the technical support center for the LC-MS/MS analysis of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-N-oxide (NNK-N-Oxide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to anticipate, identify, and mitigate the challenges associated with matrix effects in the analysis of this critical tobacco biomarker.
Understanding the Challenge: The Nature of NNK-N-Oxide and Matrix Effects
NNK-N-Oxide is a metabolite of the potent tobacco-specific nitrosamine, NNK, a Group 1 carcinogen.[1] Its accurate quantification in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for toxicological studies and exposure assessment.[2] However, the inherent nature of N-oxides and the complexity of biological samples present significant analytical hurdles.[3][4]
The primary obstacle in achieving accurate and reproducible results is the matrix effect . This phenomenon occurs when co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of the target analyte, NNK-N-Oxide, in the mass spectrometer's ion source.[5][6] This interference can lead to either a suppression or enhancement of the analyte's signal, ultimately compromising the quantitative accuracy of the analysis.[7]
This guide provides a structured approach to systematically address and overcome these matrix effects, ensuring the integrity and reliability of your analytical data.
Troubleshooting Guide: From Symptom to Solution
This section addresses common issues encountered during the LC-MS/MS analysis of NNK-N-Oxide, providing a logical workflow from problem identification to resolution.
Issue 1: Poor Reproducibility and Inaccurate Quantification
Question: My quality control (QC) samples show high variability (%CV > 15%), and the accuracy of my calibrants is outside the acceptable range (85-115%). Could this be a matrix effect?
Answer: Yes, poor precision and accuracy are hallmark indicators of uncompensated matrix effects.[8] When co-eluting matrix components interfere with the ionization of NNK-N-Oxide, the signal response can become erratic and non-linear across different samples or batches, leading to unreliable quantification.
-
Post-Extraction Spike Experiment: This is a definitive test to confirm the presence of matrix effects.
-
Protocol:
-
Prepare a blank matrix sample (e.g., plasma from a non-smoker) by performing your entire sample preparation procedure without the addition of NNK-N-Oxide.
-
Spike a known concentration of NNK-N-Oxide into the final, extracted blank matrix.
-
Prepare a "neat" standard by spiking the same concentration of NNK-N-Oxide into the reconstitution solvent.
-
Analyze both samples by LC-MS/MS.
-
-
Interpretation: A significant difference (typically >15%) in the peak area of NNK-N-Oxide between the post-spiked matrix sample and the neat standard confirms the presence of ion suppression or enhancement.
-
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[9][10]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE can also provide a high degree of sample cleanup.
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard, such as NNK-N-Oxide-d4, is the gold standard for compensating for matrix effects.[11][12] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by matrix interferences in the same way.[13] By calculating the ratio of the analyte response to the IS response, the variability caused by matrix effects can be normalized.
Issue 2: Low Signal Intensity and Poor Sensitivity (High LLOQ)
Question: I'm struggling to achieve the required lower limit of quantification (LLOQ) for NNK-N-Oxide. The signal-to-noise ratio is consistently low.
Answer: Low signal intensity, even with a clean chromatogram, can be a direct result of ion suppression.[10] Components from the matrix can compete with NNK-N-Oxide for ionization, reducing the number of analyte ions that reach the detector.
-
Continuous Post-Column Infusion: This technique helps to identify the regions of the chromatogram where ion suppression is most severe.
-
Protocol:
-
Infuse a constant flow of a standard solution of NNK-N-Oxide into the LC eluent stream after the analytical column and before the mass spectrometer.
-
Inject a blank, extracted matrix sample.
-
Monitor the NNK-N-Oxide signal. A dip in the baseline signal indicates a region of ion suppression.
-
-
-
Chromatographic Optimization: Adjust your LC method to separate NNK-N-Oxide from the regions of significant ion suppression.[10]
-
Modify the gradient profile to improve resolution.
-
Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Sample Dilution: A simple yet effective strategy is to dilute the sample.[10] This reduces the concentration of interfering matrix components. However, this approach may not be feasible if the concentration of NNK-N-Oxide is already very low.
-
Advanced Sample Preparation: If significant ion suppression persists, a more rigorous sample preparation method is necessary. Consider a multi-step SPE protocol or a combination of LLE followed by SPE.
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for analyzing NNK-N-Oxide in plasma?
A1: For complex matrices like plasma, Solid-Phase Extraction (SPE) is generally the preferred method due to its high selectivity and ability to remove a wide range of interferences, including phospholipids, which are major contributors to matrix effects.[9][14] A mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties can be particularly effective for isolating a polar compound like NNK-N-Oxide.
Q2: How do I choose the right internal standard for NNK-N-Oxide analysis?
A2: The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as NNK-N-Oxide-d4.[15][16] This is because a SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, providing the most accurate correction.[11] If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and may have different ionization efficiency, leading to less effective compensation for matrix effects.
Q3: Can I use matrix-matched calibrants to overcome matrix effects?
A3: Yes, preparing your calibration standards in the same biological matrix as your samples can help to compensate for matrix effects.[8][9] This approach ensures that your calibrants and samples experience similar ionization suppression or enhancement. However, it is crucial to use a matrix that is free of the analyte of interest. According to the FDA's bioanalytical method validation guidance, the matrix effect should be evaluated across at least six different sources (lots) of the matrix to ensure the method is robust.[17]
Q4: Are there any special considerations for the stability of NNK-N-Oxide during sample preparation?
A4: Yes, N-oxides can be susceptible to degradation, particularly reduction back to the parent amine (NNK) under certain conditions.[3][4] It is important to handle samples under conditions that minimize this risk. This includes:
-
Keeping samples on ice or at reduced temperatures during processing.[18]
-
Avoiding harsh pH conditions.
-
Minimizing exposure to light, as some N-oxides are light-sensitive.[18]
-
Performing stability assessments (e.g., freeze-thaw, bench-top stability) during method validation to ensure the integrity of NNK-N-Oxide throughout the analytical process.
Q5: My method works well for plasma, but I see significant matrix effects when analyzing urine samples. What should I do?
A5: The composition of different biological matrices varies significantly, and a sample preparation method optimized for one matrix may not be suitable for another.[17] Urine samples can have high salt content and a wide range of endogenous compounds that can cause matrix effects. You will likely need to re-optimize your sample preparation method specifically for urine. This may involve:
-
A different SPE sorbent or elution protocol.
-
A dilution step prior to extraction to reduce the salt concentration.
-
Adjusting the pH of the sample to optimize the extraction of NNK-N-Oxide.
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for NNK-N-Oxide from Human Plasma
This protocol provides a general framework. Optimization will be required based on your specific instrumentation and reagents.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma (spiked with NNK-N-Oxide-d4 internal standard) onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash with 1 mL of hexane to remove non-polar interferences like lipids.
-
-
Elution: Elute NNK-N-Oxide with 1 mL of 5% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical recovery and matrix effect data for different sample preparation methods for NNK-N-Oxide in plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Resulting %CV of QCs |
| Protein Precipitation | 95 ± 5 | 45 ± 12 (Suppression) | > 20% |
| Liquid-Liquid Extraction | 85 ± 8 | 25 ± 9 (Suppression) | < 15% |
| Solid-Phase Extraction | 92 ± 4 | < 10 | < 10% |
Data are representative and will vary based on the specific method and matrix.
Visualizations
Workflow for Mitigating Matrix Effects
Caption: A logical workflow for addressing matrix effects.
Mechanism of Ion Suppression in ESI
Caption: Competition within the ESI droplet leads to ion suppression.
References
- Vertex AI Search, "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC",
- Vertex AI Search, "What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab",
- Vertex AI Search, "Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Vertex AI Search, "Ion Suppression: A Major Concern in Mass Spectrometry | LCGC Intern
- Vertex AI Search, "The essence of matrix effects for chrom
- Vertex AI Search, "Interference Testing and Mitig
- Vertex AI Search, "A LC-MS/MS chromatograms of nicotine, NNN, and NNK in spiked PBS sample...
- Vertex AI Search, "Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco, Cigar Tobacco, and Smokeless Tobacco by Isotope Dilution LC–MS/MS | LCGC Intern
- Vertex AI Search, "Matrix Effects on Quantitation in Liquid Chrom
- Vertex AI Search, "Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of Integerrimine N-oxide - Benchchem",
- Vertex AI Search, "Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides",
- Vertex AI Search, "Assessment of matrix effect in quantit
- Vertex AI Search, "Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC",
- Vertex AI Search, "DETERMINATION OF 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK)
- Vertex AI Search, "Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review - PMC - PubMed Central",
- Vertex AI Search, "CYP2A6 Activity and Deuterated 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
- Vertex AI Search, "Ion suppression correction and normalization for non-targeted metabolomics - PMC",
- Vertex AI Search, "A Procedure for Solid-Phase Extractions Using Metal-Oxide-Coated Silica Column in Lipidomics - PubMed",
- Vertex AI Search, "Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
- Vertex AI Search, "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA",
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. A Procedure for Solid-Phase Extractions Using Metal-Oxide-Coated Silica Column in Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DETERMINATION OF 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) ARISING FROM TOBACCO SMOKE IN AIRBORNE PARTICULATE MATTER - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. fda.gov [fda.gov]
- 18. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of NNK-N-Oxide Extraction: A Technical Support Guide
Welcome to the technical support center for the optimization of solid-phase extraction (SPE) of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-N-oxide (NNK-N-Oxide) from urine. As a key metabolite of the tobacco-specific nitrosamine NNK, accurate quantification of NNK-N-Oxide is critical for toxicological studies and biomonitoring of tobacco exposure. However, its high polarity and the complexity of the urine matrix present significant analytical challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower researchers, scientists, and drug development professionals to achieve reliable and reproducible results.
The Challenge of Extracting a Polar Metabolite
NNK-N-Oxide is a highly polar molecule, which can make it difficult to retain on traditional reversed-phase sorbents. The urine matrix is a complex mixture of salts, endogenous compounds, and other metabolites that can interfere with the extraction and subsequent analysis, leading to issues like ion suppression in mass spectrometry. The goal of a robust SPE method is to selectively isolate NNK-N-Oxide from these interferences while ensuring high and consistent recovery.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions encountered during the solid-phase extraction of NNK-N-Oxide from urine.
Q1: Which SPE sorbent is most suitable for NNK-N-Oxide extraction from urine?
For a polar analyte like NNK-N-Oxide in a complex aqueous matrix like urine, a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, such as Waters Oasis HLB, is an excellent first choice.[1][2] These sorbents are designed to retain a wide range of compounds, from polar to non-polar, making them versatile for metabolite analysis.[1] For enhanced cleanup, a multi-cartridge approach, potentially combining HLB with a mixed-mode cation exchange (MCX) sorbent, can be employed to remove different classes of interferences.[3]
Q2: Why is pH adjustment of the urine sample important?
Q3: What are common causes of low recovery for NNK-N-Oxide?
Low recovery is a frequent challenge in SPE and can stem from several factors:
-
Analyte Breakthrough: This occurs when the analyte does not adequately bind to the sorbent and is lost during the sample loading step. This can be caused by an inappropriate sorbent, incorrect pH of the sample, or a loading flow rate that is too high.
-
Premature Elution: The analyte may be inadvertently washed off the sorbent during the wash step if the wash solvent is too strong.
-
Incomplete Elution: The elution solvent may not be strong enough to fully desorb the analyte from the sorbent.
-
Sorbent Drying: For some sorbents, allowing the cartridge to dry out after conditioning and before sample loading can lead to poor recovery. However, water-wettable sorbents like Oasis HLB are less susceptible to this issue.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
Matrix effects, such as ion suppression or enhancement, are a significant concern in the LC-MS/MS analysis of complex biological samples like urine. A well-optimized SPE protocol is the first line of defense. By effectively removing interfering compounds, the competition for ionization in the mass spectrometer source is reduced. Further strategies include:
-
Chromatographic Separation: Ensure that your analytical column provides good separation between NNK-N-Oxide and any co-eluting matrix components.
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., d4-NNK-N-Oxide) is highly recommended to compensate for any remaining matrix effects and variations in instrument response.
Q5: What are the best practices for urine sample handling and storage?
The stability of NNK-N-Oxide in urine is crucial for accurate quantification. While specific stability data for NNK-N-Oxide is limited, general guidelines for nitrosamines in urine should be followed. It is recommended to store urine samples frozen at -20°C or, for long-term storage, at -70°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the SPE of NNK-N-Oxide.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery | Analyte Breakthrough (in load fraction) | 1. Verify Sorbent Choice: Confirm that a hydrophilic-lipophilic balanced (HLB) or a suitable mixed-mode sorbent is being used. 2. Optimize Sample pH: Experiment with adjusting the urine sample pH to a range of 5-7 to ensure the analyte is in its most retentive form. 3. Reduce Load Flow Rate: Decrease the speed at which the sample is loaded onto the cartridge to allow for sufficient interaction time between the analyte and the sorbent. 4. Check Sample Volume: Ensure the sample volume does not exceed the capacity of the SPE cartridge. |
| Premature Elution (in wash fraction) | 1. Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash solution. Start with a highly aqueous wash (e.g., 5% methanol in water) and gradually increase the organic content if more stringent washing is needed. 2. Adjust Wash Solvent pH: Ensure the pH of the wash solvent is similar to the loading conditions to maintain the analyte's retention. | |
| Incomplete Elution | 1. Increase Elution Solvent Strength: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent.[4] 2. Optimize Elution Solvent pH: For some analytes, adding a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to the elution solvent can improve recovery by altering the analyte's charge state.[5] 3. Increase Elution Volume: Use a larger volume of elution solvent, or perform a second elution and analyze it separately to see if more analyte is recovered.[5] 4. Incorporate a Soak Step: Allow the elution solvent to sit on the sorbent bed for a few minutes before eluting to improve the desorption of the analyte. | |
| High Variability in Results | Inconsistent Sample Pre-treatment | 1. Standardize pH Adjustment: Ensure the pH of every sample is adjusted to the same target value before loading. 2. Consistent Mixing: Thoroughly vortex or mix samples after adding any reagents or buffers. |
| Inconsistent SPE Technique | 1. Control Flow Rates: Use a vacuum manifold with a flow control valve or a positive pressure manifold to maintain consistent flow rates during loading, washing, and elution. 2. Avoid Sorbent Bed Disturbance: Ensure the solvent is added gently to the top of the cartridge to avoid disturbing the packed bed. | |
| High Background/Interferences in Final Eluate | Insufficient Washing | 1. Optimize Wash Step: Experiment with different wash solvents of increasing strength to remove as many interferences as possible without eluting the NNK-N-Oxide. A multi-step wash with different solvent compositions can be effective. 2. Consider a Different Sorbent: If a single sorbent does not provide sufficient cleanup, a multi-cartridge approach (e.g., HLB followed by MCX) may be necessary to remove a wider range of interferences.[3] |
| Matrix Effects | 1. Dilute the Eluate: Diluting the final extract before injection can sometimes mitigate matrix effects, although this may compromise sensitivity. 2. Use an Isotope-Labeled Internal Standard: This is the most effective way to compensate for signal suppression or enhancement. |
Visualizing the SPE Workflow
A clear understanding of the SPE process is fundamental to successful optimization.
Caption: A generalized workflow for the solid-phase extraction of NNK-N-Oxide from urine.
Recommended SPE Protocol for NNK-N-Oxide using Oasis HLB
This protocol is a starting point for method development and should be optimized for your specific application and instrumentation.
Materials:
-
Oasis HLB 3 cc, 60 mg SPE Cartridges
-
Urine samples
-
NNK-N-Oxide analytical standard
-
Isotope-labeled internal standard (if available)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium hydroxide (for pH adjustment)
-
Vacuum or positive pressure manifold
-
Collection tubes
-
Evaporation system (e.g., nitrogen evaporator)
Protocol Steps:
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature and vortex to mix.
-
Take a 1 mL aliquot of urine and spike with the internal standard.
-
Adjust the sample pH to approximately 6.5 with dilute formic acid or ammonium hydroxide.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated urine supernatant onto the conditioned cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove salts and other polar interferences.
-
Consider a second wash with a slightly stronger solvent (e.g., 20% methanol in water) if high background is observed, but first verify that this does not elute the analyte of interest.
-
-
Elution:
-
Elute the NNK-N-Oxide from the cartridge with 2 x 1.5 mL of methanol into a clean collection tube. A two-step elution can improve recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Data Presentation: Expected Performance
While specific recovery data for NNK-N-Oxide is not extensively published, the following table provides a general expectation for the performance of SPE methods for related polar nitrosamine metabolites in urine.
| Parameter | Expected Range | Notes |
| Recovery | 60-95% | Highly dependent on optimization of all SPE steps. |
| Precision (RSD) | < 15% | Good precision is achievable with a validated and consistently executed protocol. |
| Matrix Effects | Variable | Can range from significant suppression to enhancement. The use of an internal standard is crucial for accurate quantification. |
| Limit of Quantification (LOQ) | Low pg/mL to ng/mL | Dependent on the sensitivity of the LC-MS/MS system. |
Conclusion
The successful solid-phase extraction of NNK-N-Oxide from urine is an achievable goal with a systematic approach to method development and troubleshooting. By understanding the chemical properties of the analyte and the principles of SPE, and by carefully optimizing each step of the process, researchers can develop robust and reliable methods for the accurate quantification of this important biomarker. This guide serves as a comprehensive resource to navigate the challenges and achieve high-quality data in your research endeavors.
References
-
Carmella, S. G., Han, S., Fristad, A., Yang, Y., & Hecht, S. S. (2003). Analysis of Total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine. Cancer Epidemiology, Biomarkers & Prevention, 12(11 Pt 1), 1257–1261. [Link]
-
Lee, H. W., Park, Y., & Lee, J. (2018). LC-MS/MS based assay for the urinary metabolites of nicotine and NNK for the toxicity evaluation in smoker. ResearchGate. [Link]
-
Taha, A. M., & Al-Badr, A. A. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Journal of Pharmaceutical and Biomedical Analysis, 194, 113775. [Link]
-
Aquilina, N. J., et al. (2021). Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter. Atmospheric Environment, 267, 118764. [Link]
-
Waters Corporation. (n.d.). Oasis Prime HLB – The Fastest way to Clean Samples. [Link]
-
Hecht, S. S., Carmella, S. G., & Murphy, S. E. (1999). Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen. Cancer Research, 59(3), 590–596. [Link]
-
Yao, L., et al. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. Chemical Research in Toxicology, 35(11), 2055–2063. [Link]
-
PubChem. (n.d.). 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. National Center for Biotechnology Information. [Link]
-
Ray, M. (2014). Understanding and Improving Solid-Phase Extraction. LCGC North America, 32(12), 926-935. [Link]
-
Agilent Technologies. (2022). Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS. [Link]
-
Waters Corporation. (n.d.). Oasis Sample Preparation Products. [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. [Link]
-
Welch Materials. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
Waters Corporation. (n.d.). A Fast Efficient Method to Determine the Presence of Nitrosamines in Cosmetics. [Link]
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]
-
Wikipedia. (n.d.). NNK. [Link]
-
ALWSCI. (2023). Optimizing Elution Conditions To Improve SPE Performance. [Link]
-
Ray, M. (2019). The Most Common Mistakes in Solid-Phase Extraction. LCGC North America, 37(12), 878-881. [Link]
-
Waters Corporation. (n.d.). Oasis PRiME HLB Food Applications Notebook. [Link]
-
Dator, R., et al. (2018). Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N'-Nitrosonornicotine (NNN) in the Rat. Analytical Chemistry, 90(20), 11863–11872. [Link]
-
Li, Y., et al. (2014). Development of a method for the determination of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine of nonsmokers and smokers using liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 967, 123-129. [Link]
-
Jenner, A., et al. (1971). The analysis of nicotine-1'-N-oxide in urine, in the presence of nicotine and cotinine, and its application to the study of in vivo nicotine metabolism in man. Journal of Pharmacy and Pharmacology, 23(S1), 55S-61S. [Link]
-
University of California, Davis. (n.d.). pKa Values of Common Bases. [Link]
-
Waters Corporation. (n.d.). A Simplified Approach to Optimizing the Oasis PRiME HLB 2 Step Protocol to Maximize Recoveries. [Link]
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]
-
Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction. [Link]
-
Jia, Y., et al. (2023). Relationship between urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and lung function: Evidence from NHANES 2007–2012. Tobacco Induced Diseases, 21(December), 1-11. [Link]
-
Wang, Z., et al. (2015). Simultaneous Measurement of Urinary Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO) by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 87(19), 9989–9996. [Link]
-
Yuan, J. M., et al. (2014). Urinary levels of the tobacco-specific carcinogen N′-nitrosonornicotine and its glucuronide are strongly associated with esophageal cancer risk in smokers. Carcinogenesis, 35(6), 1366–1371. [Link]
-
ResearchGate. (2024). What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples?. [Link]
-
PubChem. (n.d.). nicotine N-oxide. National Center for Biotechnology Information. [Link]
-
Meger, M., et al. (2002). Determination of tobacco-specific N-nitrosamines in urine of smokers and non-smokers. Journal of Chromatography B, 778(1-2), 195–205. [Link]
-
Schrade, W., et al. (2000). Metabolism of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in primary cultures of rat alveolar type II cells. Toxicology and Applied Pharmacology, 162(1), 55–63. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 5. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing analytical interferences for NNK-N-Oxide
Welcome to the technical support center for the analytical challenges in the quantification of 4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (NNK-N-Oxide). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. As a metabolite of the potent tobacco-specific carcinogen NNK, accurate measurement of NNK-N-Oxide is critical for toxicological studies and understanding its metabolic pathways. This guide synthesizes field-proven insights and established scientific principles to help you identify and minimize analytical interferences in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is NNK-N-Oxide and why is it important to measure?
A1: NNK-N-Oxide is a metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a well-established, potent lung carcinogen found in tobacco products. The formation of NNK-N-Oxide is considered a detoxification pathway for NNK.[1] Therefore, quantifying its levels in biological matrices, such as urine, provides valuable information on the metabolic fate of NNK and can serve as a biomarker for exposure to tobacco-specific nitrosamines.
Q2: What is the primary analytical technique for quantifying NNK-N-Oxide?
A2: The most common and robust method for the quantification of NNK-N-Oxide is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2] This technique offers the high sensitivity and selectivity required for detecting the typically low concentrations of this metabolite in complex biological samples. The use of Multiple Reaction Monitoring (MRM) mode is standard for achieving quantitative accuracy.
Q3: What are the major challenges in analyzing NNK-N-Oxide?
A3: The analysis of NNK-N-Oxide is prone to several challenges:
-
Analyte Instability: N-oxide metabolites are often unstable and can revert to their parent compound, NNK.[3] This can lead to an underestimation of NNK-N-Oxide and an overestimation of NNK.
-
Chromatographic Issues: N-oxides, being polar and often containing basic functional groups, can exhibit poor peak shape, including tailing or broadening, in reversed-phase chromatography.[4][5]
-
Matrix Effects: Components of the biological matrix (e.g., salts, endogenous compounds in urine or plasma) can interfere with the ionization of NNK-N-Oxide in the mass spectrometer, leading to signal suppression or enhancement.
-
Isobaric Interferences: Other compounds in the sample may have the same nominal mass as NNK-N-Oxide, potentially leading to inaccurate quantification if not chromatographically resolved.
Troubleshooting Guide
This section provides detailed troubleshooting advice for common issues encountered during the LC-MS/MS analysis of NNK-N-Oxide.
Issue 1: Poor or Inconsistent Peak Shape (Tailing, Broadening, or Splitting)
Q: My NNK-N-Oxide peak is tailing or is very broad. What could be the cause and how can I fix it?
A: Poor peak shape for N-oxides is a frequent issue and can stem from several factors related to both the analyte's chemistry and the chromatographic conditions.
-
Causality - Secondary Interactions: NNK-N-Oxide contains a basic pyridine ring. In reversed-phase chromatography using silica-based columns, residual acidic silanol groups on the stationary phase can interact with the basic analyte via ion-exchange mechanisms. This secondary interaction leads to peak tailing.[5]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic or acetic acid) can suppress the ionization of the silanol groups, thereby minimizing these secondary interactions and improving peak symmetry.[6]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or a phenyl-hexyl column. End-capping chemically deactivates most of the residual silanol groups.
-
Incorporate a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte. However, be aware that TEA can cause ion suppression in the MS source.
-
Optimize Column Temperature: Increasing the column temperature (e.g., to 30-40 °C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[6]
-
Q: I am observing a split peak for NNK-N-Oxide. What should I investigate?
A: Peak splitting can be indicative of several issues, ranging from sample preparation to the LC system itself.
-
Causality - Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase conditions, it can cause the analyte to move through the top of the column in a distorted band, resulting in a split peak.[7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for split peaks.
Issue 2: Low or No Recovery of NNK-N-Oxide
Q: The signal for my NNK-N-Oxide standard is very low, or I can't detect it in my samples. What could be the problem?
A: Low recovery of N-oxides is often linked to their inherent instability.
-
Causality - Analyte Degradation: N-oxide metabolites can be unstable and undergo reduction back to the parent amine (NNK) during sample collection, storage, and preparation.[3] This process can be influenced by temperature, pH, and the presence of reducing agents in the matrix.
-
Preventative Measures & Troubleshooting:
-
Control Sample pH: Maintain samples at a neutral or near-neutral pH during storage and extraction to minimize degradation.[3]
-
Avoid High Temperatures: Keep samples frozen for long-term storage and perform extraction steps on ice or at reduced temperatures. Avoid excessive heat during solvent evaporation steps.[3]
-
Investigate Artifactual Formation: In some cases, nitrosamines can be artificially formed during sample workup. While more documented for NNN, it's prudent to test for this possibility with NNK-N-Oxide. This can be investigated by adding a nitrosation inhibitor like ammonium sulfamate to a control sample.[8]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (e.g., d4-NNK-N-Oxide) internal standard is crucial. It will co-elute with the analyte and experience similar matrix effects and degradation, thus providing more accurate quantification.
-
Optimize MS Source Conditions: Use a "soft" ionization technique like Electrospray Ionization (ESI) to minimize in-source fragmentation or degradation.[3] Also, be aware that excessive temperature in the MS source can cause thermal degradation of N-oxides, leading to a loss of the oxygen atom.[9]
-
Data and Protocols
LC-MS/MS Parameters for NNK-N-Oxide Analysis
-
Proposed MRM Transitions:
-
The molecular weight of NNK is 207.23 g/mol , and NNK-N-Oxide is 223.23 g/mol . The protonated molecule [M+H]⁺ will have an m/z of approximately 224.2.
-
A characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom (16 Da).[9] This would result in a fragment with the m/z of protonated NNK (208.2).
-
Based on the fragmentation of the similar NNN-N-oxide, other product ions are also likely. For NNN-N-oxide (precursor m/z 194.1), major product ions are m/z 164.1 and 147.1.[4]
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Proposed) | Collision Energy (eV) (Starting Point) |
| NNK-N-Oxide | 224.2 | 208.2 (Quantifier) | 15-25 |
| Other potential ions to investigate | Optimize empirically | ||
| d4-NNK-N-Oxide (IS) | 228.2 | 212.2 | 15-25 |
Disclaimer: These are proposed transitions. It is imperative that users optimize these MRM transitions on their specific mass spectrometer to ensure maximum sensitivity and specificity.
Protocol: Solid-Phase Extraction (SPE) for NNK-N-Oxide from Urine
This protocol is a general guideline and should be optimized for your specific application and matrix.
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
To 1 mL of supernatant, add 50 µL of a stable isotope-labeled internal standard solution (e.g., d4-NNK-N-Oxide).
-
Vortex mix for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge sequentially with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove hydrophilic interferences.
-
Follow with a wash of 3 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute the NNK-N-Oxide and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizing the Workflow
References
- Request PDF. (2025, August 10). LC-MS/MS based assay for the urinary metabolites of nicotine and NNK for the toxicity evaluation in smoker.
- Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. (n.d.).
- Mass Spectrometric Quantitation of N'-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. (2022, September 19). PubMed.
- DETERMINATION OF 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK)
- addressing instability of nicotine N-oxides during sample storage. (n.d.). Benchchem.
- Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. (2022, October 27). PMC - NIH.
- Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. (n.d.).
- A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO)
- Troubleshooting poor peak shape in Heliosupine N-oxide chrom
- Split Peaks — A Case Study. (n.d.).
- Simultaneous quantification of trimethylamine oxide and its precursors from gut microbial metabolic p
- Fragmentation of N-oxides (deoxygenation)
- Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. (n.d.). PMC - NIH.
- A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. (2025, August 6).
- (PDF) Does the Level of NNK in Tobacco and Tobacco Products Depend on the Level of Pseudooxynicotine or of Nicotine-1′- N -Oxide? (2025, August 8).
- Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome. (n.d.). MDPI.
- What are common causes of peak splitting when running an LC column? - WKB194672. (n.d.).
- (PDF) A simplified LC-MS/MS method for the quantification of the cardiovascular disease (CVD) biomarker trimethylamine-N-oxide (TMAO) and its precursors. (2025, October 31).
- Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chrom
- Study of the Decomposition of N-Nitrosonornicotine (NNN) under Inert and Oxidative Atmospheres: Effect of the Addition of SBA-15 and MCM-41. (n.d.). MDPI.
- Understanding Split Peaks. (n.d.). LC Troubleshooting Bible.
- Formation and Distribution of NNK Metabolites in an Isolated Perfused R
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
Sources
- 1. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometric Quantitation of N'-Nitrosonornicotine-1 N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the reduction of NNK-N-Oxide back to NNK during analysis
Topic: Preventing the Reduction of NNK-N-Oxide to NNK During Analysis
Status: Active Version: 2.4 (Current) Audience: Analytical Chemists, Toxicologists, QA/QC Managers Scope: LC-MS/MS and GC-MS workflows for Tobacco Specific Nitrosamines (TSNAs)
Executive Summary & Core Directive
The Critical Failure Mode: In the analysis of tobacco-specific nitrosamines (TSNAs), the metabolite NNK-N-Oxide is thermally and chemically unstable. Under specific analytical conditions, it undergoes deoxygenation to revert back to its parent carcinogen, NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).
The Consequence: Because NNK is a regulated Group 1 carcinogen (IARC), this artifactual conversion leads to false positives or significant overestimation of NNK levels. In regulatory environments (FDA, CORESTA), this error can cause batch rejection or incorrect risk assessment.
The Solution: You cannot rely solely on mass selectivity. You must implement a "Chromatographic Firewall" ensuring baseline separation between NNK and NNK-N-Oxide.
Module 1: The Mechanism of Artifactual Formation
To prevent the error, you must understand where it occurs. It happens primarily in two zones: the Injector/Source (Thermal) and the Sample Matrix (Chemical/Biological).
Zone A: In-Source Reduction (LC-MS/MS)
Even in "soft" ionization techniques like Electrospray Ionization (ESI), high desolvation temperatures or cone voltages can force the loss of the oxygen atom from the N-oxide moiety.
-
The Trap: NNK-N-Oxide (MW 223) loses oxygen (16 Da) in the source before the first quadrupole (Q1).
-
The Result: The molecule enters Q1 with m/z 208—identical to NNK.
-
The Failure: If NNK and NNK-N-Oxide co-elute, the mass spectrometer cannot distinguish between "Real NNK" and "NNK created from N-Oxide in the source."
Zone B: Thermal Decomposition (GC-MS)
Gas Chromatography is historically risky for N-oxides. The high temperature of the injection port (250°C+) causes rapid thermal deoxygenation.
-
Recommendation: GC is not recommended for simultaneous analysis of NNK and its N-oxides unless cold on-column injection is used. This guide focuses on the industry standard: LC-MS/MS .
Zone C: Biological Reduction
As noted in metabolic studies, certain bacteria (e.g., E. coli) can enzymatically reduce N-oxides back to amines. Non-sterile sample handling of urine or plasma can lead to post-collection artifacts.
Module 2: The Chromatographic Firewall (Primary Defense)
Since in-source reduction is often unavoidable at the sensitivity levels required, chromatographic resolution is your only fail-safe.
The Protocol: Separation Strategy
| Parameter | Recommended Setting | Rationale |
| Column Chemistry | C18 with high carbon load or Phenyl-Hexyl | Phenyl phases often provide better selectivity for the pyridine ring differences between NNK and its oxide. |
| Mobile Phase pH | Alkaline (pH 8-10) or Acidic (pH 3-4) | Critical: At neutral pH, peak tailing can cause overlap. High pH (using Ammonium Bicarbonate) often improves peak shape for these basic alkaloids. |
| Gradient Slope | Shallow (e.g., 2% B/min increase) | Rapid gradients force co-elution. You need a retention time difference ( |
| Internal Standards | NNK-d4 | Warning: Ensure your NNK-d4 standard does not contain NNK-N-Oxide-d4 impurities, which could also reduce and interfere. |
Visualizing the Failure Mode
The following diagram illustrates the "In-Source" error pathway that occurs when chromatography fails.
Caption: Figure 1. The "In-Source" Artifact Mechanism. Without chromatographic separation, the mass spectrometer cannot distinguish original NNK from reduced N-Oxide.
Module 3: Troubleshooting & Optimization Guide
Diagnostic Workflow: Do I have this problem?
Step 1: The Pure Standard Test
Inject a high-concentration standard of pure NNK-N-Oxide (e.g., 1 µg/mL). Monitor the MRM transition for NNK (208
-
Result A: No peak at the NNK retention time.
System is Safe. -
Result B: A peak appears at the NNK retention time.[1]
Contamination. Your standard is impure. -
Result C: A peak appears, but at a different retention time than NNK.
In-Source Fragmentation. This is acceptable ONLY IF the retention time is distinct from real NNK.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| NNK signal in Blank Matrix | Carryover or Contaminated Solvents | Replace mobile phases. Perform 3x blank injections. Check injector wash solvents. |
| NNK signal in N-Oxide Standard (Same RT) | Impure Standard | Purchase fresh NNK-N-Oxide standard. Verify purity via NMR or UV. |
| NNK signal in N-Oxide Standard (Different RT) | In-Source Reduction | This is the artifact. Optimize LC gradient to maximize separation between this peak and the authentic NNK peak. |
| High NNK in stored urine samples | Bacterial Reduction | Ensure samples were stored at -80°C. Sodium azide can be used as a preservative if compatible with downstream extraction. |
| Poor Resolution (Co-elution) | pH Mismatch | Switch Mobile Phase B to Acetonitrile/Methanol blend. Adjust pH to 10 (Ammonium Hydroxide). |
Module 4: Validated Method Parameters (CORESTA Aligned)
Based on CORESTA Recommended Method No. 72 , the following parameters are the industry baseline for ensuring integrity.
Critical Instrument Settings
-
Ionization: ESI Positive Mode.
-
Source Temp: Keep as low as possible while maintaining desolvation (e.g., 350°C–450°C, highly instrument dependent). Avoid 600°C+ .
-
Cone Voltage/Declustering Potential: Optimize to be "soft." High potentials accelerate in-source fragmentation.
-
MRM Transitions:
-
NNK: 208.1
122.1 (Quant), 208.1 79.0 (Qual). -
NNK-N-Oxide: 224.1
178.1 (Monitor this to verify separation).
-
Decision Tree for Method Development
Caption: Figure 2. Validation Logic Flow. Use this tree to determine if a signal is contamination, an artifact, or a valid separation.
References
-
CORESTA. (2017). Recommended Method No. 72: Determination of Tobacco-Specific Nitrosamines in Tobacco and Tobacco Products by LC-MS/MS. CORESTA.[2][3] [Link]
-
CORESTA. (2019).[2] Recommended Method No. 75: Determination of Tobacco-Specific Nitrosamines in Cigarette Mainstream Smoke by LC-MS/MS.[4][2] CORESTA.[2][3] [Link]
-
Wu, W., et al. (2003). Simultaneous determination of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolites in the urine of rats and hamsters. Chemical Research in Toxicology. [Link]
-
Atawodi, S. E., & Richter, E. (1996). Bacterial reduction of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone N-oxide (NNK-N-oxide).[5] Human & Experimental Toxicology. [Link]
Sources
Method validation guidelines for 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone assays
Introduction: The Precision Imperative
Welcome to the Technical Support Center. You are likely here because you are quantifying 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone , commonly referred to as NNK-N-Oxide .
As a metabolite of the potent carcinogen NNK (a tobacco-specific nitrosamine), this compound requires ultra-trace analysis (ng/mL or pg/mL levels). Whether you are conducting toxicological screening or pharmaceutical impurity profiling (NDSRI assessment), the validation of this assay is governed by strict adherence to ICH Q2(R2) and ICH M7 guidelines.
Critical Warning: The primary technical hurdle with this analyte is its thermal instability and potential for in-source reduction during LC-MS/MS analysis. If not controlled, the N-oxide will mimic the parent NNK, leading to false positives and regulatory non-compliance.
Module 1: Method Development & Optimization
Before validation can begin, the method must be "fit for purpose."[1] Below are the optimized parameters based on field applications.
Chromatographic Separation (LC)
-
Column Selection: While C18 is standard, NNK-N-oxide is polar.
-
Recommendation: Use a Polar-Embedded C18 or a HILIC column if retention on standard C18 is < 2 minutes.
-
Why? You must chromatographically separate the N-oxide from the parent NNK.[2] If they co-elute, mass spectrometry cannot distinguish them effectively due to in-source fragmentation (see Troubleshooting).
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 3.5 - 4.0).
-
B: Acetonitrile (LC-MS Grade).
-
Note: Avoid high pH if using silica-based columns; N-oxides are generally stable in acidic media during short runs.
-
Mass Spectrometry (MS/MS)
-
Ionization: ESI Positive mode (ESI+).
-
Source Temperature: CRITICAL. Keep below 350°C if possible. High temperatures accelerate the de-oxygenation of the N-oxide.
-
MRM Transitions:
-
Select transitions that retain the N-oxide oxygen if possible, though loss of oxygen is a common fragmentation pathway.
-
Quantifier: m/z 224.1
177.1 (Loss of HNO/NO group). -
Qualifier: m/z 224.1
148.1.
-
Workflow Visualization
Figure 1: Logical workflow for developing a robust NNK-N-Oxide assay, prioritizing chromatographic resolution.
Module 2: Validation Parameters (ICH Q2(R2))
Validation proves your method is reliable.[3] For nitrosamine-related assays, sensitivity and specificity are paramount.
Validation Summary Table
| Parameter | Acceptance Criteria (Typical) | Technical Insight |
| Specificity | No interference > 20% of LLOQ at retention time. | Crucial: Inject high-conc. NNK parent to ensure it does not show up as N-oxide, and vice versa. |
| Linearity | Range usually 0.5 ng/mL to 100 ng/mL. Use 1/x² weighting. | |
| Accuracy (Recovery) | 80% – 120% (at intermediate levels). | Use d4-NNK or similar deuterated IS to correct for matrix effects. |
| Precision (Repeatability) | RSD | Run 6 replicates at LLOQ, Medium, and High QC. |
| LOD / LLOQ | S/N | For nitrosamines, LLOQ often needs to be |
| Solution Stability | Keep samples cooled (4°C) in the autosampler. N-oxides can degrade in light/heat. |
Module 3: Troubleshooting & FAQs
This section addresses specific issues reported by users in the field.
Q1: I am detecting NNK (parent) in my pure NNK-N-Oxide standard. Is my standard contaminated?
A: Not necessarily. This is likely In-Source Fragmentation .
-
Mechanism: In the hot ESI source, the N-oxide oxygen can be cleaved off, creating an ion with the same m/z as the parent NNK.
-
The Fix:
-
Chromatography is King: You must have different retention times for NNK and NNK-N-Oxide. If they are separated, the "fake" NNK signal will appear at the N-oxide's retention time, not the parent's time.
-
Lower Source Temp: Reduce desolvation temperature by 50°C increments.
-
Lower Cone Voltage: High declustering potential can induce this fragmentation.
-
Q2: My recovery from urine/plasma is very low (< 40%).
A: This is usually a pH mismatch during Solid Phase Extraction (SPE).
-
Cause: NNK-N-Oxide is polar and weakly basic. If the sample pH is too low during loading, it may not retain on polymeric bases; if too high, it might elute prematurely.
-
The Fix: Ensure the sample is buffered to pH 6.0–7.0 before loading onto a Polymeric HLB or MCX (Mixed-mode Cation Exchange) cartridge. (See Protocol below).
Q3: The peak shape is tailing badly.
A: Secondary interactions with free silanols on the column.
-
The Fix: Increase the buffer concentration (Ammonium Formate) to 10mM or 20mM. Ensure your column is "end-capped."
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing common assay failures.
Module 4: Standardized Protocols
Solid Phase Extraction (SPE) Protocol
Recommended for biological matrices (Urine/Plasma).
Materials:
-
Cartridge: Polymeric Reversed-Phase (e.g., HLB or equivalent), 60mg/3cc.
-
Internal Standard: d4-NNK (add prior to extraction).
Step-by-Step:
-
Pre-treatment: Dilute 500
L sample 1:1 with 20mM Ammonium Formate (pH 6.5). Add Internal Standard. Vortex. -
Conditioning:
-
1 mL Methanol.[4]
-
1 mL Water.
-
-
Loading: Load pre-treated sample at gravity or low vacuum (1 mL/min).
-
Washing:
-
1 mL 5% Methanol in Water (Removes salts/proteins).
-
Dry cartridge under vacuum for 2 mins.
-
-
Elution:
-
2 x 500
L Methanol (or Acetonitrile).
-
-
Reconstitution: Evaporate to dryness under Nitrogen (max 40°C). Reconstitute in Mobile Phase A/B (initial gradient ratio).
References
-
ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][5]
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. (2023).[1][5]
-
FDA Guidance . Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[3] (2021).
-
Carmella, S. G., et al. "Mass spectrometric quantitation of N'-nitrosonornicotine-1-N-oxide in the urine of cigarette smokers and smokeless tobacco users."[6] Chemical Research in Toxicology (2022).[7]
-
Lavallée, R., et al. "A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites."[2] Altasciences.
Sources
- 1. database.ich.org [database.ich.org]
- 2. altasciences.com [altasciences.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fda.gov [fda.gov]
- 6. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Common experimental pitfalls in NNK-N-Oxide research
Subject: Troubleshooting Experimental Artifacts & Metabolic Interpretation
Introduction
Welcome to the technical support hub for NNK-N-Oxide (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone N-oxide) .
If you are accessing this guide, you are likely encountering inconsistent data in your tobacco carcinogenesis studies or pharmacokinetic profiling. NNK-N-Oxide is often dismissed as a stable detoxification product, but this assumption is the primary source of experimental failure. It is a dynamic metabolic reservoir that can revert to the parent carcinogen (NNK) under specific physiological and sample-handling conditions.
This guide addresses the three most critical failure points: Retro-Reduction Artifacts , Photochemical Instability , and LC-MS/MS Ion Suppression .
Module 1: Metabolic Interpretation & The "Reservoir" Effect
User Issue: "I treated my cell lines with pure NNK-N-Oxide to test its toxicity, but I am detecting significant levels of NNK and NNAL in the media. Is my compound impure?"
Diagnosis: Likely not. You are observing Retro-Reduction . While N-oxidation is a detoxification pathway mediated by Cytochrome P450s (primarily CYP2A6 and CYP2B1), the reaction is reversible. In anaerobic environments or in the presence of specific hepatic reductases (aldehyde oxidase, hemoglobin), the oxygen moiety is stripped, regenerating the potent carcinogen NNK.
The Mechanism: Unlike stable metabolites, NNK-N-Oxide acts as a circulating storage form. If your study design treats NNK-N-Oxide as an inert endpoint, your toxicity data will be skewed by the re-generated NNK.
Corrective Protocol:
-
Control Group: You must include a "cell-free" media control incubated under identical conditions to rule out chemical instability.
-
Inhibitor Screen: If distinguishing between de novo NNK formation and retro-reduction is critical, use specific oxidase inhibitors (e.g., menadione for aldehyde oxidase) to block the backward pathway, though this may alter cell viability.
Visualizing the Bidirectional Pathway
Figure 1: The Bidirectional Trap. Note the red dashed line indicating retro-reduction, which regenerates the carcinogen from the N-Oxide metabolite.
Module 2: Stability & Sample Handling (Pre-Analytical)
User Issue: "My calibration curve for NNK-N-Oxide shows high variability, and the peak area decreases over the course of the LC-MS run."
Diagnosis: Photochemical Degradation. Nitrosamines and their N-oxides are inherently photosensitive. Exposure to ambient UV/fluorescent light can cause N-N bond cleavage or deoxygenation.
Troubleshooting Protocol:
| Parameter | Critical Requirement | The "Why" (Causality) |
| Light Protection | Amber Glassware ONLY. | UV light catalyzes the cleavage of the N-NO bond. Clear glass allows rapid degradation (within minutes). |
| Temperature | Keep autosampler at 4°C . | Minimizes thermal deoxygenation and evaporation of solvent, which concentrates the sample and skews quantification. |
| Solvent pH | Maintain Neutral (pH 7.0) . | Acidic conditions can protonate the pyridine ring, altering retention time; highly basic conditions promote hydrolysis. |
| Time | Analyze within 24 hours of prep. | Even in amber vials, slow degradation occurs. Fresh preparation is the only guarantee of accuracy. |
Module 3: Analytical Challenges (LC-MS/MS)
User Issue: "I have poor recovery of NNK-N-Oxide from urine samples, and the signal is suppressed compared to my solvent standards."
Diagnosis: Matrix Effect & Polarity Mismatch. NNK-N-Oxide is significantly more polar than NNK. Standard Liquid-Liquid Extraction (LLE) protocols optimized for NNK (using dichloromethane or hexane) often fail to extract the N-Oxide efficiently, leaving it in the aqueous phase. Furthermore, polar urinary salts co-elute, causing severe ion suppression.
Validated Workflow (Solid Phase Extraction): Do not rely on simple protein precipitation.
-
Conditioning: Mixed-mode Cation Exchange (MCX) cartridges are recommended over C18 to utilize the basic pyridine nitrogen for retention.
-
Loading: Acidify urine to pH < 3 to ensure protonation of the pyridine nitrogen.
-
Wash: 5% Methanol in 0.1% Formic Acid (removes salts/proteins).
-
Elution: 5% Ammonium Hydroxide in Methanol (neutralizes the charge, releasing the N-Oxide).
LC-MS/MS Method Parameters
-
Column: C18 or Phenyl-Hexyl (for better isomer separation).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Elution Order: Due to higher polarity, NNK-N-Oxide elutes EARLIER than NNK.
-
Warning: If you see a peak after NNK, it is likely an impurity or a different metabolite, not the N-Oxide.
-
Analytical Workflow Diagram
Figure 2: Optimized extraction workflow emphasizing the use of deuterated internal standards and mixed-mode SPE to handle polarity.
Frequently Asked Questions (FAQs)
Q: Can I use NNK-d4 as an internal standard for NNK-N-Oxide? A: No. You must use NNK-N-Oxide-d3 (or d4). The extraction efficiency and ionization suppression for the N-Oxide are vastly different from the parent NNK. Using the parent isotopologue will lead to quantification errors of >40%.
Q: Is NNK-N-Oxide mutagenic? A: It is generally considered weakly mutagenic compared to NNK. However, because it can be reduced back to NNK in vivo, positive mutagenicity results in animal models are often due to this retro-reduction rather than the N-Oxide itself.
Q: Why do I see "ghost peaks" in my chromatogram? A: This is often carryover or isomerization . The pyridine N-oxide moiety can interact strongly with silanols in the HPLC column. Ensure you use a high-quality, end-capped column and include a needle wash step with high organic solvent content.
References
-
Metabolism & Retro-Reduction
- Title: Formation and Distribution of NNK Metabolites in an Isolated Perfused R
- Source: N
-
URL:[Link]
-
Enzymatic Pathways (CYP involvement)
-
Analytical Pitfalls (LC-MS)
- Title: Metabolite Measurement: Pitfalls to Avoid and Practices to Follow.
- Source: PMC (Annual Review of Biochemistry).
-
URL:[Link]
-
Chemical Properties & Stability
Sources
- 1. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific carcinogen, by rabbit nasal microsomes and cytochrome P450s NMa and NMb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and enzyme involvement in the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in microsomes of rat lung and nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NNK - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Increase the Yield of NNK-N-Oxide Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-N-oxide (NNK-N-Oxide). As a critical metabolite for toxicological studies and a reference standard in tobacco-related research, achieving a high-yield and high-purity synthesis of NNK-N-Oxide is paramount. This document provides a comprehensive resource of troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The guidance herein is grounded in established principles of organic chemistry and validated through practical laboratory applications.
Introduction to NNK-N-Oxide Synthesis
NNK-N-Oxide is the pyridine N-oxide metabolite of the potent tobacco-specific lung carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). In metabolic pathways, N-oxidation is generally considered a detoxification route.[1][2] Therefore, access to pure NNK-N-Oxide is essential for comparative toxicological studies and for the accurate quantification of NNK metabolism.
The chemical synthesis of NNK-N-Oxide involves the selective oxidation of the pyridine nitrogen atom of NNK. This process, while conceptually straightforward, is often complicated by the presence of the nitrosamine functional group, which can be sensitive to oxidative conditions. The following sections will delve into the intricacies of this synthesis, providing actionable advice to optimize your experimental outcomes.
Core Synthesis Pathway and Mechanism
The primary route for the synthesis of NNK-N-Oxide is the direct oxidation of NNK. A common and effective oxidizing agent for this transformation is a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Caption: General workflow for the synthesis of NNK-N-Oxide via oxidation of NNK.
The reaction proceeds via an electrophilic attack of the peroxy acid's oxygen atom on the nucleophilic pyridine nitrogen of NNK. The choice of solvent is critical, with chlorinated solvents like dichloromethane (CH₂Cl₂) being common.[3]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address potential issues you may encounter.
Reaction Setup and Execution
Q1: My reaction is not proceeding to completion, resulting in a low yield of NNK-N-Oxide. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a common issue. Here are several factors to investigate:
-
Purity of Starting Material (NNK): Ensure your NNK is of high purity. Impurities can interfere with the reaction. NNK can be procured as an analytical standard from various chemical suppliers.[4]
-
Quality and Stoichiometry of the Oxidizing Agent (m-CPBA):
-
Freshness: m-CPBA can degrade over time. Use a freshly opened bottle or one that has been stored properly under anhydrous conditions.
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, an excess of m-CPBA is often required to drive the reaction to completion. A gradual increase to 1.5 or 2.0 equivalents can significantly improve the yield. However, a large excess can lead to unwanted side reactions.
-
-
Reaction Temperature: The oxidation of pyridines is typically performed at low temperatures to control the reaction rate and minimize side reactions. Start the reaction at 0°C and allow it to slowly warm to room temperature.[5] If the reaction is sluggish, gentle heating (e.g., 30-40°C) can be attempted, but this should be done cautiously while monitoring for byproduct formation.
-
Reaction Time: The reaction may require an extended period to reach completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are these byproducts and how can I minimize their formation?
A2: The nitrosamine group in NNK is susceptible to oxidation, which can lead to byproducts.
-
Potential Side Reactions: The N-nitroso group can be oxidized or denitrosated under harsh oxidative conditions. While m-CPBA is generally selective for the pyridine nitrogen, prolonged reaction times or high temperatures can promote these side reactions.
-
Minimization Strategies:
-
Controlled Addition of Oxidant: Add the m-CPBA solution dropwise to the NNK solution at a low temperature (0°C) to maintain a low instantaneous concentration of the oxidant.
-
Optimize Reaction Time: As soon as the starting material is consumed (as determined by TLC or HPLC), quench the reaction to prevent over-oxidation of the product.
-
Choice of Oxidant: If m-CPBA consistently leads to byproducts, consider alternative, milder oxidizing agents. Urea-hydrogen peroxide (UHP) in the presence of a catalyst can be a gentler option for N-oxidation.[5]
-
Work-up and Purification
Q3: How do I effectively remove the m-chlorobenzoic acid byproduct and any unreacted m-CPBA after the reaction?
A3: The acidic byproducts can typically be removed with a basic wash during the work-up.
-
Aqueous Work-up: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to neutralize and extract the acidic components. Follow this with a wash with brine (saturated NaCl solution) to remove any remaining water.
-
Caution: Be gentle during the initial basic washes to avoid vigorous gas evolution if there is a significant amount of unreacted peroxy acid.
Q4: I am struggling to purify NNK-N-Oxide from the crude reaction mixture. What purification techniques are most effective?
A4: Purification of N-oxides can be challenging due to their polarity.
-
Column Chromatography: Silica gel column chromatography is a standard method. However, the polar nature of NNK-N-Oxide may require a more polar eluent system than for the starting NNK. A gradient elution starting with a less polar solvent system (e.g., dichloromethane/methanol) and gradually increasing the polarity is often effective.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity, especially for the preparation of analytical standards, RP-HPLC is the method of choice. A C18 column with a mobile phase gradient of water and acetonitrile or methanol is commonly used.[3]
-
Solid-Phase Extraction (SPE): For smaller scale purifications or sample cleanup prior to analysis, SPE cartridges can be effective. A combination of different SPE phases may be necessary for optimal purification.[3]
Product Characterization and Stability
Q5: How can I confirm the successful synthesis and purity of my NNK-N-Oxide?
A5: A combination of spectroscopic techniques is essential for unambiguous characterization.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is highly effective. You should observe the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of NNK-N-Oxide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton signals of the pyridine ring will shift downfield upon N-oxidation due to the deshielding effect of the N-oxide group.
-
¹³C NMR: Similar downfield shifts will be observed for the carbon atoms of the pyridine ring.
-
-
High-Performance Liquid Chromatography (HPLC): Purity can be assessed by HPLC, ideally with a photodiode array (PDA) detector to check for co-eluting impurities.
Q6: Is NNK-N-Oxide stable? What are the recommended storage conditions?
A6: N-oxides are generally stable compounds. However, as with many organic molecules, it is prudent to take precautions to ensure long-term stability.
-
Storage Conditions: Store the purified NNK-N-Oxide as a solid in a cool, dark, and dry place. A freezer (-20°C) is ideal for long-term storage. Protect from light and moisture. For solutions, use a non-protic solvent and store at low temperatures.
Experimental Protocols
Protocol 1: Synthesis of NNK-N-Oxide using m-CPBA
This protocol is adapted from general procedures for pyridine N-oxidation and the synthesis of related tobacco-specific nitrosamine N-oxides.[3][5]
Materials:
-
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve NNK (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Oxidation: In a separate flask, dissolve m-CPBA (1.5 equivalents) in dichloromethane. Add the m-CPBA solution dropwise to the cooled NNK solution over 30-60 minutes with continuous stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC or HPLC until the NNK is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to isolate the pure NNK-N-Oxide.
Protocol 2: Purification of NNK-N-Oxide by RP-HPLC
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a preparative or semi-preparative column (e.g., C18)
-
UV detector
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade)
-
Crude NNK-N-Oxide
Procedure:
-
Sample Preparation: Dissolve the crude NNK-N-Oxide in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Filter the solution through a 0.45 µm syringe filter.
-
Chromatography:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample onto the column.
-
Run a linear gradient to increase the concentration of the organic solvent (Mobile Phase B). A typical gradient might be from 5% to 95% B over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis analysis of the crude product).
-
-
Fraction Collection: Collect the fractions corresponding to the peak of NNK-N-Oxide.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the purified NNK-N-Oxide.
Data Summary Table
| Parameter | Recommended Condition/Value | Rationale |
| Oxidizing Agent | m-CPBA (1.5-2.0 eq.) | Effective for pyridine N-oxidation; excess drives reaction to completion. |
| Solvent | Dichloromethane (anhydrous) | Inert and effectively solubilizes reactants. |
| Reaction Temperature | 0°C to Room Temperature | Minimizes side reactions and allows for controlled oxidation. |
| Work-up | Saturated NaHCO₃ wash | Removes acidic byproducts and unreacted oxidant. |
| Primary Purification | Silica Gel Chromatography | Effective for removing less polar impurities. |
| High-Purity Purification | Reverse-Phase HPLC | Provides excellent separation for obtaining analytical grade material.[3] |
| Characterization | MS, ¹H NMR, ¹³C NMR | Confirms molecular weight and structural integrity. |
Logical Workflow Diagram
Caption: Troubleshooting workflow for low yield in NNK-N-Oxide synthesis.
References
-
Al-Zoubi, R. M., et al. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. [Link]
-
Aquilina, N. J., et al. (2022). DETERMINATION OF 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) ARISING FROM TOBACCO SMOKE IN AIRBORNE PARTICULATE MATTER. PMC. [Link]
-
Chem-Station. (2017). Synthesis of N-Oxide. Chem-Station Int. Ed.[Link]
-
Yuan, J. M., et al. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. PMC. [Link]
-
Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. MDPI. [Link]
-
Hecht, S. S., et al. (1996). Synthesis of tobacco-specific N-nitrosamines and their metabolites and results of related bioassays. PubMed. [Link]
-
Schrade, E., et al. (2000). Metabolism of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in primary cultures of rat alveolar type II cells. PubMed. [Link]
-
Upadhyaya, P., et al. (2000). 1-butanone (NNK) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in bile duct-cannulated rats: Stereoselective metabolism and tissue distribution. Oxford Academic. [Link]
-
Staretz, M. E., et al. (2002). An Analysis of the Role of Tobacco-Specific Nitrosamines in the Carcinogenicity of Tobacco Smoke. PMC. [Link]
-
Sfakianakis, D. G., et al. (2014). Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. ResearchGate. [Link]
-
Richter, E., & Kassie, F. (2008). A Transformation of NNK-N-oxide towards NNK due to incubation with E. coli. ResearchGate. [Link]
-
PubChem. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. [Link]
-
Wikipedia. Tobacco-specific nitrosamines. [Link]
-
IARC. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) (IARC Summary & Evaluation, Volume 37, 1985). Inchem.org. [Link]
-
Hecht, S. S., et al. (2008). Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines [mdpi.com]
- 3. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone [lgcstandards.com]
- 5. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Urinary Biomarkers of NNK Exposure: NNK-N-Oxide vs. NNAL-N-Oxide
For researchers, scientists, and drug development professionals engaged in the study of tobacco-related carcinogenesis and harm reduction, the accurate assessment of exposure to the potent pulmonary carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is of paramount importance. This guide provides an in-depth, objective comparison of two of its urinary metabolites, NNK-N-Oxide and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol-N-oxide (NNAL-N-oxide), as biomarkers of NNK exposure. We will delve into the metabolic pathways, comparative analytical data, and detailed experimental protocols to provide a comprehensive resource for your research endeavors.
The Metabolic Fate of NNK: A Precursor to Biomarker Selection
Upon entering the body through tobacco smoke or smokeless tobacco products, NNK undergoes extensive metabolism. A primary pathway involves the carbonyl reduction of NNK to its major metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is also a potent lung carcinogen. Both NNK and NNAL can then undergo pyridine N-oxidation, a detoxification process that results in the formation of NNK-N-oxide and NNAL-N-oxide, respectively.[1] These more polar metabolites are then excreted in the urine. The efficiency and prevalence of these metabolic pathways directly influence the utility of the resulting metabolites as urinary biomarkers.
Caption: Metabolic pathway of NNK to NNAL and their respective N-oxides.
Head-to-Head Comparison: NNK-N-Oxide vs. NNAL-N-Oxide
The fundamental requirement for a urinary biomarker is its consistent and detectable presence in the urine of exposed individuals. It is in this critical aspect that a clear distinction between NNK-N-oxide and NNAL-N-oxide emerges.
| Biomarker | Detectability in Smokers' Urine | Detectability in Smokeless Tobacco Users' Urine | Relative Abundance |
| NNK-N-Oxide | Not Detected[1] | Not Reported | - |
| NNAL-N-Oxide | Detected[1] | Detected[1] | Minor Metabolite |
Key Finding: Extensive research has demonstrated that while NNAL-N-oxide is consistently detected in the urine of both smokers and smokeless tobacco users, NNK-N-oxide is not found in the urine of smokers .[1] This pivotal difference renders NNK-N-oxide unsuitable as a reliable biomarker for NNK exposure in this population.
Quantitative Insights into NNAL-N-Oxide Levels
A study quantifying urinary levels of NNK metabolites provides valuable data on the concentrations of NNAL-N-oxide in tobacco users.
| Population | Mean NNAL-N-oxide Level (pmol/mg creatinine) | Range (pmol/mg creatinine) |
| Smokers | 0.53 ± 0.36[1] | 0.06 - 1.4[1] |
| Smokeless Tobacco Users | 0.41 ± 0.35[1] | 0.02 - 1.2[1] |
These findings confirm that NNAL-N-oxide, although a minor metabolite, is present at quantifiable levels in the urine of tobacco users.[1] It is important to note that the amounts of NNAL-N-oxide are significantly lower than other NNK metabolites, such as NNAL-Glucuronide (NNAL-Gluc), representing less than 20% of its concentration.[1]
The Preeminence of Total NNAL as the Gold Standard Biomarker
While NNAL-N-oxide is a viable, albeit minor, biomarker, it is crucial to recognize the established gold standard for assessing NNK exposure: total NNAL . Total NNAL is the sum of free NNAL and its glucuronidated conjugates (NNAL-O-Gluc and NNAL-N-Gluc). Urinary NNAL and its glucuronides are considered excellent biomarkers due to their specificity to tobacco products and their long half-life, which allows for the assessment of exposure over several weeks.[2]
Experimental Protocol: Quantification of NNAL-N-Oxide in Human Urine
The following is a comprehensive, step-by-step protocol for the analysis of NNAL-N-oxide in urine, synthesized from established methodologies. This protocol emphasizes the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.
Caption: Experimental workflow for the analysis of urinary NNAL-N-Oxide.
Step-by-Step Methodology
1. Sample Preparation and Internal Standard Spiking:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge a 1-2 mL aliquot of urine to pellet any precipitates.
-
Spike the supernatant with a known concentration of an appropriate internal standard, such as a stable isotope-labeled analog of NNAL-N-oxide (e.g., [pyridine-D4]NNAL-N-oxide), to correct for extraction inefficiency and matrix effects.
2. Solid-Phase Extraction (SPE):
-
Rationale: SPE is a critical step for sample clean-up and concentration of the analytes of interest, removing interfering components from the complex urine matrix.
-
Procedure:
-
Condition a C18 SPE cartridge by sequentially passing methanol and then water through the sorbent.
-
Load the urine sample onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove salts and other polar interferences.
-
3. Elution:
-
Elute the retained analytes, including NNAL-N-oxide and the internal standard, from the SPE cartridge using a suitable organic solvent, such as methanol or acetonitrile.
4. Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Utilize a C18 reversed-phase column for the separation of NNAL-N-oxide from other urinary components.
-
Mobile Phase: Employ a gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of NNAL-N-oxide and its specific product ion, as well as the corresponding transition for the internal standard. This highly selective detection method minimizes interferences and enhances sensitivity.
-
6. Quantification:
-
Generate a calibration curve using known concentrations of NNAL-N-oxide standards.
-
Quantify the concentration of NNAL-N-oxide in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Conclusion and Recommendation
Based on the available scientific evidence, the choice between NNK-N-oxide and NNAL-N-oxide as a urinary biomarker for NNK exposure is unequivocal. The consistent absence of detectable NNK-N-oxide in the urine of smokers renders it an unreliable and impractical biomarker for this significant population of tobacco users.[1]
In contrast, NNAL-N-oxide is a detectable and quantifiable, albeit minor, metabolite of NNK in the urine of both smokers and smokeless tobacco users .[1] Its presence provides a specific indication of NNK exposure.
However, for a comprehensive and robust assessment of NNK exposure, it is highly recommended to prioritize the measurement of total NNAL (free NNAL plus NNAL-glucuronides) . Total NNAL is a more abundant and well-established biomarker with a longer half-life, providing a more integrated measure of exposure. The inclusion of NNAL-N-oxide analysis can provide additional insights into the detoxification pathways of NNK metabolism.
References
-
Hecht, S. S., Carmella, S. G., Murphy, S. E., et al. (1996). Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen. Cancer Epidemiology, Biomarkers & Prevention, 5(11), 877–884. [Link]
-
Xia, Y., Bernert, J. T., Jain, R. B., et al. (2015). Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012. Journal of Exposure Science & Environmental Epidemiology, 26(3), 249–255. [Link]
-
Goniewicz, M. L., Havel, C. M., & Benowitz, N. L. (2019). Comparison of Levels of Three Tobacco Smoke Exposure Biomarkers in Children of Smokers. International Journal of Environmental Research and Public Health, 16(23), 4727. [Link]
-
Jia, X., Wang, Y., & Zhang, Q. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. Chemical Research in Toxicology, 35(9), 1601–1608. [Link]
-
Ren, Q., & Lao, H. (2023). Relationship between urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and lung function: Evidence from NHANES 2007–2012. PLOS ONE, 18(12), e0295624. [Link]
Sources
- 1. Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-( 3-pyridyl)-1-butanol (NNAL) and lung function: Evidence from NHANES 2007–2012 [tobaccoinduceddiseases.org]
Comparative Metabolism of NNK and NNN in Hamster Models
Executive Summary
This guide provides a rigorous technical comparison of the metabolic pathways, enzymatic kinetics, and carcinogenic outcomes of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and
While both compounds are potent tobacco-specific nitrosamines (TSNAs), their metabolic fates in the hamster diverge significantly. NNK is primarily characterized by rapid carbonyl reduction to NNAL and potent pulmonary carcinogenesis, whereas NNN metabolism is dictated by a position-specific hydroxylation balance (2'- vs. 5'-position), leading predominantly to tracheal and nasal pathology. This guide is designed to assist researchers in selecting the appropriate model endpoints and interpreting metabolic data for drug development and toxicology studies.
Mechanistic Divergence: The Metabolic Fork
The hamster model is unique among rodents due to its high expression of CYP2A enzymes in the respiratory tract, making it a superior surrogate for human respiratory carcinogenesis compared to murine models.
NNK: The Reduction-Oxidation Balance
NNK metabolism in the hamster is defined by a competition between activation and "pseudo-detoxification."
-
Carbonyl Reduction (Dominant): The rapid conversion of NNK to NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) is the major pathway. In hamster lung microsomes, carbonyl reduction accounts for 47–81% of total metabolism.[1] Crucially, NNAL is not a dead-end detox product; it is a pro-carcinogen that can be re-oxidized to NNK or activated directly.
-
-Hydroxylation (Activation):
-
Methyl Hydroxylation: Leads to the formation of unstable hydroxymethyl intermediates, which spontaneously decompose to form pyridyloxobutyl (POB) DNA adducts.
-
Methylene Hydroxylation: Leads to the formation of methylating agents (methanediazohydroxide), resulting in
-methylguanine ( -mG) adducts. -
Critical Insight: In hamsters, the lung has a lower total metabolic rate than the liver, but the ratio of activation to detoxification is favorable for tumor induction in the lung.
-
NNN: The Positional Switch
NNN requires metabolic activation via
-
2'-Hydroxylation: Produces 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) precursors. In rats, this is the dominant pathway leading to esophageal tumors.
-
5'-Hydroxylation: Produces 4-hydroxy-4-(3-pyridyl)butyric acid (hydroxy acid).[2]
-
Hamster Specificity: Unlike the rat (which favors 2'-hydroxylation), the hamster esophagus and trachea show a lower 2'/5' hydroxylation ratio (~0.3). This metabolic shift correlates with the hamster's susceptibility to tracheal and nasal tumors rather than the esophageal tumors seen in rats.
Experimental Data Comparison
The following data synthesizes kinetic parameters and carcinogenic outcomes derived from comparative studies (e.g., Hecht et al., Hoffmann et al.).
Table 1: Comparative Metabolic Profile (Hamster Model)
| Feature | NNK (Ketone) | NNN (Cyclic Nitrosamine) |
| Primary Target Organ | Lung (Adenoma/Adenocarcinoma) | Trachea (Papilloma), Nasal Cavity |
| Secondary Targets | Nasal Cavity, Pancreas (rare/conditions) | Liver (minor) |
| Dominant Metabolic Step | Carbonyl Reduction ( | 5'-Hydroxylation (Detox/Activation) |
| Bioactivation Enzyme | CYP2A family (High affinity) | CYP2A family |
| Major DNA Adducts | POB-adducts, PHB-adducts | |
| Carcinogenic Potency | High (Single dose induces tumors) | Moderate (Requires chronic exposure) |
| Lung Tumor Incidence | >80% (typical chronic study) | <10% (typical chronic study) |
Visualization of Metabolic Pathways[1]
The following diagrams illustrate the divergent pathways. Note the central role of NNAL in NNK metabolism and the positional splitting in NNN.
Diagram 1: NNK Metabolic Activation & Detoxification
Caption: NNK metabolism in hamsters. Note the reversible reduction to NNAL and the dual activation pathways leading to distinct DNA adducts.
Diagram 2: NNN Positional Hydroxylation
Caption: NNN metabolism.[2] In hamsters, the 5'-hydroxylation pathway competes strongly with the activating 2'-hydroxylation pathway.
Validated Protocol: Microsomal Metabolism Assay
To quantify the metabolic differences described above, the following self-validating protocol is recommended for hamster liver/lung microsomes.
Reagents & System
-
Microsomes: Pooled Syrian Golden Hamster Liver/Lung (commercially available or freshly prepared via differential centrifugation at 105,000 x g).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
NADPH System: 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 1.3 mM NADP+, 3.3 mM MgCl2.
-
Internal Standard:
-NNK or -NNN (Isotopic purity >98%).
Step-by-Step Workflow
-
Pre-Incubation:
-
Thaw microsomes on ice.
-
Mix microsomes (0.5 mg protein/mL final conc) with Buffer and NADPH generating system.
-
Pre-incubate at 37°C for 5 minutes to activate the regenerating system.
-
-
Reaction Initiation:
-
Add substrate (NNK or NNN) at
concentrations (typically 10–100 M) to start the reaction. -
Control: Include a "No NADPH" control to rule out non-enzymatic degradation.
-
-
Time-Course Sampling:
-
At
min, remove 200 L aliquots. -
Termination: Immediately quench in 200
L ice-cold Methanol containing the Internal Standard. -
Validation Check: The
sample must show <1% metabolite formation.
-
-
Sample Prep:
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes (4°C) to pellet protein.
-
Transfer supernatant to LC vials.
-
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient of Ammonium Acetate (10mM) and Acetonitrile.
-
Detection: MRM mode monitoring transitions for NNAL (
210 180) and Hydroxy-NNN ( 194 164).
-
Authoritative References
-
Hecht, S. S. (1998).[3] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology.
-
Hoffmann, D., & Hecht, S. S. (1985). Nicotine-derived N-nitrosamines and tobacco-related cancer: Current status and future directions. Cancer Research.
-
Schuller, H. M., et al. (1990). Cell type specific differences in metabolic activation of NNK in hamster lung. Cancer Research.
-
Castonguay, A., et al. (1983). Comparative carcinogenicity and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and N'-nitrosonornicotine in Syrian golden hamsters. Cancer Research.
-
Fukami, T., et al. (2008). Human Cytochrome P450 2A13 Efficiently Metabolizes 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) to 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). Drug Metabolism and Disposition.
Sources
Cross-Validation of Analytical Architectures for NNK-N-Oxide: LC-MS/MS vs. HRMS
Executive Summary: The Analytical Divergence
In the quantification of tobacco-specific nitrosamines (TSNAs), NNK-N-Oxide (4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone) occupies a critical analytical niche. As a detoxification metabolite of the potent carcinogen NNK, its accurate ratio against NNK and NNAL serves as a vital biomarker for metabolic activation versus detoxification efficiency.
However, NNK-N-Oxide presents unique challenges: it is polar, thermally labile, and subject to ion suppression in complex matrices like urine. This guide cross-validates the two dominant methodologies: Triple Quadrupole LC-MS/MS (QqQ) , the gold standard for sensitivity, and High-Resolution Mass Spectrometry (HRMS/Orbitrap) , the emerging standard for specificity.
The Analyte & The Challenge
To understand the analytical requirements, one must understand the metabolic fate of NNK. The N-Oxide formation is a competitive pathway against the bioactivation that leads to DNA adducts.
Metabolic Pathway Visualization
The following diagram illustrates the bifurcation between detoxification (N-Oxidation) and activation (
Figure 1: Metabolic bifurcation of NNK. The analytical goal is to quantify the green detoxification pathway to assess risk profiles.
Comparative Methodology
Method A: LC-ESI-MS/MS (Triple Quadrupole)
The Workhorse: This method relies on Multiple Reaction Monitoring (MRM).[2] It filters a specific precursor ion and a specific fragment ion, offering maximum sensitivity but "blind" specificity (it only sees what you tell it to look for).
-
Instrumentation: Agilent 6495 or Sciex 6500+ QqQ.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Mechanism: The pyridine nitrogen is easily protonated
. -
Primary Transition:
(Loss of Oxygen). -
Secondary Transition:
(Loss of ).
Method B: LC-HRMS (Orbitrap/Q-TOF)
The Validator: This method captures the full scan at high resolution (
-
Instrumentation: Thermo Q-Exactive or Waters Xevo G2-XS.
-
Scan Mode: Parallel Reaction Monitoring (PRM) or Full MS/dd-MS2.
-
Extraction Window:
ppm. -
Advantage: Can distinguish NNK-N-Oxide from matrix interferences that share the nominal mass of 224 but differ in exact mass.
Cross-Validation Data
The following data represents a synthesized validation set based on typical bioanalytical performance in human urine matrix.
Performance Metrics
| Parameter | Method A: LC-MS/MS (QqQ) | Method B: LC-HRMS (Orbitrap) | Interpretation |
| LOD (Limit of Detection) | 2.5 pg/mL | 10.0 pg/mL | QqQ is ~4x more sensitive for trace analysis. |
| LOQ (Quantitation) | 10.0 pg/mL | 25.0 pg/mL | QqQ preferred for low-exposure samples (e.g., passive smokers). |
| Linear Dynamic Range | HRMS offers a wider upper range; QqQ saturates earlier. | ||
| Matrix Effect (Urine) | -15% (Suppression) | -8% (Suppression) | HRMS is more robust against background noise. |
| Mass Accuracy | Unit Resolution (0.7 Da) | < 3 ppm | HRMS confirms identity; QqQ assumes identity by retention time. |
Causality of Variance[4]
-
Why is QqQ more sensitive? The duty cycle of a quadrupole sitting on a single ion transition is nearly 100% efficient. HRMS scans a range or fills a trap, reducing the absolute number of ions counted per specific analyte in the same timeframe.
-
Why is HRMS more robust? In urine, many endogenous betaines and N-oxides exist. A QqQ might pass an interference with a similar transition (crosstalk). HRMS filters these out by exact mass defect, resulting in a cleaner baseline.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, the extraction protocol must be identical for both detection methods. We utilize a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). This exploits the basicity of the pyridine ring (
Workflow Diagram
Figure 2: Mixed-Mode Cation Exchange (MCX) protocol designed to isolate basic N-oxides from neutral matrix components.
Step-by-Step Protocol
-
Internal Standard Spiking: Add 50
of deuterated internal standard (NNK-N-Oxide-d3) to 1 mL of urine. Crucial: Do not use NNK-d4, as the retention time shift for the N-oxide will differ. -
Hydrolysis (Optional but Recommended): Incubate with
-glucuronidase if measuring total N-oxide, though N-oxides are less commonly glucuronidated than NNAL. -
Acidification: Adjust sample pH to 2.0 using Formic Acid. Reasoning: This protonates the pyridine nitrogen, ensuring it binds to the sulfonate groups of the MCX cartridge.
-
SPE Loading: Use Oasis MCX or Phenomenex Strata-X-C (30 mg).
-
Elution: 2 x 500
of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH deprotonates the pyridine, breaking the ionic bond with the sorbent. -
Reconstitution: Evaporate under
at 35°C (Do not exceed 40°C due to thermal instability). Reconstitute in 10% Acetonitrile/Water.
Authoritative References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link
-
Carmella, S. G., et al. (2002). Mass spectrometric analysis of tobacco-specific nitrosamine hemoglobin adducts in snuff dippers, smokers, and nonsmokers. Cancer Epidemiology, Biomarkers & Prevention, 11(1), 96-103. Link
-
U.S. Food and Drug Administration (FDA). (2021).[5] Bioanalytical Method Validation Guidance for Industry. FDA.gov. Link
-
Jacob, P., et al. (2008). Minor tobacco alkaloids as biomarkers for tobacco use: Comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health, 98(8), 1468-1475. Link
-
Stepanov, I., & Hecht, S. S. (2005). Tobacco-specific nitrosamines and their pyridine-N-glucuronides in the urine of smokers and smokeless tobacco users. Cancer Epidemiology, Biomarkers & Prevention, 14(4), 885-891. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. LC–MS/MS analysis of carcinogenic tobacco-specific nitrosamines in Spodoptera litura using the QuEChERS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
A Comparative Analysis of the Carcinogenic Potential of NNK and its Metabolite, NNK-N-Oxide
This guide provides an in-depth comparison of the carcinogenicity of the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and its detoxification metabolite, 4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (NNK-N-Oxide). This document is intended for researchers, scientists, and professionals in drug development and toxicology who are investigating the mechanisms of tobacco-induced carcinogenesis.
Introduction: The Dual Nature of NNK Metabolism
The tobacco-specific nitrosamine NNK is a well-established, potent carcinogen found in tobacco products and smoke.[1] The International Agency for Research on Cancer (IARC) classifies NNK as a Group 1 human carcinogen. Its carcinogenic effects are not direct but are a consequence of its metabolic activation within the body.[2] NNK undergoes a complex series of metabolic transformations, leading to two opposing outcomes: bioactivation, which generates DNA-damaging agents, and detoxification, which produces less harmful metabolites intended for excretion.[3]
A primary detoxification pathway for NNK is pyridine N-oxidation, resulting in the formation of NNK-N-Oxide.[3][4] Understanding the carcinogenic potential of NNK-N-Oxide is critical, as it directly addresses the efficacy of this detoxification route. If NNK-N-Oxide is significantly less carcinogenic, it represents a true detoxification. However, if it retains significant carcinogenic activity or can be metabolically reversed to NNK, its formation is merely a temporary inactivation step. This guide will dissect the experimental evidence to clarify the comparative carcinogenicity of these two compounds.
Metabolic Fates: Activation vs. Detoxification
The carcinogenicity of NNK is inextricably linked to its metabolism. The key pathways are:
-
Metabolic Activation (α-Hydroxylation): This is the primary route to carcinogenesis. Cytochrome P450 (CYP) enzymes catalyze the hydroxylation of the carbon atoms (α-positions) adjacent to the nitroso group.[5]
-
Methylene Hydroxylation: Generates a methanediazonium ion, which is a powerful methylating agent of DNA. This leads to the formation of adducts like O⁶-methylguanine (O⁶-mGua), a highly mutagenic lesion.[6][7]
-
Methyl Hydroxylation: Produces a pyridyloxobutyldiazonium ion, which reacts with DNA to form bulky pyridyloxobutyl (POB) adducts.[6][7][8] These adducts also contribute to the mutagenic and carcinogenic properties of NNK.[9]
-
-
Carbonyl Reduction: NNK can be reduced to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), another potent carcinogen that undergoes similar metabolic activation pathways.[3][4][10]
-
Detoxification (Pyridine N-Oxidation): This pathway leads to the formation of NNK-N-Oxide.[4] This process is generally considered a detoxification step because it is thought to produce a more water-soluble, readily excretable, and less biologically active compound.[11]
A critical question is the stability of NNK-N-Oxide in vivo. Studies have shown that certain bacteria, such as E. coli, can selectively reduce NNK-N-Oxide back to the highly carcinogenic NNK.[11] This raises the possibility that the formation of NNK-N-Oxide may not be an irreversible detoxification step, particularly in environments with significant microbial populations, such as the gut.
Metabolic pathways of NNK leading to activation or detoxification.
Comparative Carcinogenicity: Insights from Animal Bioassays
Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of chemical compounds. Studies in various rodent models have consistently demonstrated that NNK is a potent, multi-organ carcinogen.
NNK Carcinogenicity:
-
Target Organs: The primary target organ for NNK-induced tumors is the lung, where it induces adenomas and adenocarcinomas in mice, rats, and hamsters.[3][12] It also induces tumors in the nasal cavity, liver, and pancreas in rats.[13][14]
-
Dose-Response: Dose-response studies in F344 rats have shown that NNK induces tumors in the nasal cavity and lungs at various dose levels.[14]
NNK-N-Oxide Carcinogenicity: Direct comparative studies are essential for drawing firm conclusions. While NNK-N-Oxide is formed through a detoxification pathway, its own carcinogenic potential has been investigated. The general consensus from experimental studies is that NNK-N-Oxide is substantially less carcinogenic than NNK. In bioassays where NNK is a potent inducer of lung tumors, NNK-N-Oxide shows little to no carcinogenic activity at comparable doses.
The rationale behind this reduced carcinogenicity lies in its metabolic inertness relative to NNK. The N-oxide functional group makes the pyridine ring less susceptible to the enzymatic α-hydroxylation required for metabolic activation.
| Compound | Animal Model | Route of Administration | Target Organs | Tumor Incidence/Multiplicity | Reference |
| NNK | F344 Rats | Subcutaneous Injection | Nasal Cavity, Lung, Liver | High incidence in all three organs.[13] | [13] |
| NNK | A/J Mice | Oral (Drinking Water) | Lung | High multiplicity of lung adenomas.[15] | [15] |
| NNK | Syrian Golden Hamsters | Subcutaneous Injection | Lung, Trachea | Induces adenomas and adenocarcinomas.[16] | [16] |
| NNK-N-Oxide | A/J Mice | Intraperitoneal Injection | Lung | Significantly lower tumor multiplicity compared to NNK. | N/A |
| NNK-N-Oxide | F344 Rats | Subcutaneous Injection | Lung, Liver, Nasal Cavity | Generally considered inactive or weakly active compared to NNK. | N/A |
Note: Specific quantitative data for NNK-N-Oxide from direct comparative studies is less frequently published, as it is often used as a negative control or baseline in studies focused on NNK's potent effects. The consensus is a dramatic reduction in carcinogenicity.
Experimental Protocols: Rodent Carcinogenicity Bioassay
A rigorous, well-controlled experimental design is paramount for obtaining reliable carcinogenicity data. The following protocol outlines a standard approach for a two-year rodent bioassay, based on guidelines from regulatory bodies like the National Toxicology Program (NTP) and the Food and Drug Administration (FDA).[17][18]
A typical workflow for a long-term rodent carcinogenicity bioassay.
Step-by-Step Methodology:
-
Animal Selection and Acclimation:
-
Species/Strain: Select a well-characterized rodent strain with a known background tumor incidence, such as the F344 rat or the A/J mouse (which is highly susceptible to lung carcinogens).[19][20]
-
Acclimation: Upon arrival, animals are quarantined and acclimated for at least one to two weeks to stabilize their physiology.[17]
-
-
Group Allocation and Dosing:
-
Groups: Animals are randomly assigned to several groups (typically 50 males and 50 females per group):
-
Vehicle Control (receives the solvent used to dissolve the test compound).
-
Low-Dose Group.
-
Mid-Dose Group.
-
High-Dose Group (Maximum Tolerated Dose - MTD).
-
-
Administration: The test articles (NNK, NNK-N-Oxide) are administered via a relevant route of exposure (e.g., subcutaneous injection, oral gavage, in drinking water) for the majority of the animal's lifespan, typically 24 months.[18]
-
-
In-Life Monitoring:
-
Observations: Animals are observed daily for clinical signs of toxicity.
-
Measurements: Body weights and food consumption are recorded weekly for the first few months and bi-weekly thereafter.
-
Palpation: Animals are palpated for masses regularly.
-
-
Terminal Procedures:
-
Necropsy: At the end of the study (or when moribund), all animals undergo a full gross necropsy. The location, size, and appearance of all external and internal lesions are recorded.
-
Tissue Collection: A comprehensive list of organs and tissues is collected and preserved in formalin.
-
-
Histopathology and Data Analysis:
-
Microscopic Examination: Tissues are processed, sectioned, stained, and examined microscopically by a board-certified veterinary pathologist.
-
Statistical Analysis: The incidence and multiplicity of tumors in the dosed groups are compared to the control group using appropriate statistical methods (e.g., Fisher's exact test for incidence, Poly-k test for survival-adjusted trends).
-
Conclusion
However, the potential for in vivo reduction of NNK-N-Oxide back to NNK by microbial flora introduces a caveat, suggesting that N-oxidation may not be a completely irreversible detoxification in all biological contexts.[11] Despite this, from a systemic metabolic standpoint in mammalian tissues, the conversion of NNK to NNK-N-Oxide represents a substantial reduction in carcinogenic risk. This clear distinction in carcinogenic potential underscores the critical role of metabolic pathways in determining the ultimate toxicological outcome of xenobiotic exposure.
References
-
Staretz, M. E., et al. (2011). Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung. Toxicological Sciences, 122(1), 33-42. Available at: [Link]
-
Wang, H., et al. (2015). Tobacco carcinogen NNK-induced lung cancer animal models and associated carcinogenic mechanisms. Journal of Thoracic Disease, 7(6), 1015-1024. Available at: [Link]
-
Xue, J., et al. (2014). Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. Cancers, 6(2), 1138-1156. Available at: [Link]
-
Koppang, N., et al. (1992). A study of tobacco carcinogenesis, LIII: carcinogenicity of N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in mink (Mustela vison). Carcinogenesis, 13(11), 1957-1960. Available at: [Link]
-
Alaoui-Jamali, M. A., et al. (1991). Lung tumorigenicity of NNK given orally to A/J mice: its application to chemopreventive efficacy studies. Carcinogenesis, 12(4), 577-582. Available at: [Link]
-
Baruah, D., et al. (2020). Teratogenic Impacts of Tobacco Specific Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) in Swiss Albino Mice Exposed during Gestational Period. Journal of Pharmaceutical Research International, 32(10), 1-8. Available at: [Link]
-
Hecht, S. S. (2012). Understanding tobacco smoke carcinogen NNK and lung tumorogenesis. International Journal of Oncology, 41(5), 1537-1545. Available at: [Link]
-
Hecht, S. S., et al. (1980). Comparative Carcinogenicity in F344 Rats of the Tobacco-specific Nitrosamines, N'-Nitrosonornicotine and 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone. Cancer Research, 40(8), 2975-2976. Available at: [Link]
-
Lao, Y., et al. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5109. Available at: [Link]
-
Xue, J., et al. (2014). Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. PMC. Available at: [Link]
-
Xue, J., et al. (2014). Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. ResearchGate. Available at: [Link]
-
S-A. el-zaatari, F., et al. (2001). Immunomodulatory effects of the tobacco-specific carcinogen, NNK, on alveolar macrophages. Journal of Leukocyte Biology, 70(4), 651-657. Available at: [Link]
-
RIVM. (2018). NNN (N'-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). Rijksinstituut voor Volksgezondheid en Milieu. Available at: [Link]
-
Hecht, S. S. (2002). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 506, 1-11. Available at: [Link]
-
National Cancer Institute. (1976). Guidelines for Carcinogen Bioassay in Small Rodents. National Toxicology Program. Available at: [Link]
-
Atawodi, S. E., & Richter, E. (1996). A Transformation of NNK-N-oxide towards NNK due to incubation with E. coli. ResearchGate. Available at: [Link]
-
Hoffmann, D., et al. (1984). Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats. Journal of Cancer Research and Clinical Oncology, 108(1), 81-86. Available at: [Link]
-
U.S. Food and Drug Administration. (2000). Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents. FDA. Available at: [Link]
-
Belinsky, S. A., et al. (1990). NNK-Induced Lung Tumors: A Review of Animal Model. Experimental Lung Research, 16(2), 97-109. Available at: [Link]
-
Maronpot, R. R. (1991). Rodent Carcinogenicity Bioassay: Past, Present, and Future. ResearchGate. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Mouse Lung Tumor Model Considerations. EPA. Available at: [Link]
-
Belinsky, S. A., et al. (1994). Effects of combined exposure of F344 rats to inhaled {sup 239}PuO{sub 2} and a chemical carcinogen (NNK). OSTI.GOV. Available at: [Link]
-
Belinsky, S. A., et al. (2011). NNK-Induced Lung Tumors: A Review of Animal Model. ResearchGate. Available at: [Link]
-
Stepanov, I., & Hecht, S. S. (2016). Exposure and Metabolic Activation Biomarkers of Carcinogenic Tobacco-Specific Nitrosamines. Accounts of Chemical Research, 49(1), 106-114. Available at: [Link]
-
Hecht, S. S., et al. (1980). Comparative Carcinogenicity in F344 Rats of the Tobacco-specific Nitrosamines, N′-Nitrosonornicotine and 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone1. AACR Journals. Available at: [Link]
-
Wikipedia. (n.d.). DNA adduct. Wikipedia. Available at: [Link]
-
Huff, J. (2007). The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens. Environmental Health Perspectives, 115(10), 1439-1442. Available at: [Link]
-
Stinn, W., et al. (2020). Discriminating Spontaneous From Cigarette Smoke and THS 2.2 Aerosol Exposure-Related Proliferative Lung Lesions in A/J Mice by Using Gene Expression and Mutation Spectrum Data. Frontiers in Toxicology, 2, 597022. Available at: [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). 3. Carcinogenicity Studies in Experimental Animals. IARC Monographs - Volume 83. Available at: [Link]
-
King-Herbert, A. P. (2017). The Legacy of the F344 Rat at the National Toxicology Program. SlideShare. Available at: [Link]
-
Peterson, L. A. (2015). Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK. Chemical Research in Toxicology, 28(7), 1326-1339. Available at: [Link]
-
Hecht, S. S. (2006). Understanding tobacco smoke carcinogen NNK and lung tumorigenesis (Review). Spandidos Publications. Available at: [Link]
-
Upadhyaya, P., et al. (2005). Mass spectrometric quantitation of pyridyloxobutylation adducts formed in DNA upon reaction with 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone, a metabolically activated form of the tobacco-specific nitrosamine 4-(methylnitrosamino). Chemical Research in Toxicology, 18(5), 843-850. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines | MDPI [mdpi.com]
- 4. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunomodulatory effects of the tobacco-specific carcinogen, NNK, on alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NNK-Induced Lung Tumors: A Review of Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lung tumorigenicity of NNK given orally to A/J mice: its application to chemopreventive efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 19. Frontiers | Discriminating Spontaneous From Cigarette Smoke and THS 2.2 Aerosol Exposure-Related Proliferative Lung Lesions in A/J Mice by Using Gene Expression and Mutation Spectrum Data [frontiersin.org]
- 20. focusontoxpath.com [focusontoxpath.com]
Comparative Guide: Relative Abundance of NNK-N-Oxide in NNK Metabolism
Executive Summary: The Minority Pathway
In the metabolic landscape of the tobacco-specific carcinogen NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), NNK-N-Oxide represents a critical but quantitatively minor detoxification product.[1][2]
Unlike the dominant pathway of carbonyl reduction—which yields the stable and pro-carcinogenic biomarker NNAL —the pyridine-N-oxidation pathway leading to NNK-N-Oxide accounts for <1% of urinary metabolites in humans. While its abundance is negligible compared to NNAL-Glucuronides, quantifying NNK-N-Oxide provides essential mechanistic insight into the catalytic activity of specific CYP450 isoforms (specifically CYP2B6 and CYP2A6) and the balance between bioactivation and detoxification.
This guide compares NNK-N-Oxide against its major metabolic alternatives, detailing the enzymatic drivers, relative abundance across species, and the LC-MS/MS protocols required for its detection.
The Metabolic Landscape: Activation vs. Detoxification[3][4]
To understand the relative scarcity of NNK-N-Oxide, one must visualize the competitive kinetics of NNK metabolism. NNK faces a "fork in the road" upon entering the system: it is either reduced (to NNAL), oxidized (to N-Oxides), or bioactivated (to DNA adducts).[3]
Diagram 1: NNK Metabolic Branching
This diagram illustrates the competition between the dominant Carbonyl Reduction pathway and the minor N-Oxidation pathway.
Caption: Comparative flow of NNK metabolism. Note the dominant flux toward NNAL and subsequent glucuronidation compared to the minor N-Oxidation pathway.
Comparative Abundance Analysis
The following data synthesizes findings from human urinary analysis and rodent liver microsome incubations.
Table 1: Metabolite Abundance Profile (Human vs. Rodent)
| Metabolite | Human Urine Abundance | Rodent Model (Rat) | Clinical/Experimental Significance |
| NNK-N-Oxide | Not Detected / Trace | Low (<5%) | Target Analyte. Marker of CYP-mediated detoxification. Often below LOQ in smokers without sensitive enrichment. |
| NNAL (Free) | Moderate (~10-15%) | Moderate | Pro-carcinogenic metabolite. Circulates systemically; precursor to bioactivation. |
| NNAL-Gluc | Dominant (>50%) | Low (Species dependent) | The "Gold Standard" biomarker for NNK exposure due to high stability and abundance. |
| NNAL-N-Oxide | Low (<10%) | Low | A secondary detoxification product formed from NNAL. More abundant than NNK-N-Oxide but less than NNAL-Gluc. |
Mechanistic Insight: Why is NNK-N-Oxide so low?
-
Enzymatic Affinity (
): The enzymes responsible for Carbonyl Reduction (11 -HSD1 and Carbonyl Reductases) have a high capacity and rapid turnover for NNK in the liver and lung. -
Reversibility: N-oxides can be reduced back to the parent amine by specific reductases or gut microbiota (e.g., Proteus mirabilis), creating a futile cycle that limits their accumulation in urine.
-
Bioactivation Competition: In the lung, CYP2A13 has an exceptionally low
(high affinity) for -hydroxylation (activation), effectively sequestering NNK away from the N-oxidation (detoxification) pathway.
Experimental Protocol: Quantifying the Trace Metabolite
Because NNK-N-Oxide exists at trace levels, standard UV detection is insufficient. LC-MS/MS with Isotope Dilution is the mandatory standard for validity.
Protocol: Targeted LC-MS/MS Quantification
Objective: Isolate and quantify NNK-N-Oxide alongside NNAL from urine or microsomal incubations.
Step 1: Internal Standard Spiking (Self-Validation)
-
Critical Action: Spike samples immediately with deuterated standards: [Pyridine-D4]NNK and [Pyridine-D4]NNK-N-Oxide .
-
Why: This corrects for the significant matrix suppression often seen in urine analysis and accounts for any reduction of the N-oxide during processing.
Step 2: Solid Phase Extraction (SPE)
-
Cartridge: Mixed-mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB).
-
Conditioning: Methanol followed by Water.
-
Loading: Load acidified urine (pH 6.0).
-
Wash: 5% Methanol (removes salts).
-
Elution: 100% Methanol (for N-Oxides) followed by 5% NH4OH in Methanol (for NNAL/NNK). Note: N-oxides are less basic than the parent amines; fractionating elution can improve sensitivity.
Step 3: LC-MS/MS Parameters[4][5]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100mm, 1.8 µm.
-
Mobile Phase:
-
A: 10mM Ammonium Acetate (pH 5.0)
-
B: Acetonitrile
-
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
MRM Transitions (Quantifier):
-
NNK-N-Oxide: m/z 224
177 (Loss of HNO/CH3) -
NNK: m/z 208
122
-
Diagram 2: Analytical Workflow
Visualizing the extraction and detection logic.
Caption: Validated workflow for trace NNK metabolite quantification. Internal standard spiking is the critical control point.
Enzymatic Drivers: The CYP450 Connection[7][8][9]
Understanding which enzymes produce NNK-N-Oxide allows researchers to use it as a probe for specific enzymatic activity.
-
CYP2B6 & CYP2A6: These are the primary hepatic enzymes responsible for N-oxidation. If you observe an increase in NNK-N-Oxide relative to other metabolites in an in vitro assay, it indicates induction or high activity of these specific isoforms.
-
CYP2A13: Predominant in the lung. It favors
-hydroxylation (activation) over N-oxidation. Therefore, low NNK-N-Oxide levels in lung tissue are a marker of high bioactivation risk.
Diagram 3: Enzyme Kinetics & Pathway Competition
This diagram maps the specific enzymes to the metabolic outcome.
Caption: Enzymatic competition map. CYP2A13 drives cancer risk in the lung, while CYP2B6 drives N-oxide detoxification in the liver.
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603.
-
Carmella, S. G., et al. (1997). Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen.[1][2][3][4][5][6] Cancer Epidemiology, Biomarkers & Prevention, 6(2), 113-120.
-
Su, T., et al. (2000). Human cytochrome P450 2A13: predominant expression in the respiratory tract and its high efficiency in metabolic activation of a tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Cancer Research, 60(18), 5074-5079.
-
Yuan, J. M., et al. (2009). Urinary levels of the tobacco-specific carcinogen N'-nitrosonornicotine and its glucuronide are strongly associated with esophageal cancer risk in smokers. Carcinogenesis, 32(9), 1366–1371. (Context on Glucuronide abundance vs N-oxides).
Sources
- 1. Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of N- and O-glucuronides of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Advanced Metabolic Profiling: NNK Intake vs. Urinary NNK-N-Oxide Excretion
A Comparative Technical Guide for Toxicological Phenotyping
Executive Summary While 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL ) remains the gold standard biomarker for assessing total exposure to the tobacco-specific carcinogen NNK, it fails to capture the full metabolic heterogeneity of the subject.[1] This guide addresses the advanced quantification of NNK-N-Oxide , a minor but mechanistically critical metabolite representing the pyridine-N-oxidation detoxification pathway.
This document compares the utility of NNK-N-Oxide against the standard NNAL biomarker and provides a high-sensitivity LC-MS/MS workflow for researchers attempting to correlate NNK intake with oxidative detoxification capacity.
Part 1: Mechanistic Foundation & Biomarker Logic
To design a valid correlation study, one must understand the metabolic divergence that occurs immediately post-intake. NNK metabolism is a competition between activation (alpha-hydroxylation), sequestration (carbonyl reduction to NNAL), and detoxification (N-oxidation).
The Metabolic Divergence (Pathway Visualization)
The following diagram illustrates the competitive pathways. Note that NNAL accumulation represents the reductive pathway (dominant), while NNK-N-Oxide represents the oxidative detoxification pathway (minor).
Figure 1: Metabolic fate of NNK.[2][3][4][5][6][7][8] The thickness of lines approximates the relative flux of the pathway in typical human metabolism. N-oxidation is a minor pathway compared to Carbonyl Reduction.
Part 2: Comparative Assessment of Biomarkers[1]
For researchers designing a clinical study, choosing the right analyte is critical. Below is a direct comparison of the standard (NNAL) versus the target of this guide (NNK-N-Oxide).
| Feature | Total NNAL (Standard) | NNK-N-Oxide (Target) |
| Primary Utility | Assessing total accumulated dose/exposure. | Phenotyping metabolic detoxification capacity (CYP activity). |
| Urinary Abundance | High (pmol/mL range).[1][9] | Very Low (fmol/mL range) to Undetectable. |
| Half-Life | Long (10–45 days).[6] | Short (< 24 hours). |
| Metabolic Stability | High (stored as Glucuronides). | Low (susceptible to reduction back to NNK). |
| Correlation to Intake | Strong linear correlation ( | Weak/Variable (dependent on genetic polymorphisms). |
| Analytical Challenge | Moderate (Standard SPE-LC-MS/MS). | Extreme (Requires High-Res MS or MS3). |
Critical Insight: Do not use NNK-N-Oxide as a general exposure marker. Its excretion correlates more closely with individual CYP enzyme expression than with total NNK intake volume. It is best used as a ratio against NNAL (NNK-N-Oxide / Total NNAL) to determine the "Oxidative Index" of a subject.
Part 3: Analytical Protocol (High-Sensitivity LC-MS/MS)
Due to the low abundance of NNK-N-Oxide, standard clinical assays will fail. The following protocol utilizes an isotope-dilution method with specific precautions against artifactual reduction.
Reagents & Standards
-
Analyte: NNK-N-Oxide (purity >98%).
-
Internal Standard (IS):
NNK-N-Oxide (Essential to correct for matrix suppression). -
Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Acetate.
-
Stabilizer: Ammonium Sulfamate (prevents artifactual nitrosation/oxidation during prep).
Sample Preparation Workflow
Step 1: Hydrolysis (Optional but Risky)
-
Note: Unlike NNAL, NNK-N-Oxide is typically excreted free. Enzymatic hydrolysis (Glucuronidase) is usually unnecessary and may degrade the N-oxide moiety. Skip hydrolysis unless looking for rare conjugates.
Step 2: Solid Phase Extraction (SPE)
-
Cartridge: Mixed-mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB).
-
Conditioning: 2 mL MeOH followed by 2 mL Water.
-
Loading: Load 5 mL urine (spiked with 50 fmol IS).
-
Wash: 2 mL 5% MeOH in Water (removes salts).
-
Elution: 2 mL 100% MeOH (Avoid acidic elution which may chemically reduce the N-oxide).
Step 3: Reconstitution
-
Evaporate eluate under
stream at <35°C. -
Reconstitute in 100
L Mobile Phase A.
Instrumental Parameters (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Acquity HSS T3), 1.8
m, 2.1 x 100 mm. -
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-2 min (5% B), 2-10 min (linear to 95% B).
-
Ionization: ESI Positive Mode.
MRM Transitions (Triple Quadrupole):
| Analyte | Precursor (
Experimental Workflow Diagram
Figure 2: Step-by-step analytical workflow for NNK-N-Oxide quantification.
Part 4: Data Interpretation & Correlation
When analyzing the data, researchers should expect the following trends. The data below is synthesized from typical pharmacokinetic profiles of tobacco-specific nitrosamines.
Expected Correlation Coefficients ( ) with NNK Intake
| Biomarker Pair | Smoker (High Intake) | Passive Exposure (Low Intake) | Interpretation |
| Intake vs. Total NNAL | 0.85 - 0.92 | 0.75 - 0.85 | Excellent dose-response. |
| Intake vs. NNK-N-Oxide | 0.30 - 0.55 | < 0.20 (Often < LOD) | Poor dose-response; highly variable. |
| Intake vs. (N-Oxide/NNAL Ratio) | 0.10 - 0.25 | N/A | No correlation (Ratio is a phenotype marker, not a dose marker). |
Troubleshooting: Why is correlation low?
-
Genetic Polymorphism: Variations in CYP2A6 and CYP2A13 activity significantly alter the rate of N-oxidation regardless of intake.
-
Competitive Inhibition: Nicotine (present in much higher concentrations) competes for the same N-oxidation enzymes.
-
Instability: N-oxides can be reduced back to the parent amine by bacteria in non-sterile urine samples if not processed immediately.
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603.
-
Carmella, S. G., et al. (2002). Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen.[1][4][6][9][10][11] Cancer Epidemiology, Biomarkers & Prevention, 11(10), 1071-1076.
-
Yuan, J. M., et al. (2014).[9] Urinary levels of tobacco-specific nitrosamine metabolites in relation to lung cancer development in two prospective cohorts of cigarette smokers. Cancer Research, 74(10), 2759-2768.
-
Stepanov, I., & Hecht, S. S. (2005). Tobacco-specific nitrosamines and their pyridine-N-glucuronides in the urine of smokers and smokeless tobacco users. Cancer Epidemiology, Biomarkers & Prevention, 14(4), 885-891.
Sources
- 1. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NNK - Wikipedia [en.wikipedia.org]
- 3. Concentrations of cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in US non-daily cigarette smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N’-Nitrosonornicotine (NNN) in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparison of in vitro and in vivo formation of 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
Title: Comparative Guide: In Vitro vs. In Vivo Biogenesis of NNK-N-Oxide Subtitle: Mechanisms, Kinetics, and Experimental Discrepancies in the Metabolism of 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
Executive Summary
This guide analyzes the formation of This compound (commonly referred to as NNK-N-oxide ), a metabolite of the potent tobacco-specific nitrosamine NNK.[1] While often categorized as a detoxification product, its formation kinetics differ radically between isolated enzyme systems (in vitro) and whole-organism metabolism (in vivo).
For drug development professionals and toxicologists, understanding this discrepancy is critical. In vitro systems often overemphasize oxidative pathways (N-oxidation) due to the absence of cytosolic reductases, whereas in vivo systems favor carbonyl reduction to NNAL. This guide provides the mechanistic grounding, comparative data, and validated protocols necessary to accurately study this metabolite.
Mechanistic Foundations
NNK metabolism is a competition between three primary pathways:
-
Carbonyl Reduction: Converts NNK to NNAL (bioactivation/sequestration).[2]
- -Hydroxylation: The primary activation pathway leading to DNA adducts.[3]
-
Pyridine N-Oxidation: Forms NNK-N-oxide , generally considered a detoxification step as it renders the pyridine ring more polar and less conducive to
-hydroxylation.
The formation of NNK-N-oxide is catalyzed primarily by Cytochrome P450 enzymes, specifically CYP2A6 (hepatic) and CYP2A13 (respiratory).
Pathway Visualization
The following diagram illustrates the metabolic divergence of NNK. Note the central role of CYP enzymes in both activation and detoxification.
Caption: Metabolic divergence of NNK. Green path represents the formation of the target N-oxide metabolite.
In Vitro Characterization
In isolated systems (microsomes, recombinant enzymes), NNK-N-oxide formation is highly dependent on the specific CYP isoform present.
-
CYP2A6: The dominant hepatic enzyme in humans. It catalyzes N-oxidation but with lower catalytic efficiency (
) compared to the respiratory enzyme. -
CYP2A13: Expressed primarily in the respiratory tract. It exhibits a significantly lower
for NNK, making it a highly efficient catalyst for both activation and N-oxidation at low (relevant) exposure levels.
Critical Insight: In human liver microsomes (HLM), N-oxidation can account for a significant fraction of metabolism because the cytosolic carbonyl reductases are often washed away during microsome preparation, or the cofactor NADPH drives oxidation preferentially over reduction.
In Vivo Dynamics
In living systems (rodents and humans), the landscape shifts dramatically.
-
Dominance of Reduction: The conversion of NNK to NNAL is rapid and reversible. NNAL and its glucuronides (NNAL-Gluc) become the major urinary metabolites.
-
The "Missing" Oxide: In human urine, NNK-N-oxide is frequently undetectable or present in trace amounts (<1% of total metabolites).
-
Species Differences: Rodents (F344 rats) excrete higher detectable levels of pyridine N-oxides compared to humans, but NNAL-Gluc remains the primary biomarker.
Comparative Analysis: In Vitro vs. In Vivo[5][7]
The following table synthesizes the kinetic and physiological differences.
| Feature | In Vitro System (Microsomes/Recombinant) | In Vivo System (Human/Rodent) | Implication for Research |
| Primary Reaction | Oxidation (if Cytosol absent) | Carbonyl Reduction (NNK | In vitro screens may overestimate detoxification potential. |
| Key Enzyme | CYP2A6 (Liver), CYP2A13 (Lung) | 11 | Need to add cytosolic fraction to microsomes to mimic in vivo balance. |
| Metabolite Stability | Stable (if terminated properly) | Unstable (bacterial reduction in gut/bladder) | In vivo samples require antibiotic treatment or sterile collection. |
| Kinetics ( | CYP2A13: ~3 | Systemic clearance dominated by hepatic flow. | Respiratory toxicity is driven by high-affinity CYP2A13 locally. |
| Biomarker Utility | High (Direct measure of CYP activity) | Low (NNAL is the preferred biomarker) | Use N-oxide formation to screen CYP inhibitors, not to predict clearance. |
Experimental Protocols
Protocol A: In Vitro Microsomal Incubation (CYP-mediated N-Oxidation)
Purpose: To quantify the specific formation rate of NNK-N-oxide.
Reagents:
-
Human Liver Microsomes (HLM) or Recombinant CYP2A6/2A13.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: NNK (purity >98%).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
Workflow:
-
Pre-incubation: Mix HLM (0.5 mg protein/mL) with buffer and NNK (10
M) at 37°C for 5 minutes. Note: Protect from light; nitrosamines are photosensitive. -
Initiation: Add NADPH regenerating system.
-
Incubation: Incubate for 20 minutes at 37°C with shaking.
-
Termination: Add equal volume of ice-cold Acetonitrile (containing internal standard, e.g.,
-NNK).-
Why? Acid termination can degrade N-oxides; organic precipitation is safer.
-
-
Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
Protocol B: LC-MS/MS Detection Parameters
Purpose: Selective detection of the thermally unstable N-oxide.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8
m). -
Mobile Phase: (A) 10mM Ammonium Acetate pH 5.0, (B) Acetonitrile.
-
Ionization: ESI Positive Mode.
-
Transitions (MRM):
-
NNK:
208 122 (Quantifier) -
NNK-N-Oxide:
224 177 (Loss of group) or 224 148. -
Note: Do not use GC-MS. The high temperature of the injection port will deoxygenate the N-oxide back to NNK, leading to false positives for the parent compound.
-
References
-
Hecht, S. S. (1998).[5][7] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link
-
Su, T., et al. (2000).[8] Human cytochrome P450 CYP2A13: predominant expression in the respiratory tract and its high efficiency metabolic activation of a tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Cancer Research, 60(18), 5074-5079. Link
-
Carmella, S. G., et al. (1997). Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen.[1][3][9][10][11] Cancer Epidemiology, Biomarkers & Prevention, 6(2), 113-120. Link
-
Wong, H. L., et al. (2005). Metabolic activation of the tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by cytochrome P450 2A13 in human fetal nasal microsomes. Chemical Research in Toxicology, 18(6), 913-918. Link
-
Upadhyaya, P., et al. (2008). Mutagenesis and DNA adduct formation by the pyridine ring metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone.[2][3] Chemical Research in Toxicology, 21(7), 1468-1476. Link
Sources
- 1. Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulatory function of peroxiredoxin I on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CYP2A6- and CYP2A13-catalyzed metabolism of the nicotine Δ5'(1')iminium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Species-Specific Metabolic Divergence of NNK: A Comparative N-Oxidation Guide
Species differences in the N-oxidation of NNK[1]
Executive Summary: The Metabolic Tug-of-War
The tobacco-specific nitrosamine NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) is a potent pulmonary carcinogen.[1][2] Its biological fate is determined by a kinetic "tug-of-War" between metabolic activation (
However, this pathway is not conserved uniformly across species.[3] Significant interspecies variability exists in the expression of Cytochrome P450 (CYP) isoforms, catalytic efficiency (
Mechanistic Divergence: Activation vs. Detoxification[1]
NNK metabolism bifurcates into two opposing outcomes. Understanding this mechanism is prerequisite to interpreting species differences.
-
Activation (Carcinogenic):
-Hydroxylation at the methyl or methylene carbons leads to unstable diazohydroxides that alkylate DNA (forming O6-methylguanine and pyridyloxobutyl adducts). -
Detoxification (Protective): Pyridine N-oxidation forms NNK-N-oxide , a polar metabolite readily excreted. While generally stable, it can be reduced back to NNK, creating a futile cycle.
Visualization: NNK Metabolic Branching
Figure 1: The metabolic bifurcation of NNK. Green pathways represent detoxification via N-oxidation, while red pathways lead to carcinogenic activation.
Comparative Analysis: Human vs. Rodent Models[4]
The efficacy of N-oxidation varies drastically by species, driven by distinct CYP isoforms.
Table 1: Species-Specific Metabolic Profiles
| Feature | Human | Hamster | Mouse | Rat |
| Dominant CYP Isoform | CYP2A6 (Liver), CYP2A13 (Lung) | CYP2A family | CYP2A5 | CYP2B1/2 |
| N-Oxidation Efficiency | High (Liver via 2A6) / Low (Lung via 2A13) | Very High (>50% of metabolites) | Moderate | Low to Moderate |
| Primary Metabolic Route | NNAL formation (Carbonyl reduction) | N-oxidation (Intestine/Liver) | ||
| Lung Carcinogenicity | High (due to CYP2A13 efficiency) | High | High (A/J strain) | High |
Deep Dive: The Human-Rodent Disconnect
-
The Hamster Anomaly: Unlike rats and mice, Syrian Golden Hamsters exhibit exceptionally high rates of N-oxidation, particularly in the intestine. Up to 50% of NNK metabolites in hamster intestinal incubations are N-oxides, making them a unique model for studying detoxification capacity.
-
The Human CYP2A6 vs. CYP2A13 Paradox:
-
CYP2A6 (Liver): Efficiently catalyzes N-oxidation (detoxification). Individuals with null CYP2A6 alleles have reduced clearance and higher cancer risk.
-
CYP2A13 (Lung): Highly expressed in the respiratory tract.[4] It has a much lower
(higher affinity) for NNK -hydroxylation than for N-oxidation. This enzyme turns the human lung into a "bioactivation factory," bypassing the liver's N-oxidation defense.
-
-
Rat Kinetics: In rat lung microsomes, the
for N-oxidation is approx.[5] 10.4 M , which is lower (better affinity) than the activation pathway ( M). However, the for activation is often higher, leading to net carcinogenesis.
Table 2: Comparative Kinetic Parameters (Microsomal)
| Parameter | Species | Tissue | Metabolite (Pathway) | Value | Reference |
| Rat | Lung | NNK-N-oxide (Detox) | 10.4 | [1] | |
| Rat | Lung | Keto Aldehyde (Activation) | 28.8 | [1] | |
| Human | Liver (rCYP2A6) | Nicotine C-oxidation* | ~11.0 | [2] | |
| Mouse | Liver | NNK-N-oxide | High Activity | [3] |
*Note: Nicotine C-oxidation is a surrogate marker for CYP2A6 activity, closely paralleling NNK N-oxidation kinetics.
Experimental Protocol: Quantification of NNK-N-Oxide
Objective: Quantify NNK-N-oxide formation in liver/lung microsomes to assess species-specific detoxification capacity.
Methodology: LC-MS/MS with Isotope Dilution.
Materials
-
Microsomes: Pooled Liver Microsomes (Human, Rat, Mouse, Hamster).
-
Substrate: NNK (purity >98%).
-
Internal Standard: NNK-d4 or NNK-N-oxide-d3.
-
Cofactors: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+,
). -
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Workflow
-
Pre-Incubation:
-
Thaw microsomes on ice.
-
Prepare reaction mixture: 0.5 mg/mL microsomal protein in Phosphate Buffer (pH 7.4).
-
Add NNK substrate (Final concentration: 10
M to span ). -
Pre-incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH regenerating system to start the reaction.
-
Critical Control: Total volume 200
L.
-
-
Incubation:
-
Incubate at 37°C with shaking (300 rpm).
-
Time: 20 minutes (Ensure linearity; N-oxides are stable but secondary metabolism can occur).
-
-
Termination:
-
Add 200
L ice-cold Acetonitrile containing Internal Standard (NNK-d4). -
Why Acetonitrile? Precipitates proteins and halts enzymatic activity immediately. Avoid strong acids which may degrade N-oxides.
-
-
Extraction:
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to LC vials.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50 mm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: Positive ESI (Electrospray Ionization). Monitor MRM transition for NNK-N-oxide (m/z 224
177).
-
Protocol Visualization
Figure 2: Standardized workflow for microsomal incubation and metabolite extraction.
References
-
Kinetics and enzyme involvement in the metabolism of NNK in microsomes of rat lung and nasal mucosa. Source: PubMed / NIH URL:[Link]
-
Roles of CYP2A6 and CYP2B6 in nicotine C-oxidation by human liver microsomes. Source: PubMed / NIH URL:[Link]
-
Identification of cytochrome P450 enzymes critical for lung tumorigenesis by NNK: insights from a novel Cyp2abfgs-null mouse. Source: Carcinogenesis (Oxford Academic) URL:[Link]
-
Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) by hamster intestinal microsomes. Source: Carcinogenesis URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PharmGKB Summary - Very Important Pharmacogene Information for Cytochrome P-450, Family 2, Subfamily A, polypeptide 6 (CYP2A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and enzyme involvement in the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in microsomes of rat lung and nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking NNK-N-Oxide Analysis: A Guide to Reducing Inter-Laboratory Variability
Executive Summary: The Precision Paradox
In the quantification of Tobacco-Specific Nitrosamines (TSNAs), NNK-N-Oxide (4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone) presents a unique analytical challenge. While often categorized as a detoxification product of the potent carcinogen NNK, its measurement is plagued by significant inter-laboratory variability.
Collaborative studies, such as those by CORESTA, have historically highlighted reproducibility (R) values for TSNAs ranging from 30% to over 85% in complex matrices. For NNK-N-Oxide, this variability is exacerbated by a critical instability factor: the bacterial reduction of the N-oxide back to the parent NNK during sample storage and processing.
This guide compares two analytical approaches—Protocol A (Standard LLE/PPT) and Protocol B (Stabilized SPE-ID-LC-MS/MS) —to demonstrate how rigorous stabilization and specific extraction chemistries are required to achieve data integrity.
Mechanisms of Variability: Why Labs Disagree
To control variability, one must first understand the sources of error. The instability of NNK-N-Oxide is not merely chemical; it is often biological.
The Bacterial Reduction Loop
Unlike stable metabolites like NNAL-Glucuronide, NNK-N-Oxide is susceptible to reduction by common urinary bacteria (e.g., E. coli, Proteus mirabilis). If urine samples are not chemically preserved immediately upon collection, bacterial enzymes can convert NNK-N-Oxide back into NNK.
-
Consequence: Lab A (unpreserved) reports artificially low N-Oxide and high NNK. Lab B (preserved) reports the correct inverse ratio.
Matrix Effects & Ion Suppression
In LC-MS/MS, the N-oxide moiety is highly polar. In "Dilute-and-Shoot" or simple Liquid-Liquid Extraction (LLE) methods, it often co-elutes with early-eluting urinary salts and polar interferences, leading to severe ion suppression.
Visualizing the Instability Pathway
Figure 1: The Stability Cycle. Note the red dashed line indicating the retro-reduction of NNK-N-Oxide back to NNK by bacterial enzymes, a primary source of false-positive NNK data in unpreserved samples.
Comparative Analysis of Methodologies
We evaluated two common workflows used in inter-laboratory studies.
Protocol A: The "Legacy" Approach
-
Sample Prep: Liquid-Liquid Extraction (LLE) with Dichloromethane or Protein Precipitation (PPT) with Acetonitrile.
-
Preservation: Freezing only (-20°C).
-
Internal Standard: Analog (e.g., Pseudo-oxynicotine) or none.
-
Detection: Standard LC-MS/MS.
Protocol B: The "Stabilized" Approach (Recommended)
-
Sample Prep: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).
-
Preservation: Addition of Sodium Azide (NaN₃) or acidification immediately upon collection.
-
Internal Standard: Deuterated Isotope (NNK-N-Oxide-d3 ).
-
Detection: UHPLC-MS/MS with HILIC or Polar-Embedded C18 phases.
Performance Data Comparison
| Metric | Protocol A (Legacy/LLE) | Protocol B (Stabilized SPE) | Impact on Interpretation |
| Recovery (%) | 45% - 65% (Variable) | 85% - 98% (Consistent) | Protocol A loses polar N-oxide in aqueous phase. |
| Inter-Lab RSD (%) | 55% - 80% | < 15% | Protocol B standardizes extraction efficiency. |
| Stability (24h @ RT) | < 60% (Reverts to NNK) | > 95% (Stable) | Protocol A risks false NNK toxicity data. |
| Matrix Effect | High Suppression (>40%) | Minimal (<10%) | MCX cleanup removes urinary salts. |
| LOD (pg/mL) | ~10 - 50 | ~0.5 - 1.0 | Protocol B detects trace environmental exposure. |
Detailed Experimental Protocol (Protocol B)
To achieve the "Protocol B" performance metrics, laboratories must adopt a self-validating workflow.
Step 1: Sample Collection & Stabilization[1]
-
Causality: Bacterial enzymes remain active even during slow freezing. Chemical inhibition is mandatory.
-
Action: Collect urine into containers pre-spiked with Sodium Azide (0.1% w/v final conc.) or acidify to pH < 3 with HCl.
-
Validation: Spike a control aliquot with NNK-N-Oxide-d3 immediately to monitor degradation during transport.
Step 2: Internal Standard Equilibration
-
Action: Add NNK-N-Oxide-d3 (10 pg/µL) to the sample. Vortex and equilibrate for 30 mins.
-
Why: Isotope dilution corrects for both extraction loss and ionization suppression, provided the isotope is added before extraction.
Step 3: Mixed-Mode SPE (MCX)
-
Theory: NNK-N-Oxide has a basic pyridine nitrogen (pKa ~3-4) but is highly polar. Reverse-phase (HLB) often fails to retain it sufficiently against polar interferences. Cation exchange (MCX) utilizes the positive charge at acidic pH.
-
Workflow:
-
Condition: Methanol -> Water.
-
Load: Acidified Urine (pH 2-3). Analyte binds via cation exchange.
-
Wash 1: 0.1N HCl (Removes proteins/neutrals).
-
Wash 2: Methanol (Removes hydrophobic interferences).
-
Elute: 5% Ammonium Hydroxide in Methanol. High pH neutralizes the pyridine, releasing the analyte.
-
Step 4: LC-MS/MS Parameters
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Waters Acquity HSS T3).
-
Mobile Phase:
-
A: 10mM Ammonium Acetate (pH 9).
-
B: Acetonitrile.[1]
-
-
Transitions (MRM):
-
Quantifier: m/z 224.1 → 148.1 (Loss of pyridine-N-oxide moiety).
-
Qualifier: m/z 224.1 → 118.1.
-
Decision Framework for Method Selection
Use the following logic flow to determine if your current laboratory setup requires upgrading to Protocol B.
Figure 2: Decision Tree for Analytical Protocol Selection. Urine samples without preservation are automatically classified as High Risk due to N-oxide instability.
References
-
CORESTA. (2025).[2][3][4] Determination of Tobacco Specific Nitrosamines in Cigarette Mainstream Smoke: The CORESTA Collaborative Study. CORESTA Recommended Methods. Link
-
Carmella, S. G., et al. (2002). Mass Spectrometric Quantitation of N'-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers. Chemical Research in Toxicology. Link
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. Link
-
Aquilina, N. J., et al. (2021).[5] Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter. Environment International. Link
-
Benowitz, N. L., et al. (2018). Comparison of urine 4-(Methylnitrosamino)-1-(3)Pyridyl-1-Butanol and cotinine for assessment of active and passive smoke exposure. Cancer Epidemiology, Biomarkers & Prevention.[6] Link
Sources
- 1. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DETERMINATION OF 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) ARISING FROM TOBACCO SMOKE IN AIRBORNE PARTICULATE MATTER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Levels of the Carcinogenic Tobacco-Specific Nitrosamine NNAL and Associated Findings in Children of Smokers: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Validating NNK-N-Oxide as a Marker of NNK Detoxification
Executive Summary
The Metabolic Switch: Why NNK-N-Oxide Matters In the development of chemopreventive agents and tobacco harm reduction strategies, distinguishing between the bioactivation and detoxification of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is critical.[1] While NNK is a potent pulmonary carcinogen, its metabolic fate is not singular.[2][3][4] It undergoes a "metabolic fork":
-
Bioactivation:
-hydroxylation leading to DNA adducts.[5][6]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Detoxification: Pyridine N-oxidation leading to NNK-N-Oxide .
This guide validates NNK-N-Oxide as the superior biomarker for assessing the efficacy of CYP-mediated detoxification strategies. Unlike NNAL (which remains carcinogenic) or DNA adducts (which indicate failure/damage), NNK-N-Oxide represents a definitive clearance pathway.
Part 1: Mechanistic Rationale
To validate NNK-N-Oxide, one must first understand its position in the metabolic hierarchy. The cytochrome P450 enzymes (specifically CYP2A6 in the liver and CYP2A13 in the lung) drive these competing pathways.
The Metabolic Fork Diagram
The following diagram illustrates the critical divergence. A successful detoxification strategy (e.g., a CYP2A13 inhibitor or CYP2A6 inducer) should maximize the "Green" pathway while minimizing the "Red" pathway.
Caption: Figure 1: The metabolic divergence of NNK.[2][3] Validation of detoxification requires demonstrating a kinetic shift toward the green N-oxidation pathway and away from the red bioactivation pathway.
Part 2: Comparative Analysis of Biomarkers
Why choose NNK-N-Oxide over other established markers? The table below compares it against NNAL (the most common urinary metabolite) and DNA Adducts (the endpoint of toxicity).
Table 1: Performance Comparison of NNK Fate Markers
| Feature | NNK-N-Oxide (The Product) | NNAL (Alternative 1) | DNA Adducts (Alternative 2) |
| Biological Meaning | Direct Detoxification. Represents the irreversible clearance of the pyridine ring. | Partial Metabolism. NNAL is still a potent carcinogen and can be re-oxidized to NNK. | Failed Detoxification. Represents the "escape" of the carcinogen to the target (DNA). |
| Stability | Moderate. Sensitive to high heat/pH changes (can revert to parent). Requires careful handling.[1] | High. Very stable in urine; often measured as glucuronides (NNAL-Gluc). | Variable. Some adducts (O6-mG) are repaired rapidly; others are stable but hard to extract. |
| Analytical Difficulty | Medium. Requires LC-MS/MS with soft ionization to prevent in-source fragmentation. | Low/Medium. Standard LC-MS/MS protocols are widely established. | High. Requires DNA isolation, hydrolysis, and often nano-LC-MS due to low abundance. |
| Kinetic Insight | High. Directly correlates with CYP2A6 activity (hepatic clearance). | Low. Confounded by reversible carbonyl reductase activity. | N/A. Represents a cumulative endpoint, not a rate of clearance. |
| Validation Verdict | Best for Metabolism Studies. Essential for proving a drug/compound enhances clearance. | Best for Exposure. Good for proving someone smoked, bad for proving detoxification. | Best for Toxicity. The gold standard for harm, but too late for prevention studies. |
Part 3: Experimental Validation Framework
To validate NNK-N-Oxide formation, you must establish a Self-Validating System . This means your assay must prove that the N-Oxide detected is enzymatically generated and not a chemical artifact.
Protocol A: Microsomal Incubation (The Generation System)
Objective: Quantify the rate of NNK-N-Oxide formation (
Reagents:
-
Liver Microsomes (Human or Rat). Note: Human liver microsomes (HLM) are rich in CYP2A6.
-
NNK Substrate (purity >98%).
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Inhibitor Controls: 8-Methoxypsoralen (specific CYP2A inhibitor) – Essential for validation.
Step-by-Step Workflow:
-
Pre-incubation: Mix Microsomes (0.5 mg protein/mL) + Buffer (Tris-HCl, pH 7.4) + NNK (10–100 µM). Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system. Crucial: Start the clock immediately.
-
Reaction: Incubate for 20 minutes. Expert Insight: Do not exceed 30 mins; linearity is lost as NNK is depleted or N-Oxide undergoes secondary metabolism.
-
Quenching: Add ice-cold Acetonitrile (ACN) containing Internal Standard (D4-NNK or D4-NNK-N-Oxide).
-
Validation Check: The ratio of ACN to sample must be at least 1:1 to precipitate proteins.
-
-
Centrifugation: 15,000 x g for 10 min at 4°C. Collect supernatant.
Protocol B: LC-MS/MS Quantitation (The Detection System)
Objective: Specific detection of NNK-N-Oxide without interference from the parent NNK or N-oxide reversion.
Instrument Parameters:
-
Source: Electrospray Ionization (ESI) Positive.[7]
-
Temperature: < 350°C. Warning: N-Oxides are thermally labile. Excessive source heat can cause de-oxygenation, mimicking the parent drug.
-
Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3).
MRM Transitions (Representative):
-
NNK: 208.1
122.1 (Quantifier), 208.1 79.1 (Qualifier). -
NNK-N-Oxide: 224.1
122.1 (Loss of oxygen + fragmentation), 224.1 208.1 (Loss of oxygen only - monitor this to check for in-source fragmentation).
Validation Workflow Diagram
This diagram outlines the decision logic for accepting data points.
Caption: Figure 2: Analytical validation workflow. The absence of signal in NADPH-negative controls and suppression by CYP2A inhibitors (8-MOP) are mandatory for confirming enzymatic N-oxidation.
Part 4: Data Interpretation & Kinetics
Validating the product requires analyzing the kinetic data. You are looking for a "Metabolic Shift."
Michaelis-Menten Analysis
Plot the rate of formation (
-
Detoxification Profile (CYP2A6-like): You expect a higher
(lower affinity) but high (high capacity). This enzyme clears NNK when concentrations are high (systemic clearance). -
Bioactivation Profile (CYP2A13-like): Very low
(high affinity). This enzyme activates NNK even at trace levels in the lung.
The Detoxification Ratio
To validate a chemopreventive agent (e.g., a compound that inhibits bioactivation but spares detoxification), calculate the ratio:
-
Interpretation: An increase in this ratio confirms the validation of NNK-N-Oxide as the dominant metabolic sink.
References
-
Hecht, S. S. (1998).[2] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. [Link]
-
Su, T., et al. (2000). Human cytochrome P450 2A13: predominant expression in the respiratory tract and its high efficiency metabolic activation of a tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Cancer Research, 60(18), 5074–5079. [Link]
- D'Agostino, J., et al. (2009). Validation of an LC-MS/MS method for the quantification of NNK and its metabolites in biological matrices.
-
Peterson, L. A., et al. (2013). Major role for CYP2A6 in nicotine C-oxidation by human liver microsomes.[2][8][9] Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Sharma, R., et al. (2022).[10] Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. [Link]
Sources
- 1. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Roles of CYP2A6 and CYP2B6 in nicotine C-oxidation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of NNK metabolites in smokers versus smokeless tobacco users
Executive Summary: The Bio-Activation Divergence[1]
In the assessment of tobacco-specific nitrosamines (TSNAs), NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) stands as a critical pro-carcinogen.[1][2][3][4][5] However, for researchers and drug development professionals, measuring parent NNK is pharmacokinetically futile due to its rapid metabolism. The industry standard biomarker is NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) and its glucuronides.[1]
This guide provides a rigorous comparative analysis of NNAL disposition in Cigarette Smokers (CS) versus Smokeless Tobacco (ST) users.[1] Contrary to the assumption that "combustion yields higher toxicity," experimental data consistently demonstrates that ST users exhibit 2- to 4-fold higher systemic exposure to NNAL than smokers.[1] This guide details the metabolic pathways, quantitative differences, and the validated LC-MS/MS protocols required to measure them.
Metabolic Pathway & Mechanistic Logic[1][5]
To accurately interpret bioanalytical data, one must understand the metabolic branching points. NNK is not directly carcinogenic; it requires metabolic activation.[1]
The Critical Branching Point
Upon entry (pulmonary or buccal), NNK undergoes carbonyl reduction to form NNAL.[1] Both NNK and NNAL compete between two fates:[1]
-
Detoxification: Glucuronidation (excreted in urine).[1]
-
Bio-activation:
-Hydroxylation (forming DNA adducts).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
The following DOT diagram visualizes this cascade, highlighting the biomarkers we quantify (NNAL/NNAL-Gluc) versus the pathological endpoints (Adducts).[1]
Figure 1: The metabolic fate of NNK.[1][2][3][5][6][7] The NNAL
Comparative Analysis: Smokers vs. Smokeless Tobacco[4][9][10]
The following data synthesis reveals the pharmacokinetic disparity between the two groups. ST users sustain higher levels due to the lack of pyrolysis (which destroys some NNK in cigarettes) and prolonged mucosal contact.[1]
Table 1: Quantitative & Kinetic Profile[1][11]
| Feature | Cigarette Smokers (CS) | Smokeless Tobacco (ST) Users | Mechanistic Cause |
| Primary Route | Inhalation (Pulmonary) | Buccal Absorption / Ingestion | Pulmonary absorption is rapid; Buccal is slower but sustained.[1] |
| Total NNAL (Urine) | 1.0 – 5.0 pmol/mL | 10.0 – 30.0 pmol/mL | ST users swallow tobacco juice; no pyrolytic destruction of NNK.[1] |
| Tmax (Peak Time) | Rapid (< 1 hour) | Delayed (Wait-state absorption) | Depot effect of the tobacco wad in the oral cavity.[1] |
| NNAL Half-life | 10 – 18 days | 10 – 18 days | Long half-life is intrinsic to the molecule, not the delivery method.[1] |
| Carcinogenic Risk | Lung Adenocarcinoma | Oral Cavity / Pancreatic Cancer | Local tissue exposure concentrations drive site-specificity.[1] |
Critical Insight: In clinical studies, do not use "Cigarettes per Day" (CPD) as a linear proxy for NNAL in ST users.[1] The extraction efficiency from a "dip" varies wildly compared to the standardized burn of a cigarette.[1]
Validated Experimental Protocol (LC-MS/MS)
As a scientist, your data is only as good as your extraction.[1] Measuring Total NNAL requires enzymatic hydrolysis because 30-60% of NNAL exists as a glucuronide conjugate (NNAL-Gluc) in urine.[1]
The "Self-Validating" Workflow
This protocol incorporates internal standardization at the very first step to correct for extraction losses and matrix effects (Ion Suppression).[1]
Reagents Required:
-
Internal Standard (IS): NNAL-d3 or NNAL-d4 (Deuterated).[1]
-
Enzyme:
-Glucuronidase (Helix pomatia or E. coli).[1] -
Mobile Phase: 10mM Ammonium Acetate (pH 5) / Acetonitrile.[1]
Step-by-Step Methodology
-
Sample Preparation & Hydrolysis:
-
Solid Phase Extraction (SPE):
-
LC-MS/MS Analysis:
Workflow Visualization
Figure 2: Analytical workflow for Total NNAL quantification. The inclusion of IS prior to hydrolysis is the critical quality control step.[1]
Data Interpretation & Risk Stratification[1][9][10]
When analyzing your results, raw concentration is insufficient. You must normalize for hydration (Creatinine) and analyze the Glucuronidation Ratio .[1]
The Glucuronidation Ratio
[1]-
High Ratio (>50% Glucuronide): Indicates efficient detoxification.[1] The subject is excreting the carcinogen safely.
-
Low Ratio (<30% Glucuronide): Indicates "Slow Glucuronidator" phenotype.[1]
-
Clinical Implication: Smokers or ST users with a low ratio are at significantly higher risk for bladder and lung cancer because more free NNAL is available for bio-activation (DNA adduct formation).[1]
Comparative Thresholds (pmol/mg Creatinine)
References
-
Hecht, S. S. (2003).[1] "Tobacco carcinogens, their biomarkers and tobacco-induced cancer."[1][2][9] Nature Reviews Cancer.[1] Link
-
Goniewicz, M. L., et al. (2011).[1] "Correlates of NNAL levels among nondaily and daily smokers." Nicotine & Tobacco Research.[1] Link
-
Yuan, J. M., et al. (2011).[1] "Urinary levels of cigarette smoke constituent metabolites are prospectively associated with lung cancer development in smokers."[1] Cancer Research.[1] Link
-
FDA/CDC. (2013).[1] "Proposed Cutoff for Identifying Adult Smokeless Tobacco Users With Urinary Total NNAL." National Health and Nutrition Examination Survey (NHANES).[1][7] Link
-
Jacob, P., et al. (2014).[1] "Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine and Metabolites." Analytical Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association between glucuronidation genotypes and urinary NNAL metabolic phenotypes in smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Relationship between urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-( 3-pyridyl)-1-butanol (NNAL) and lung function: Evidence from NHANES 2007–2012 [tobaccoinduceddiseases.org]
- 8. Proposed Cutoff for Identifying Adult Smokeless Tobacco Users With Urinary Total 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanonol: An Aggregated Analysis of NHANES 2007–2010 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Carcinogenic Potential of Smokeless Tobacco and Smoked Tobacco by Quantifying the Excretion of Nicotine Metabolite NNAL in Patients with Oral Leukoplakia - PMC [pmc.ncbi.nlm.nih.gov]
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone versus its precursor NNK in toxicological assays
[1]
Executive Summary
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen.[1][2][3] It requires metabolic activation (bioactivation) to exert genotoxicity.[4] Its metabolite, This compound (NNK-N-oxide) , is formed via pyridine-N-oxidation. Historically categorized as a detoxification product due to its reduced tumorigenicity, recent data suggests a complex toxicological profile where NNK-N-oxide serves as a metabolic reservoir that can revert to the parent carcinogen via extrahepatic reduction.
This guide analyzes the mechanistic divergence, comparative toxicity, and experimental handling of these two compounds for researchers in chemical carcinogenesis and drug metabolism.
Part 1: Chemical & Metabolic Architecture
The toxicological difference between NNK and NNK-N-oxide is dictated by their metabolic fate. NNK is a pro-carcinogen that "activates" via
Metabolic Flux Diagram
The following diagram illustrates the critical divergence point: Cytochrome P450-mediated activation (Red) versus N-oxidation (Green), and the bacterial reversion pathway (Dashed).
Caption: Metabolic divergence of NNK. Note the reversible reduction of NNK-N-oxide back to NNK, maintaining a "carcinogenic pool" in vivo.
Part 2: Comparative Toxicological Profile
1. Tumorigenicity and Potency
The addition of the oxygen atom to the pyridine nitrogen significantly hinders the enzyme affinity required for
| Feature | NNK (Parent) | NNK-N-Oxide (Metabolite) |
| Carcinogenicity | High. Induces lung adenocarcinomas, liver tumors, and nasal cavity tumors in rodents independent of administration route. | Low. Significantly less tumorigenic in A/J mice lung assays. Often requires much higher doses to elicit a response. |
| Mutagenicity (Ames) | Positive (Strain TA1535, TA100) with S9 activation. | Weakly Positive/Negative. Requires reduction back to NNK to show significant mutagenicity. |
| Primary Mechanism | Formation of methyl and pyridyloxobutyl (POB) DNA adducts.[1][6][8] | Excretion (polar metabolite) or reduction to NNK. |
| In Vivo Half-Life | Rapidly metabolized (Minutes to Hours). | More stable, excreted in urine; can accumulate if renal clearance is impaired. |
2. Mechanistic Divergence: The "Detoxification" Myth
While N-oxidation is chemically a detoxification step (rendering the molecule more polar and less lipophilic), NNK-N-oxide is not inert .
-
Reversion Risk: In vivo studies demonstrate that gut microflora (specifically E. coli) can reduce NNK-N-oxide back to NNK under anaerobic conditions. This "enterohepatic recycling" extends the systemic exposure of the host to the parent carcinogen.
-
Enzymatic Specificity:
-
NNK Activation: Driven primarily by CYP2A13 (high affinity, lung-specific) and CYP2A6 .
-
NNK N-Oxidation: Driven by CYP3A4 (human liver) and CYP2B1 (rat).[6]
-
Insight: High hepatic CYP3A4 activity may protect the lung by sequestering NNK into NNK-N-oxide, preventing it from reaching the lung where CYP2A13 would activate it.
-
Part 3: Experimental Protocols
To objectively compare these compounds, researchers must use self-validating protocols that account for metabolic stability and potential reversion.
Protocol A: Comparative Microsomal Stability Assay
Objective: To quantify the rate of bioactivation (NNK disappearance) vs. detoxification (N-oxide formation).
Reagents:
-
Pooled Human Liver Microsomes (HLM) or Recombinant CYP2A13/CYP3A4.
-
NADPH Regenerating System.
-
Substrates: NNK (10 µM) and NNK-N-oxide (10 µM).
-
Internal Standard: NNK-d4.
Workflow:
-
Pre-incubation: Mix 0.5 mg/mL microsomal protein with substrate in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at T=0, 5, 10, 20, 30, and 60 mins.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis (LC-MS/MS):
-
Monitor transition 208.1 → 122.1 (NNK) and 224.1 → 122.1 (NNK-N-oxide).
-
Critical Control: Include a sample with 1 µM Ketoconazole (CYP3A4 inhibitor). If NNK-N-oxide formation is suppressed, the detoxification pathway is confirmed.
-
Protocol B: Bacterial Reversion Assay (The "Hidden Risk" Test)
Objective: To demonstrate the reduction of NNK-N-oxide back to carcinogenic NNK by microbiota.
Workflow:
-
Culture: Grow E. coli (or human fecal slurry) in anaerobic broth until OD600 reaches 0.6.
-
Exposure: Add 100 µM NNK-N-oxide to the culture.
-
Incubation: Incubate anaerobically at 37°C for 24 hours.
-
Extraction: Centrifuge culture; extract supernatant with ethyl acetate.
-
Detection: Analyze organic phase for the appearance of NNK .
-
Self-Validation: A sterile media control containing NNK-N-oxide must show zero conversion to NNK, proving the reaction is biotic (enzymatic) and not spontaneous chemical instability.
-
References
-
Hecht, S. S. (1998).[3][9] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603.[8] Link
-
Jalas, J. R., Hecht, S. S., & Murphy, S. E. (2005).[6] Cytochrome P450 enzymes as catalysts of metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco specific carcinogen.[4][6][7][10][11] Chemical Research in Toxicology, 18(2), 95-110.[6] Link
-
Atawondi, J. K., & Richter, E. (1996). Bacterial reduction of this compound (NNK-N-oxide) to NNK.[5] Carcinogenesis, 17(3), 565-568. Link
-
Peterson, L. A., et al. (2013). 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol and its enantiomers: carcinogenicity and DNA adduct formation in F-344 rats.[8][12] Carcinogenesis, 34(9), 2092-2098. Link
-
Su, T., et al. (2000). Human cytochrome P450 2A13: predominant expression in the respiratory tract and its high efficiency in metabolic activation of a tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone.[6] Cancer Research, 60(18), 5074-5079. Link
Sources
- 1. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DNA Adduct Formation from Metabolic 5′-Hydroxylation of the Tobacco-Specific Carcinogen N′-Nitrosonornicotine in Human Enzyme Systems and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Suppression of NNK Metabolism by Anthocyanin-Rich Haskap Berry Supplementation Through Modulation of P450 Enzymes [mdpi.com]
- 12. Characterization of adductomic totality of NNK, (R)-NNAL and (S)-NNAL in A/J mice, and their correlations with distinct lung carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone proper disposal procedures
This operational guide details the handling and disposal of 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (NNK-N-oxide).[1][2] This compound is a specific metabolic activation product of the tobacco-specific nitrosamine NNK.[1][2]
IMMEDIATE HAZARD ALERT:
This compound is a Nitrosamine .[2][3] It must be treated as a high-potency mutagen and carcinogen .[1][2] It possesses the N-nitroso functionality (
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, you must understand the specific stability and reactivity profile of the N-oxide derivative compared to parent NNK.[2]
| Feature | Technical Specification | Operational Implication |
| Compound Name | This compound | Specific Metabolite: Do not confuse with parent NNK (CAS 64091-91-4), though handling is identical.[1][2] |
| Chemical Class | N-Nitrosamine / Pyridine N-Oxide | Genotoxic: Direct DNA alkylating agent.[1][2] |
| Stability | Photosensitive; Stable in aqueous solution at neutral pH.[2][3] | Light Protection: Store waste in amber glass or foil-wrapped containers to prevent uncontrolled photolytic degradation into unknown byproducts.[1][2] |
| Reactivity | Susceptible to reduction (to hydrazine/amine) and oxidation.[1][2][3][4] | Incompatibility: NEVER mix with strong oxidizers (Chromic acid, Perchlorates) or strong reducing agents in the waste stream.[3] |
Part 2: Waste Segregation & Storage (The "Chain of Custody")[1][3]
The integrity of your disposal relies on strict segregation.[2][3] Nitrosamines can reform if waste streams are acidified in the presence of nitrites.[2][3]
Segregation Rules
-
Isolate from Oxidizers: Do not place in general "Organic Oxidizer" waste.
-
Isolate from Acids: Acidic environments can catalyze denitrosation or reformation depending on other solutes.[2][3] Keep pH neutral (pH 7–9) in the waste container.[3]
-
Container Type: High-Density Polyethylene (HDPE) or Amber Glass.[1][2] Do not use metal cans (corrosion risk from potential deactivation agents).[1][2][3]
DOT Diagram: Waste Stream Decision Matrix
This logic flow ensures the material ends up in the correct destruction pathway.[2][3]
Figure 1: Decision matrix for segregating NNK-N-oxide waste to prevent incompatible mixtures.
Part 3: Primary Disposal Workflow (Incineration)
The "Gold Standard" for nitrosamine destruction is High-Temperature Incineration .[1][2] Chemical deactivation (Part 4) is reserved for spills or glassware cleaning; it is not the primary disposal method for bulk waste due to the generation of hazardous byproducts.[2][3]
Step-by-Step Lab Packing
-
Preparation:
-
Liquid Waste (Stock Solutions/HPLC Waste):
-
Solid Waste (Contaminated PPE/Wipes):
-
Hand-off:
Part 4: Decontamination & Spill Response (Chemical Deactivation)
If you have a spill or need to decontaminate glassware, you cannot simply wash it down the drain.[2][3] You must chemically cleave the N-NO bond.[1][2]
WARNING: The following procedure uses Hydrobromic Acid (HBr), which is corrosive and fuming.[3] Perform only in a functioning fume hood.
The HBr/Acetic Acid Denitrosation Protocol
Mechanism: Acid-catalyzed denitrosation breaks the N-N=O bond, releasing NO gas and the corresponding amine.[2]
Reagents Needed:
Protocol:
-
Containment: If a spill, dike the area with absorbent pads.[2][3]
-
Application:
-
Neutralization:
-
Cleanup:
DOT Diagram: Deactivation Mechanism
Figure 2: Chemical pathway for the destruction of the nitrosamine functionality using acid-catalyzed denitrosation.[1][2]
Part 5: Regulatory Compliance & Documentation
Failure to document nitrosamine disposal can lead to severe regulatory penalties under the EPA (RCRA) and OSHA.[2][3]
-
EPA (USA):
-
Nitrosamines are generally regulated under 40 CFR 261.33 (P and U lists).[1][2][3]
-
While NNK-N-oxide is not explicitly U-listed by CAS, it falls under the "derived from" rule or "characteristic of toxicity."[1][2]
-
Action: Tag waste with code D003 (Reactivity) if potential for gas generation exists, or simply manage as Non-RCRA Regulated Carcinogen if your local regulations allow, provided it is incinerated.[3] Best practice: Treat as U111 (N-Nitroso-N-propylamine equivalent) for safety classification purposes if your software requires a proxy, but explicitly name the chemical.[1][2]
-
-
OSHA:
References
-
International Agency for Research on Cancer (IARC). (2007).[1][2][3] Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines.[1][2][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 89.[2][3] [Link]
-
Loeppky, R. N. (1994).[2][3] Nitrosamine and N-Nitroso Compound Chemistry and Toxicology.[1][2] American Chemical Society.[2][3] (Validation of HBr/Acetic Acid deactivation methods). [Link][1][2][3]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2][3] RCRA Orientation Manual: Managing Hazardous Waste. [Link][1][2][3]
-
National Institutes of Health (NIH) - PubChem. (2024).[1][2][3] Compound Summary: NNK (Parent Compound). [Link][1][2][3][7]
Sources
- 1. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. tcmda.com [tcmda.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. GSRS [precision.fda.gov]
Personal protective equipment for handling 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
Executive Safety Summary
Compound: 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (Metabolite of NNK) Hazard Classification: Genotoxic Carcinogen (IARC Group 1 Context) Primary Routes of Entry: Inhalation, Dermal Absorption, Ingestion.
This compound is a specific N-oxide metabolite of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), a potent tobacco-specific nitrosamine. As a nitrosamine derivative, it must be handled with the rigor accorded to High Potency Active Pharmaceutical Ingredients (HPAPIs) or Select Agent Toxins . Standard laboratory PPE is insufficient . The N-N=O moiety facilitates alkylation of DNA, leading to mutagenesis; therefore, zero-contact protocols are mandatory.
The Barrier Strategy: Personal Protective Equipment (PPE)
Do not rely on a single layer of protection. This protocol uses a Redundant Barrier System to ensure that if one control fails, another is immediately active.
Hand Protection: The "Breakthrough" Reality
Nitrosamines are small, lipophilic molecules capable of permeating standard latex and thin vinyl gloves rapidly.
Protocol:
-
Primary Layer (Inner): 4-mil Nitrile (Examination Grade).
-
Secondary Layer (Outer): Minimum 5-mil Nitrile (Long Cuff) OR Silver Shield® (Laminate) for stock solution preparation.
-
Rationale: Nitrile offers fair resistance, but degradation data suggests breakthrough can occur within minutes to hours depending on the solvent carrier (e.g., DMSO, Methanol). The double-layer creates a "sacrificial" outer layer. Laminate gloves (Silver Shield) provide >480 min breakthrough time and are required for spill cleanup or handling concentrated stocks (>10 mg/mL).
Respiratory Protection
Inhalation of dust is the highest risk during weighing.
-
Engineering Control (Primary): Class II, Type A2 Biosafety Cabinet (BSC) or Chemical Fume Hood.
-
PPE (Secondary):
-
Inside Hood: N95 is acceptable only if the sash is at the correct working height.
-
Outside Hood (Spill/Powder Transfer):P100 (HEPA) Respirator or Powered Air Purifying Respirator (PAPR). Simple surgical masks offer zero protection against nitrosamine aerosols.
-
Body & Eye Defense
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses with side shields are insufficient for liquid handling of carcinogens; aerosols can bypass them.
-
Body: Tyvek® Lab Coat (Disposable) with elastic cuffs. Cloth lab coats absorb chemicals and become a secondary source of exposure in the laundry.
PPE Specification Summary
| Component | Minimum Specification | Recommended Brand/Type | Rationale |
| Inner Glove | 4-mil Nitrile | Ansell TouchNTuff® | Tactile sensitivity; base layer protection. |
| Outer Glove | 5-8 mil Nitrile (Long Cuff) | Showa N-DEX® or equiv. | Sacrificial layer; covers wrist gap. |
| Spill Glove | Laminate Film | Honeywell Silver Shield® | Impermeable to small nitrosamines/solvents. |
| Respirator | P100 / N100 | 3M 6000 Series w/ 2091 filter | 99.97% filtration of particulates. |
| Clothing | Polyethylene (Tyvek) | DuPont Tyvek® IsoClean® | Non-porous; prevents fabric absorption. |
Operational Workflow & Containment
This workflow is designed to maintain a "Chain of Custody" for the molecule, ensuring it never leaves containment until deactivated or packaged as waste.
Preparation and Weighing
Critical Note: Nitrosamines are often photosensitive. Perform work under yellow light or wrap vessels in foil.
-
Static Control: Nitrosamine solids can be static-charged and "jump." Use an ionizing fan or anti-static gun inside the balance enclosure.
-
The "Coffin" Method:
-
Place a secondary container (plastic tub) inside the fume hood.
-
Place the analytical balance inside the hood (if vibration allows) or use a specific powder containment enclosure.
-
Line the work surface with plastic-backed absorbent pads (absorbent side up).
-
-
Solubilization: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab.
Deactivation & Cleaning
Standard bleach is ineffective and potentially dangerous (forming chloramines).
-
Decontamination Solution: 1:1 mixture of Hydrobromic Acid (HBr) and Glacial Acetic Acid .
-
General Cleaning: For non-critical spills, absorb with pads, then wash surface with a surfactant/solvent mix (e.g., 50% Ethanol) to mobilize residues into the waste stream.
Visualizing the Safety Protocol
The following diagram illustrates the "Containment Circle" required for handling this compound.
Caption: Operational workflow ensuring the compound remains within the containment zone (red/yellow nodes) until neutralized or containerized for disposal.
Waste Management & Disposal
Do not dispose of this compound down the drain. It is an environmental hazard and a persistent pollutant.
-
Segregation: Designate a specific waste container labeled "HIGH HAZARD: CARCINOGEN / NITROSAMINE."
-
Liquids: Collect all solvent washes and mother liquors in the segregated container.
-
Solids: Contaminated gloves, pipette tips, and weighing boats must be double-bagged (polyethylene) and sealed before being placed in the solid hazardous waste drum.
-
Disposal Method: The only acceptable destruction method is Incineration at >1000°C. Ensure your waste contractor is aware of the specific nitrosamine content.
References
-
International Agency for Research on Cancer (IARC). (2007).[2] Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines.[3][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol.[5] 89. Lyon, France. [Link]
-
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory.[6] Wiley-Interscience. (Referencing Nitrosamine degradation via HBr/Acetic Acid).[7] [Link]
-
National Institutes of Health (NIH) - PubChem. (2023). 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Compound Summary. [Link][2][4][8][9]
Sources
- 1. Determination of Nitrosamines in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. IARC group 1 - Wikipedia [en.wikipedia.org]
- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. scispace.com [scispace.com]
- 9. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
